4,4-Diphenylsemicarbazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1,1-diphenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-15-13(17)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVFQQJJJRFDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060531 | |
| Record name | 4,4-Diphenylsemicarbazide | |
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Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-51-0 | |
| Record name | N,N-Diphenylhydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
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| Record name | 4,4-Diphenylsemicarbazide | |
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| Record name | Hydrazinecarboxamide, N,N-diphenyl- | |
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| Record name | 4,4-Diphenylsemicarbazide | |
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| Record name | 4,4-diphenylsemicarbazide | |
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| Record name | 4,4-DIPHENYLSEMICARBAZIDE | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4,4-Diphenylsemicarbazide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Diphenylsemicarbazide is a unique molecular scaffold possessing a urea backbone flanked by a diphenylamine and a terminal hydrazine group. This arrangement of functional groups imparts a distinct set of chemical properties and reactivity, making it a valuable, albeit specialized, building block in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties, molecular structure, synthesis, and key applications of this compound, with a focus on its utility for researchers in drug discovery and development.
Molecular Structure and Identification
This compound, systematically named 3-amino-1,1-diphenylurea, is characterized by the molecular formula C₁₃H₁₃N₃O.[1] Its structure features a central carbonyl group bonded to two nitrogen atoms. One nitrogen is part of a diphenylamine moiety, where two phenyl rings are attached to the same nitrogen atom. The other nitrogen is part of a hydrazine group (-NHNH₂). This unique substitution pattern distinguishes it from its isomers, such as 1,4-diphenylsemicarbazide.
The key identifiers for this compound are:
-
CAS Number: 603-51-0[1]
-
Molecular Weight: 227.26 g/mol [1]
-
IUPAC Name: 3-amino-1,1-diphenylurea[1]
-
Synonyms: N,N-Diphenylhydrazinecarboxamide, Hydrazinecarboxamide, N,N-diphenyl-[1]
The structural arrangement of this compound can be visualized as follows:
Figure 1: 2D representation of the molecular structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in research.
Physical Properties
| Property | Value | Reference |
| Appearance | White to brown crystalline powder | [2] |
| Melting Point | 147-151 °C | [2] |
| Solubility | Information not widely available, but likely soluble in polar organic solvents. |
Spectroscopic Data
Spectroscopic analysis is fundamental for the verification of the structure and purity of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic peaks would be expected for the N-H stretching of the primary amine and the amide, C=O stretching of the urea moiety, and C-N stretching, as well as aromatic C-H and C=C stretching from the phenyl rings.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the two phenyl rings and the protons of the -NH- and -NH₂ groups. The integration of these signals would correspond to the number of protons in each environment.[1]
-
¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the urea group, and the distinct carbons of the two phenyl rings.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight of approximately 227 g/mol .[1]
Synthesis of this compound
While several general methods exist for the synthesis of semicarbazides, a specific, detailed protocol for this compound can be rationally designed based on established organic chemistry principles. One plausible and efficient synthetic route involves the reaction of a suitably activated diphenylamine derivative with hydrazine.
Proposed Synthetic Pathway: From N,N-Diphenylcarbamoyl Chloride
A logical and commonly employed method for the synthesis of ureas and their derivatives is the reaction of an amine with a carbamoyl chloride. In this case, the reaction of hydrazine with N,N-diphenylcarbamoyl chloride would yield this compound.
Figure 2: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis from N,N-Diphenylcarbamoyl Chloride and Hydrazine
This protocol is a representative procedure based on established chemical reactions for the formation of semicarbazides.
Materials:
-
N,N-Diphenylcarbamoyl chloride
-
Hydrazine hydrate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triethylamine or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diphenylcarbamoyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Hydrazine: Cool the solution to 0 °C in an ice bath. Prepare a solution of hydrazine hydrate (1.1 to 1.5 equivalents) and triethylamine (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of N,N-diphenylcarbamoyl chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.
Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its melting point and spectroscopic data (IR, ¹H NMR, ¹³C NMR, and MS) with the known values for this compound.
Applications in Research and Drug Development
The semicarbazide moiety is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3] The presence of the bulky and lipophilic diphenylamino group at the 4-position of the semicarbazide scaffold in this compound suggests its potential as a precursor for novel therapeutic agents.
Precursor for Heterocyclic Synthesis
This compound can serve as a versatile starting material for the synthesis of various heterocyclic compounds. The terminal primary amine of the hydrazine group is a potent nucleophile that can readily react with various electrophiles to form new ring systems. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered heterocycles, such as pyrazoles or pyridazines, bearing a diphenylureido substituent.
Scaffold for Biologically Active Molecules
The core structure of this compound can be incorporated into larger molecules to explore their potential as enzyme inhibitors or receptor ligands. The urea and hydrazine functionalities can participate in hydrogen bonding interactions with biological targets, while the diphenylamino group can engage in hydrophobic or π-stacking interactions.
Figure 3: Potential applications of this compound in chemical synthesis and drug discovery.
While specific examples of drugs containing the this compound moiety are not prevalent in the current literature, its structural features align with those of known bioactive molecules. Further research into the synthesis and biological evaluation of its derivatives could unveil novel therapeutic applications.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound with a unique structural framework that offers potential for further exploration in synthetic and medicinal chemistry. Its well-defined chemical properties and reactivity make it a valuable building block for the creation of more complex molecules with potential biological activity. This guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and potential applications to aid researchers in their scientific endeavors.
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An In-Depth Technical Guide to 4,4-Diphenylsemicarbazide: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,4-Diphenylsemicarbazide, a versatile molecule with applications in organic synthesis and potential relevance in medicinal chemistry. We will delve into its formal nomenclature, detailed synthetic protocols, physicochemical properties, and its role as a valuable chemical intermediate.
Nomenclature and Identification
IUPAC Name: 3-amino-1,1-diphenylurea[1]
Synonyms: N,N-Diphenylhydrazinecarboxamide, Hydrazinecarboxamide, N,N-diphenyl-[1]
CAS Number: 603-51-0[1]
Molecular Formula: C₁₃H₁₃N₃O[1]
Molecular Weight: 227.26 g/mol [1]
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of N,N-diphenylcarbamoyl chloride with hydrazine. This method provides a direct route to the desired product.
Reaction Scheme:
Caption: Synthesis of this compound.
A detailed experimental protocol for a related compound, 4-phenylsemicarbazide, from phenylurea and hydrazine hydrate is well-documented and can be adapted.[2] A one-pot synthesis for various 4-substituted semicarbazides has also been developed, which involves the formation of a carbamate intermediate followed by reaction with hydrazine.[3]
Illustrative Laboratory-Scale Synthesis Protocol (Adapted from related syntheses):
Materials:
-
N,N-Diphenylcarbamoyl Chloride
-
Hydrazine hydrate (64-80% solution)
-
Ethanol
-
Triethylamine (optional, as a base)
-
Dichloromethane (optional, as a solvent)
Procedure:
-
In a round-bottom flask, dissolve N,N-diphenylcarbamoyl chloride in a suitable solvent such as ethanol or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of hydrazine hydrate to the cooled solution with continuous stirring. If an acid scavenger is needed, triethylamine can be added.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Causality in Experimental Choices:
-
Slow addition of hydrazine hydrate: The reaction is often exothermic, and slow addition helps to control the reaction temperature and prevent side reactions.
-
Use of a base: In reactions involving amine hydrochlorides or the formation of HCl as a byproduct, a non-nucleophilic base like triethylamine is used to neutralize the acid and drive the reaction to completion.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-amino-1,1-diphenylurea | [1] |
| CAS Number | 603-51-0 | [1] |
| Molecular Formula | C₁₃H₁₃N₃O | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Generally soluble in polar organic solvents. Solubility in water is expected to be low. | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H and ¹³C NMR Spectroscopy:
The proton and carbon nuclear magnetic resonance (NMR) spectra provide detailed information about the hydrogen and carbon framework of the molecule. Expected chemical shifts can be predicted based on the electronic environment of the nuclei.[5]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
N-H stretching: Around 3300-3500 cm⁻¹ (from the -NH₂ group)
-
C=O stretching: Around 1640-1680 cm⁻¹ (from the urea carbonyl group)
-
C-N stretching: Around 1200-1350 cm⁻¹
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
Aromatic C=C stretching: Around 1450-1600 cm⁻¹
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information.[1][6][7] Common fragmentation would involve cleavage of the N-N bond and bonds adjacent to the carbonyl group.
Applications in Research and Development
Semicarbazide derivatives are valuable building blocks in organic synthesis and have shown a wide range of biological activities.
5.1. Derivatizing Agent for Carbonyl Compounds:
Semicarbazides react with aldehydes and ketones to form stable, crystalline derivatives called semicarbazones.[8] This reaction is a classic method for the identification and characterization of carbonyl compounds. The high molecular weight of the diphenylsemicarbazide moiety can be advantageous in certain analytical applications, such as mass spectrometry, by shifting the derivative to a higher mass range, away from potential interferences.
Reaction with Carbonyls Workflow:
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An In-depth Technical Guide to the Synthesis of 4,4-Diphenylsemicarbazide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4,4-diphenylsemicarbazide, a compound of interest for researchers, scientists, and professionals in drug development. The guide delves into the chemical principles, experimental protocols, and critical parameters for the successful synthesis of this disubstituted semicarbazide. Emphasis is placed on the synthesis of the key precursor, 1,1-diphenylhydrazine, and its subsequent conversion to the target molecule through various established methodologies. This document is structured to provide both a theoretical understanding and practical, field-proven insights into the synthesis of this compound, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Semicarbazide Moiety
The semicarbazide functional group is a prevalent structural motif in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its derivatives, semicarbazones, are known to possess a diverse range of pharmacological properties, such as anticonvulsant, antibacterial, antifungal, and anticancer activities.[2] The unique electronic and structural features of the semicarbazide moiety allow for critical interactions with biological targets, making it a valuable scaffold in medicinal chemistry and drug discovery. This compound, with its two phenyl substitutions on the terminal nitrogen, presents a unique building block for the synthesis of novel compounds with potential therapeutic applications. This guide will focus on the practical synthesis of this specific derivative.
Synthesis of the Key Precursor: 1,1-Diphenylhydrazine
A reliable and efficient synthesis of the starting material is paramount for the successful production of the target compound. The most common and scalable route to 1,1-diphenylhydrazine (also known as unsymmetrical diphenylhydrazine) proceeds through the Curtius rearrangement of diphenylcarbamoyl azide. This multi-step synthesis begins with the commercially available diphenylamine.
Pathway I: From Diphenylamine to 1,1-Diphenylhydrazine
This synthetic route involves three key transformations: the formation of diphenylcarbamoyl chloride, its conversion to the corresponding azide, and the final rearrangement to the desired hydrazine.
The initial step involves the reaction of diphenylamine with phosgene or a phosgene equivalent like triphosgene.[3] Phosgene, being a highly toxic gas, requires specialized handling and equipment. The reaction proceeds via the nucleophilic attack of the diphenylamine nitrogen on the carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride.
Experimental Protocol:
Caution: Phosgene is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
-
In a suitable reaction vessel, dissolve diphenylamine (1.0 eq) in an inert solvent such as benzene.[3]
-
Cool the solution in an ice bath.
-
Slowly bubble phosgene gas (1.0 eq) through the cooled solution with vigorous stirring. The reaction progress can be monitored by the precipitation of diphenylamine hydrochloride.[3]
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.[3]
-
Filter the mixture to remove the diphenylamine hydrochloride precipitate.
-
The filtrate, containing the diphenylcarbamoyl chloride, can be concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]
The diphenylcarbamoyl chloride is then converted to diphenylcarbamoyl azide by reaction with an azide salt, typically sodium azide. This is a nucleophilic acyl substitution reaction where the azide ion displaces the chloride ion.
Experimental Protocol:
-
Dissolve diphenylcarbamoyl chloride (1.0 eq) in a suitable solvent like acetone or aqueous acetone.
-
Add a solution of sodium azide (a slight excess, e.g., 1.1 eq) in water dropwise to the stirred solution of diphenylcarbamoyl chloride.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by extraction with an organic solvent and subsequent removal of the solvent under reduced pressure.
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1][4] The isocyanate is then hydrolyzed to the corresponding amine. In this case, the rearrangement of diphenylcarbamoyl azide yields a diphenylamino isocyanate intermediate, which upon hydrolysis, gives 1,1-diphenylhydrazine. The rearrangement is known to proceed with the retention of the stereochemistry of the migrating group.[4]
Experimental Protocol:
-
The crude diphenylcarbamoyl azide is heated in an inert solvent (e.g., toluene or benzene) under reflux conditions. The evolution of nitrogen gas indicates the progress of the rearrangement.[1]
-
After the gas evolution ceases, the reaction mixture containing the isocyanate intermediate is cooled.
-
The isocyanate is then hydrolyzed by the addition of aqueous acid (e.g., hydrochloric acid).
-
The resulting 1,1-diphenylhydrazine hydrochloride can be neutralized with a base (e.g., sodium hydroxide) to yield the free base.
-
The product can be purified by distillation under reduced pressure or recrystallization.
Core Synthesis of this compound
With the key precursor, 1,1-diphenylhydrazine, in hand, the final step is the introduction of the carbamoyl moiety (H₂N-C(=O)-) to the unsubstituted nitrogen atom. Several synthetic strategies can be employed to achieve this transformation.
Pathway II: Reaction of 1,1-Diphenylhydrazine with Potassium Cyanate
This method involves the reaction of 1,1-diphenylhydrazine with an in-situ generated cyanic acid from potassium cyanate in the presence of a mineral acid. The terminal nitrogen of the hydrazine acts as a nucleophile, attacking the cyanic acid to form the semicarbazide.
Causality Behind Experimental Choices:
The use of an acid is crucial to protonate the cyanate anion, forming the reactive cyanic acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions.
Experimental Protocol:
-
Dissolve 1,1-diphenylhydrazine (1.0 eq) in a suitable solvent such as water or a water/ethanol mixture.
-
In a separate flask, prepare a solution of potassium cyanate (1.1 eq) in water.
-
Cool both solutions in an ice bath.
-
Slowly add the potassium cyanate solution to the stirred solution of 1,1-diphenylhydrazine.
-
While maintaining the low temperature, slowly add a mineral acid (e.g., hydrochloric acid) dropwise to the reaction mixture.
-
Allow the reaction to stir at low temperature for a specified period, monitoring the progress by TLC.
-
The product, this compound, may precipitate out of the solution upon formation.
-
The solid product can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Pathway III: Reaction of 1,1-Diphenylhydrazine with Urea
The reaction of hydrazines with urea is a common method for the synthesis of semicarbazides. This reaction typically requires heating and proceeds with the elimination of ammonia.
Causality Behind Experimental Choices:
Heating is necessary to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon of urea and the subsequent elimination of ammonia. The stoichiometry of the reactants is important to drive the reaction to completion and to minimize the formation of byproducts.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 1,1-diphenylhydrazine (1.0 eq) and urea (a slight excess, e.g., 1.2 eq).
-
Heat the mixture in a suitable solvent (e.g., water or a high-boiling alcohol) to reflux for several hours.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product may crystallize out upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Pathway IV: Reaction of Diphenylcarbamoyl Chloride with Hydrazine
An alternative, though less direct, approach involves the reaction of diphenylcarbamoyl chloride with hydrazine. In this case, hydrazine acts as the nucleophile, attacking the carbonyl carbon of the diphenylcarbamoyl chloride and displacing the chloride ion.
Causality Behind Experimental Choices:
This reaction is a standard nucleophilic acyl substitution. The use of a base is often necessary to neutralize the HCl generated during the reaction. The choice of solvent is critical to ensure the solubility of both reactants.
Experimental Protocol:
-
Dissolve diphenylcarbamoyl chloride (1.0 eq) in an inert solvent like dichloromethane or tetrahydrofuran.
-
Add a solution of hydrazine hydrate (a slight excess, e.g., 1.2 eq) and a base (e.g., triethylamine, 1.2 eq) to the stirred solution of diphenylcarbamoyl chloride at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, the reaction mixture is washed with water to remove the triethylamine hydrochloride salt.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization.
Data Presentation and Comparison of Pathways
| Pathway | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
| II: Cyanate Route | 1,1-Diphenylhydrazine, Potassium Cyanate, Acid | Low temperature | Generally clean reaction with good yields. | Requires careful control of pH and temperature. |
| III: Urea Route | 1,1-Diphenylhydrazine, Urea | Reflux | Utilizes readily available and inexpensive reagents. | May require higher temperatures and longer reaction times; potential for byproduct formation. |
| IV: Carbamoyl Chloride Route | Diphenylcarbamoyl Chloride, Hydrazine | Low to ambient temperature | Direct formation of the C-N bond. | Requires the synthesis of diphenylcarbamoyl chloride, which involves handling phosgene. |
Conclusion
The synthesis of this compound is a multi-step process that relies on the successful preparation of the key precursor, 1,1-diphenylhydrazine. The Curtius rearrangement of diphenylcarbamoyl azide provides a reliable route to this precursor from diphenylamine. Subsequently, several viable pathways exist for the conversion of 1,1-diphenylhydrazine to the target semicarbazide, with the choice of method depending on the availability of reagents, scale of the synthesis, and desired purity of the final product. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently synthesize this compound for further investigation and application.
References
- SUNY Oneonta and SUNY Geneseo. Semicarbazones Synthesis Using Ethyl Lactate or Dimethyl Isosorbide as a Green Solvent.
- Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Dmitriv, Y. V., Pipko, S. E., Babichenko, L. N., Konovets, A. I., & Tolmachev, A. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 4(104), 59973-59979. [Link]
- Kaur, N. (2017). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 14(6), 776-792. [Link]
- Organic Syntheses. (1925). 4-phenylsemicarbazide. Organic Syntheses, 004, 0064. [Link]
- Wikipedia. (2023). Curtius rearrangement. [Link]
- PrepChem. (2023). Preparation of diphenylcarbamoyl chloride. [Link]
- Google Patents. (1993). Process for preparing semicarbazide hydrochloride.
- Google Patents. (2002). Production process of phenyl carbamide and/or diphenyl carbamide.
- Google Patents. (1982).
- AFINITICA. (1950). Investigation of Pyrazole Compounds. I.
- ResearchGate. (2011).
- Google Patents. (2002). Process for making hydrazides.
- SciSpace. (1929).
- Semantic Scholar. (2002). Research on the Synthesis of 1,2-Diphenylhydrazine. [Link]
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An In-depth Technical Guide to 4,4-Diphenylsemicarbazide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diphenylsemicarbazide, with the CAS number 603-51-0, is a unique chemical entity belonging to the semicarbazide class of compounds. Its structure, featuring a hydrazinecarboxamide core substituted with two phenyl groups on the terminal nitrogen, imparts specific chemical properties that make it a valuable reagent and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of this compound, including its synthesis, detailed analytical characterization, reactivity, and potential applications, particularly in the realm of drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 603-51-0 |
| Molecular Formula | C₁₃H₁₃N₃O |
| Molecular Weight | 227.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 148-152 °C |
| IUPAC Name | 3-amino-1,1-diphenylurea |
| Synonyms | N,N-Diphenylhydrazinecarboxamide |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the molecule. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The protons of the -NH₂ group are expected to show a broad singlet, and the -NH- proton adjacent to the carbonyl group will also appear as a singlet. The exact chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum is instrumental in confirming the carbon framework. Key signals include the carbonyl carbon (C=O) which is typically observed downfield, and the aromatic carbons of the phenyl rings which will show a set of signals in the aromatic region (approximately 120-145 ppm). The specific chemical shifts provide evidence for the electronic environment of each carbon atom.
The FTIR spectrum reveals the presence of key functional groups. Characteristic absorption bands include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
C=O stretching: A strong absorption band around 1670-1690 cm⁻¹ indicative of the carbonyl group in the semicarbazide moiety.
-
C-N stretching: Bands in the region of 1200-1400 cm⁻¹.
-
Aromatic C-H and C=C stretching: Signals characteristic of the phenyl groups.
Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 227, corresponding to its molecular weight. Fragmentation patterns can provide further structural information.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and reliable method involves the reaction of diphenylcarbamoyl chloride with hydrazine hydrate. This method is advantageous due to the commercial availability of the starting materials and generally good yields.
Experimental Protocol: Synthesis from Diphenylcarbamoyl Chloride and Hydrazine
Materials:
-
Diphenylcarbamoyl chloride
-
Hydrazine hydrate (80-95%)
-
Anhydrous ethanol or isopropanol
-
Dichloromethane or other suitable aprotic solvent
-
Sodium bicarbonate solution (5% w/v)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenylcarbamoyl chloride (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane).
-
Addition of Hydrazine: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol or isopropanol dropwise to the stirred solution of diphenylcarbamoyl chloride. The addition should be controlled to maintain the temperature below 10 °C to minimize side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a crystalline solid.
Caption: Synthetic route to this compound.
Chemical Reactivity and Mechanistic Insights
The primary reactivity of this compound centers around the nucleophilicity of the terminal primary amine group (-NH₂). This makes it a valuable reagent for the derivatization of carbonyl compounds, such as aldehydes and ketones, to form stable crystalline derivatives known as diphenylsemicarbazones.
Reaction with Carbonyl Compounds
The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by a dehydration step to form the C=N double bond of the semicarbazone. The reaction is typically catalyzed by a small amount of acid.
Mechanism:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the -NH₂ group of this compound attacks the carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, making it a good leaving group (water).
-
Elimination of Water: The lone pair on the adjacent nitrogen assists in the elimination of a water molecule, forming a C=N double bond and regenerating the acid catalyst.
Physical and chemical properties of 4,4-Diphenylsemicarbazide
An In-Depth Technical Guide to 4,4-Diphenylsemicarbazide: Physicochemical Properties, Synthesis, and Applications
Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction
This compound (CAS No. 603-51-0) is a disubstituted derivative of semicarbazide, a class of compounds recognized for their unique reactivity and significant potential in both analytical chemistry and medicinal research. Characterized by a urea backbone with a terminal primary amine and two phenyl groups on the amide nitrogen, this molecule's structure dictates its utility. The steric hindrance and electronic effects of the two phenyl rings significantly influence its reactivity compared to simpler semicarbazides, making it a subject of interest for specialized applications.
This guide provides a comprehensive technical overview of this compound, moving beyond a simple data summary to explain the causality behind its properties and applications. We will delve into its core physicochemical characteristics, spectroscopic profile, synthesis, and key reactivity, with a forward-looking perspective on its relevance in the field of drug development.
Core Physicochemical Properties
The physical properties of this compound are fundamental to its handling, storage, and application in experimental settings. The presence of the bulky, nonpolar phenyl groups combined with the polar semicarbazide moiety results in a molecule with distinct characteristics.
A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 603-51-0 | [1][2] |
| Molecular Formula | C₁₃H₁₃N₃O | [1][2] |
| Molecular Weight | 227.26 g/mol | [1][2] |
| Appearance | White to brown crystalline powder | [3] |
| Melting Point | 147 - 151 °C | [4] |
| IUPAC Name | 3-amino-1,1-diphenylurea | [1] |
Solubility Profile: While precise quantitative solubility data is not extensively documented, a qualitative understanding can be derived from its structure. The two aromatic rings render the molecule largely nonpolar, suggesting solubility in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (THF). The polar urea and amine functionalities may impart slight solubility in more polar solvents like ethanol and acetone, particularly with heating. As with many substituted phenyl compounds, it is expected to be sparingly soluble or insoluble in water.[5]
Spectroscopic and Structural Profile
The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques.
A 2D representation of the this compound structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be characteristic. The aromatic protons on the two phenyl rings would appear as a complex multiplet in the range of δ 7.0-7.5 ppm, integrating to 10H. The N-H proton of the hydrazine moiety would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The terminal -NH₂ protons would also present as a broad singlet, integrating to 2H.
-
¹³C NMR Spectroscopy : The carbon spectrum will show a signal for the carbonyl carbon (C=O) typically in the range of δ 155-160 ppm. Multiple signals will be present in the aromatic region (δ 120-145 ppm) corresponding to the different carbons of the phenyl rings.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of key functional groups.[1] Characteristic peaks include N-H stretching vibrations for the -NHNH₂ group (typically two bands around 3300-3400 cm⁻¹), a strong C=O stretching vibration for the urea carbonyl group (around 1650-1680 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).
-
Mass Spectrometry : The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 227).[1] Common fragmentation patterns would involve the loss of the amino group (-NH₂) or cleavage at the N-N or N-C bonds.
Synthesis and Chemical Reactivity
Synthesis Pathway
The synthesis of this compound is typically achieved via the reaction of a suitable N,N-diphenyl-substituted precursor with hydrazine. A historically significant and reliable method involves the nucleophilic substitution reaction between N,N-diphenylcarbamoyl chloride (diphenyl-urea chloride) and hydrazine hydrate.
The underlying mechanism involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the carbamoyl chloride, followed by the elimination of hydrochloric acid to yield the final product.
A generalized workflow for the synthesis of this compound.
Key Chemical Reactivity: Formation of Diphenylsemicarbazones
A cornerstone of semicarbazide chemistry is the reaction of the terminal primary amine with carbonyl compounds (aldehydes and ketones) to form semicarbazones. This compound partakes in this reaction to yield 4,4-diphenylsemicarbazones. These derivatives are often highly crystalline solids with sharp melting points, making them excellent for the identification and characterization of carbonyl compounds.
This reaction is a nucleophilic addition-elimination, where the -NH₂ group attacks the carbonyl carbon, followed by dehydration to form the C=N double bond. The resulting diphenylsemicarbazones are noted to be significantly less soluble than their corresponding standard semicarbazones, which facilitates their isolation.
Applications in Research and Drug Development
Analytical Reagent
Historically and currently, the primary application of this compound is as a derivatizing agent in analytical chemistry. Its reaction with aldehydes and ketones provides a reliable method for:
-
Qualitative Identification: Converting unknown liquid carbonyls into solid derivatives with distinct melting points for identification.
-
Purification: Separating carbonyl compounds from a mixture by precipitation of the diphenylsemicarbazone, which can later be hydrolyzed back to the parent carbonyl.
Potential in Drug Discovery
While specific biological activity for this compound is not widely reported in public literature, the broader semicarbazide and thiosemicarbazide scaffolds are of immense interest to drug development professionals.[6] These frameworks are considered "privileged structures" due to their ability to form multiple hydrogen bonds and coordinate with metal ions in enzyme active sites.[7]
Derivatives of semicarbazides have been investigated for a wide range of therapeutic activities, including:
-
Anticancer: Some semicarbazones have shown cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting enzymes crucial for cell proliferation like topoisomerase.[7][8]
-
Antimicrobial: The scaffold is present in compounds with activity against various bacterial and fungal pathogens.[9]
-
Enzyme Inhibition: Semicarbazides have been shown to inhibit various enzymes, presenting opportunities for developing treatments for metabolic disorders.[7]
For drug development professionals, this compound serves as a valuable starting material or fragment for creating novel derivatives. The two phenyl groups provide a large, lipophilic anchor that can be functionalized to modulate pharmacokinetic properties (ADME) and target specific receptor pockets.
Experimental Protocol: Derivatization of an Aldehyde
This protocol provides a self-validating system for confirming the identity of an aldehyde through derivatization with this compound.
Objective: To prepare the 4,4-diphenylsemicarbazone of benzaldehyde for characterization.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol (95%)
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
-
Standard laboratory glassware, heating mantle, filtration apparatus
Experimental workflow for the synthesis of a 4,4-diphenylsemicarbazone.
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve ~1.0 mmol of this compound in 15-20 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution.
-
Addition of Aldehyde: To the clear solution, add a stoichiometric equivalent (~1.0 mmol) of benzaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.
-
Reaction: Heat the mixture under reflux for 30 minutes. The formation of a precipitate may be observed.
-
Crystallization: Allow the flask to cool to room temperature. If crystals do not form readily, scratching the inside of the flask with a glass rod can induce crystallization. Subsequently, cool the flask in an ice-water bath for 15-20 minutes to maximize product precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crystals on the filter paper with a small amount of cold ethanol-water (1:1) mixture to remove unreacted starting materials and impurities. Allow the product to air-dry.
-
Characterization: The success of the protocol is validated by determining the melting point of the dried product and comparing it to the literature value for benzaldehyde 4,4-diphenylsemicarbazone. Further confirmation is achieved via spectroscopic analysis.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a compound with well-defined physicochemical properties and a specific, valuable role in analytical chemistry. Its robust reactivity with carbonyls makes it an enduring tool for the characterization and purification of aldehydes and ketones. While its direct biological applications are yet to be fully explored, its chemical scaffold represents a promising platform for medicinal chemists. The dual phenyl substitution offers a unique lipophilic character that, when combined with the hydrogen-bonding capabilities of the semicarbazide moiety, provides a rich foundation for the design of novel therapeutic agents.
References
- Organic Syntheses Procedure. (n.d.). 4-phenylsemicarbazide. Organic Syntheses.
- Wuhan Yuancheng Co-creation Technology Co., Ltd. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69049, this compound. PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Biological Activity of Semicarbazide Derivatives.
- Organic Syntheses Procedure. (n.d.). A Scalable Synthesis of the Photocatalyst 4CzIPN.
- Semantic Scholar. (n.d.). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69299, Hydrazinecarboxamide, N,2-diphenyl-. PubChem.
- Seth, S., Biswas, A., Banerjee, A., Chattopadhyay, S. K., & Ghosh, S. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta crystallographica. Section C, Crystal structure communications, 52(Pt 9), 2377–2379.
- Ashiq, U., Jamal, R. A., Arshad, M. N., Maqsood, Z. T., & Khan, I. U. (2009). 4-Phenylsemicarbazide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2573.
- Humeniuk, E., Adamczuk, G., Korga-Plewko, A., et al. (2023). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. ResearchGate.
- Cheméo. (n.d.). Chemical Properties of 1,4-Diphenylsemicarbazide (CAS 621-12-5).
- Google Patents. (n.d.). US7470780B2 - Dyes that are soluble in organic solvents.
- Shroff, J. R., Elpern, B., Kobrin, S., & Cervoni, P. (1982). Chemistry and hypoglycemic activity of N-[[(Dialkylamino)alkoxy]phenyl]benzamidines. Journal of medicinal chemistry, 25(4), 359–362.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6319, N,N'-Diphenyl-P-Phenylenediamine. PubChem.
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A Technical Guide to the Spectral Analysis of 4,4-Diphenylsemicarbazide
This guide provides an in-depth exploration of the spectral characterization of 4,4-diphenylsemicarbazide, a compound of significant interest in synthetic and medicinal chemistry. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structural identity is paramount. This document offers a detailed examination of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data of this compound, grounded in established scientific principles and experimental best practices.
Introduction to this compound
This compound, with the chemical formula C₁₃H₁₃N₃O, is a derivative of semicarbazide featuring two phenyl groups attached to one of the terminal nitrogen atoms.[1] Its structure, comprising a urea-like core, a primary amine, and two aromatic rings, imparts a unique combination of chemical properties that make it a valuable building block in the synthesis of various heterocyclic compounds and a subject of study for its potential biological activities. Accurate structural elucidation through spectroscopic methods is the cornerstone of its reliable application in research and development.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
Experimental Protocol: Acquiring the IR Spectrum
The solid nature of this compound necessitates a sample preparation method that allows for the efficient transmission of infrared light. The Potassium Bromide (KBr) pellet method is a widely used and reliable technique.[2][3]
Step-by-Step Methodology:
-
Sample and KBr Preparation: A small amount of this compound (typically 1-2 mg) is finely ground with a pestle in an agate mortar. Approximately 100-200 mg of dry, IR-grade KBr powder is then added and thoroughly mixed with the sample.[2]
-
Pellet Formation: The finely ground mixture is transferred to a pellet die. A hydraulic press is used to apply several tons of pressure to the die, causing the KBr to flow and form a transparent or translucent pellet containing the dispersed sample.
-
Background Spectrum: A background spectrum is collected with an empty sample holder to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Caption: Workflow for obtaining the IR spectrum of this compound using the KBr pellet method.
Data Presentation: Characteristic IR Absorptions
The following table summarizes the expected characteristic infrared absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak |
| ~1680-1650 | C=O Stretch (Amide I) | Urea Carbonyl | Strong |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Medium |
| ~1580-1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |
| 1300-1000 | C-N Stretch | Aryl-N & Amine C-N | Medium |
| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
Interpretation of the IR Spectrum
The infrared spectrum of this compound provides a wealth of structural information:
-
N-H Vibrations: The presence of a primary amine (-NH₂) group is confirmed by two distinct stretching vibrations in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. A bending vibration (scissoring) for the -NH₂ group is also expected around 1580-1550 cm⁻¹.
-
Carbonyl Group: A strong absorption band in the region of 1680-1650 cm⁻¹ is characteristic of the C=O stretching vibration of the urea moiety (Amide I band). The position of this band can be influenced by hydrogen bonding.
-
Aromatic Rings: The presence of the two phenyl groups is indicated by several features. The C-H stretching vibrations of the aromatic rings typically appear just above 3000 cm⁻¹.[4] Characteristic C=C stretching vibrations within the aromatic rings are expected to produce sharp peaks around 1600 cm⁻¹ and 1475 cm⁻¹. Strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
-
C-N Vibrations: The stretching vibrations of the C-N bonds, both from the aryl-nitrogen and the amine-carbon linkages, will appear in the fingerprint region between 1300-1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.
Experimental Protocol: Acquiring NMR Spectra
To obtain high-resolution NMR spectra, this compound must be dissolved in a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent signal.
Step-by-Step Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, the number of scans (typically 16-64 for good signal-to-noise), and the relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is required to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).
Caption: Generalized workflow for acquiring ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy of this compound
Data Presentation: Expected ¹H NMR Signals
The following table outlines the anticipated proton NMR signals for this compound. Chemical shifts are reported in parts per million (ppm) relative to TMS.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | Multiplet | 10H | Aromatic Protons (C₆H₅) |
| ~8.5 (broad) | Singlet | 1H | N-H (Amide-like) |
| ~4.5 (broad) | Singlet | 2H | -NH₂ (Primary Amine) |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, yet highly informative:
-
Aromatic Protons: The ten protons of the two phenyl groups will resonate in the aromatic region, typically between 7.2 and 7.4 ppm.[5] Due to the free rotation around the C-N bonds, the protons on each ring may be chemically equivalent, leading to a complex multiplet. The integration of this region should correspond to 10 protons.
-
Amide-like Proton: The proton on the nitrogen adjacent to the carbonyl group is expected to be deshielded and appear as a broad singlet at a downfield chemical shift, likely around 8.5 ppm. Its broadness is due to quadrupolar relaxation of the adjacent nitrogen and potential chemical exchange.
-
Primary Amine Protons: The two protons of the primary amine group (-NH₂) are expected to appear as a broad singlet around 4.5 ppm. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy of this compound
Data Presentation: Expected ¹³C NMR Signals
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C=O (Urea Carbonyl) |
| ~140-145 | Aromatic C (quaternary, attached to N) |
| ~129 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~125 | Aromatic C-H |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a clear carbon count and identifies the different types of carbon atoms in the molecule:
-
Carbonyl Carbon: The carbon of the urea carbonyl group (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 155-160 ppm.
-
Aromatic Carbons: The aromatic region of the spectrum will show signals for the carbons of the two phenyl rings. The quaternary carbons directly attached to the nitrogen atom will be found around 140-145 ppm. The protonated aromatic carbons will appear in the range of 125-129 ppm.[6][7] Due to the symmetry of the molecule, it is possible that the two phenyl groups are equivalent, resulting in a smaller number of observed signals than the total number of aromatic carbons. For instance, if the two phenyl groups are equivalent, we would expect to see one signal for the quaternary carbons and three signals for the protonated carbons.
Conclusion
The combined application of IR and NMR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. IR spectroscopy confirms the presence of the key functional groups—the primary amine, the urea carbonyl, and the aromatic rings. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the number and connectivity of the different types of protons and carbons. This in-depth spectral analysis is essential for ensuring the identity and purity of this compound, thereby underpinning its reliable use in further chemical synthesis and biological investigations.
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4,4-Diphenylsemicarbazide: A Versatile Scaffold for Innovative Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical scaffolds with significant, yet underexplored potential, 4,4-Diphenylsemicarbazide emerges as a compelling molecule for a multitude of research applications. Possessing a unique structural amalgamation of a urea moiety and a diphenylamine group, this compound presents a rich chemical playground for synthetic chemists and a promising starting point for the development of novel therapeutic agents and analytical reagents. This technical guide provides a comprehensive overview of the core properties, synthesis, and, most importantly, the potential research applications of this compound, aiming to equip researchers with the foundational knowledge to unlock its full scientific value.
Part 1: Core Chemistry and Synthesis of this compound
A thorough understanding of the fundamental chemical and physical properties of a compound is paramount to its effective application in research.
Physicochemical Properties
This compound, with the IUPAC name 3-amino-1,1-diphenylurea, is a stable solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃O | |
| Molecular Weight | 227.26 g/mol | |
| CAS Number | 603-51-0 | |
| Appearance | White to off-white crystalline powder or flakes | |
| Melting Point | 141-143 °C | |
| Solubility | Soluble in most organic solvents |
Synthesis of this compound
A facile and efficient one-pot, two-step synthesis of this compound can be achieved from readily available starting materials. This method avoids the use of hazardous reagents like phosgene, making it a more accessible approach for many laboratories.
Caption: Synthetic workflow for 1,3,4-oxadiazoles.
Representative Experimental Protocol: Synthesis of 2-(Substituted-phenyl)-5-(diphenylamino)-1,3,4-oxadiazole
-
Schiff Base Formation: Reflux a mixture of this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in absolute ethanol for 3-4 hours. [2][3]The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Oxidative Cyclization: To the cooled reaction mixture containing the Schiff base, add acetic anhydride (5-10 equivalents) and reflux for an additional 3-5 hours. [2]3. Isolation and Purification: After cooling, the reaction mixture is poured into crushed ice. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 1,3,4-oxadiazole derivative.
A Promising Scaffold in Medicinal Chemistry and Drug Development
The semicarbazide backbone is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a range of biological activities.
Several studies have demonstrated the anticonvulsant properties of 4-phenylsemicarbazide derivatives. [4][5]These compounds have shown efficacy in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure threshold tests. The diphenyl substitution in this compound may enhance lipophilicity, potentially improving blood-brain barrier penetration and leading to enhanced central nervous system activity. This makes it a compelling candidate for anticonvulsant screening.
Caption: Workflow for anticonvulsant drug discovery.
A Versatile Ligand in Coordination Chemistry
The nitrogen and oxygen atoms in the semicarbazide moiety can act as donor atoms, allowing this compound to function as a ligand in the formation of metal complexes. [6]The coordination of metal ions to semicarbazide-based ligands can lead to complexes with interesting catalytic, magnetic, and biological properties.
Caption: General scheme for metal complex synthesis.
Potential Applications of Metal Complexes:
-
Catalysis: The resulting metal complexes could be screened for catalytic activity in various organic transformations.
-
Bioinorganic Chemistry: The biological activity of the metal complexes could be investigated, as coordination can sometimes enhance the therapeutic properties of the organic ligand. [7]For instance, copper complexes of thiosemicarbazones have shown promising antitumor activity. [7]
An Untapped Resource in Analytical Chemistry
Semicarbazone derivatives have been successfully employed as analytical reagents for the spectrophotometric determination of metal ions. [8][9]The formation of a colored complex between the reagent and the metal ion allows for quantitative analysis. The diphenyl groups in this compound could enhance the molar absorptivity and stability of the resulting metal complexes, potentially leading to more sensitive and selective analytical methods.
Proposed Workflow for Method Development:
-
Complexation Studies: Investigate the reaction of this compound with various metal ions to identify selective complex formation.
-
Spectrophotometric Characterization: Determine the optimal conditions (pH, solvent, reagent concentration) for complex formation and measure the absorption spectrum to find the wavelength of maximum absorbance (λmax).
-
Method Validation: Validate the developed spectrophotometric method by determining its linearity, sensitivity, selectivity, and accuracy.
Conclusion and Future Directions
This compound stands as a molecule with considerable, yet largely untapped, potential. While research has extensively focused on its derivatives, the parent compound itself offers a unique combination of structural features that warrant dedicated investigation. This guide has outlined several promising avenues for future research, from its use as a versatile synthetic intermediate to its potential as a pharmacologically active agent and a novel analytical reagent. It is our hope that this comprehensive overview will inspire researchers to explore the rich chemistry of this compound and unlock its full potential to contribute to advancements in science and medicine.
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The Multifaceted Biological Activities of Diphenylsemicarbazide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Diphenylsemicarbazide derivatives represent a versatile chemical scaffold exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this compound class, moving beyond a simple catalog of effects to offer a nuanced understanding of their therapeutic potential. We will dissect the key activities—anticancer, antimicrobial, and anticonvulsant—by examining their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing foundational knowledge and practical insights to guide future discovery and optimization efforts in this promising area of medicinal chemistry.
Introduction: The Diphenylsemicarbazide Scaffold
The semicarbazide backbone, characterized by a urea moiety linked to a hydrazine group, is a privileged structure in medicinal chemistry. When flanked by two phenyl rings, the resulting diphenylsemicarbazide core gains specific steric and electronic properties that drive its diverse pharmacological profile. This scaffold's ability to participate in hydrogen bonding, chelate metal ions, and adopt various conformations allows for potent interactions with a range of biological targets.[1] This guide will systematically explore the key therapeutic areas where these derivatives have shown significant promise.
Anticancer Activity: Targeting Uncontrolled Proliferation
Diphenylsemicarbazide derivatives have emerged as a compelling class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[2][3][4][5] Their mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and disruption of key signaling pathways.
Mechanism of Action: Induction of Oxidative Stress and Cell Cycle Arrest
Recent studies on structurally related thiosemicarbazides have elucidated a potential mechanism applicable to the broader class. One key pathway involves the induction of programmed cell death (apoptosis) through a dual assault on cellular homeostasis.
Specifically, compounds can trigger a significant upregulation of genes associated with oxidative stress, such as Superoxide Dismutase (SOD2) and Catalase (CAT).[6] This surge in reactive oxygen species (ROS) creates a toxic intracellular environment. Concurrently, these agents can induce cell cycle arrest by upregulating inhibitors like CDKN1A (p21) and downregulating cell cycle progression factors like Cyclin D.[6] This prevents the cancer cell from replicating. The combined pressure of overwhelming oxidative stress and a stalled cell cycle culminates in the activation of apoptotic pathways, leading to cell death. Interestingly, this can occur with a downregulation of the tumor suppressor gene TP53, suggesting a p53-independent mechanism of action.[6]
Caption: Proposed anticancer mechanism of action.
Structure-Activity Relationship (SAR)
The anticancer potency of diphenylsemicarbazide derivatives is highly dependent on the nature and position of substituents on the phenyl rings.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO₂) groups, has been shown to enhance anticancer activity. For instance, nitro-substituted semicarbazides have demonstrated significant cytotoxic effects against malignant glioma (U87) cells.[2]
-
Halogens: Halogenation, particularly with fluorine, can modulate the compound's lipophilicity and electronic properties, often leading to improved bioavailability and target interaction.[4][7]
-
Isosteric Replacement: Replacing the oxygen atom of the semicarbazide with a sulfur atom to form a thiosemicarbazide can dramatically alter activity. Thiosemicarbazide derivatives often exhibit greater cytotoxicity against cancer cell lines compared to their semicarbazide counterparts, a difference attributed to changes in lipophilicity and metal-chelating ability.[4][5]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative semicarbazide and thiosemicarbazide derivatives against various cancer cell lines. Lower values indicate higher potency.
| Compound Class | Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Semicarbazide | Nitro | U87 (Malignant Glioma) | 12.6 | [2] |
| Semicarbazide | Nitro | U87 (Malignant Glioma) | 13.7 | [2] |
| Thiosemicarbazide | 4-Fluorophenoxyacetyl | LNCaP (Prostate Cancer) | 108.14 | [4][5] |
| Thiosemicarbazide | 4-Fluorophenoxyacetyl | G-361 (Melanoma) | 222.74 | [4] |
| Thiosemicarbazide | Nitro | U87 (Malignant Glioma) | 13.0 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a foundational colorimetric method for assessing the in vitro cytotoxic activity of compounds.[8] Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., U87, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the diphenylsemicarbazide derivatives in the appropriate culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity
The diphenylsemicarbazide scaffold has also been explored for its potential to combat microbial infections. Derivatives have shown activity against a range of Gram-positive bacteria and fungi.[9][10]
Mechanism of Action
While less defined than their anticancer effects, the antimicrobial mechanism of action for this class of compounds is hypothesized to involve the disruption of the bacterial cell membrane's integrity.[11] Structurally similar compounds can increase the permeability of the cytoplasmic membrane, leading to leakage of essential intracellular components and ultimately cell death.[11] The presence of lipophilic phenyl groups likely facilitates the compound's insertion into the lipid bilayer of the bacterial membrane.
Quantitative Data Summary
Antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound Class | Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Thiosemicarbazide | N,N-bis(4-chlorophenyl) | S. aureus | 6.25 | [12] |
| Thiosemicarbazide | N,N-bis(4-chlorophenyl) | P. aeruginosa | 6.25 | [12] |
| Thiosemicarbazide | Phenyl, 4-fluorophenyl | S. aureus | 25 | [12] |
| Thiosemicarbazide | Phenyl, 4-fluorophenyl | P. aeruginosa | 25 | [12] |
| Semicarbazone | N-nitroso-2,6-diphenylpiperidine | B. subtilis | - (Excellent Activity) | [9][10] |
| Semicarbazone | N-nitroso-2,6-diphenylpiperidine | C. albicans | - (Excellent Activity) | [9][10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[3][11][12][13][14][15][16]
Caption: Experimental workflow for MIC determination.
Protocol:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized suspension and add it to each well (except for a sterility control well) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[3]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the positive growth control.[3][9]
Anticonvulsant Activity
A significant body of research has highlighted the anticonvulsant properties of semicarbazides, making them attractive candidates for the development of new antiepileptic drugs.[6][17] They are particularly effective in preclinical models of generalized tonic-clonic seizures.
Preclinical Evaluation: The Maximal Electroshock (MES) Seizure Test
The Maximal Electroshock (MES) seizure test is a cornerstone preclinical model for identifying compounds that can prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures in humans.[2][4][12][14][18]
Mechanism of the MES Test: The test involves applying a brief, high-intensity electrical stimulus to a rodent (mouse or rat) via corneal or transauricular electrodes. This stimulus induces a maximal seizure characterized by a specific sequence of behaviors, most notably a tonic hindlimb extension phase. A compound is considered to have anticonvulsant activity if it prevents or abolishes this tonic hindlimb extension.[2][4]
Protocol:
-
Animal Preparation: Use male albino mice (20-25 g) or Wistar rats (100-150 g).[14]
-
Compound Administration: Administer the test compound, vehicle control, and a positive control (e.g., Phenytoin) via the desired route (typically intraperitoneal or oral).
-
Pre-treatment Time: Conduct the test at the time of the compound's peak effect, determined through preliminary time-course experiments.[14]
-
Electrode Application: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the animal's corneas, followed by a drop of saline to ensure good electrical conductivity.[2][4]
-
Stimulation: Deliver an alternating current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[2][4]
-
Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: The primary endpoint is the percentage of animals protected from tonic hindlimb extension in the drug-treated group compared to the vehicle group. The data can be used to calculate the median effective dose (ED₅₀) using probit analysis.[2][19][20]
Quantitative Data Summary
The ED₅₀ represents the dose of a drug that is effective in 50% of the animals tested. A lower ED₅₀ indicates greater anticonvulsant potency.
| Compound Class | Animal Model | ED₅₀ (mg/kg) | Reference |
| Aryl Sulfonyl Semicarbazide | Mouse (MES test) | 7.3 | [19] |
| 5,5-cyclopropanespirohydantoin | Mouse (MES test) | 8.5 | [19] |
| Pyrrolidine-2,5-dione derivative | Mouse (MES test) | 49.6 | |
| Pyrrolidine-2,5-dione derivative | Mouse (scPTZ test) | 67.4 |
Future Perspectives and Conclusion
The diphenylsemicarbazide scaffold is a fertile ground for the discovery of new therapeutic agents. The diverse biological activities—spanning oncology, infectious diseases, and neurology—underscore its versatility and potential. Future research should focus on several key areas:
-
Mechanism Deconvolution: While initial mechanisms have been proposed, further studies are needed to identify the precise molecular targets for each biological activity. Kinase inhibition assays, DNA interaction studies, and proteomics can provide deeper insights.
-
SAR Optimization: Systematic modification of the diphenylsemicarbazide core, guided by computational modeling and the SAR principles outlined here, can lead to the development of derivatives with enhanced potency and selectivity.
-
Pharmacokinetic Profiling: In-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial to advance promising lead compounds towards preclinical and clinical development.
References
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4,4-Diphenylsemicarbazide molecular weight and formula
An In-Depth Technical Guide to 4,4-Diphenylsemicarbazide for Advanced Research
For the modern researcher and drug development professional, understanding the foundational characteristics of novel scaffolds is paramount. This compound, a unique derivative of the semicarbazide backbone, presents a compelling case for exploration. This guide synthesizes its core physicochemical properties, synthesis methodologies, and potential applications, offering a technical resource for its incorporation into advanced research programs.
Core Molecular Profile
This compound is an organic compound characterized by a urea core with a hydrazine substituent and two phenyl groups attached to one of the nitrogen atoms. This specific substitution pattern confers distinct chemical properties and potential for biological activity.
The fundamental molecular attributes are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃O | [1][2] |
| Molecular Weight | 227.26 g/mol | [1][2] |
| IUPAC Name | 3-amino-1,1-diphenylurea | [1] |
| CAS Number | 603-51-0 | [1][2] |
| Synonyms | N,N-Diphenylhydrazinecarboxamide | [1] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of 4,4-disubstituted semicarbazides can be approached through a strategic one-pot, two-step method that ensures high purity and good yields.[3] This approach is favored over methods involving toxic and difficult-to-handle reagents like isocyanates or phosgene derivatives.[3]
The chosen pathway involves the in situ formation of a carbamate intermediate from a secondary amine (in this case, diphenylamine), followed by nucleophilic substitution with hydrazine.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established methods for synthesizing 4-substituted semicarbazides.[3]
Step 1: Carbamate Formation
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) (1.1 equivalents), to the solution. The base acts as a scavenger for the acidic byproduct generated in the next step, driving the reaction to completion.
-
Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with the chloroformate.
-
Slowly add 2,2,2-trifluoroethyl chloroformate (1 equivalent) dropwise to the stirred solution. The trifluoroethyl group is an excellent leaving group, facilitating the subsequent reaction with hydrazine.[3]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
Step 2: Semicarbazide Formation
-
Once the carbamate formation is complete, add hydrazine hydrate (1.2 equivalents) to the reaction mixture. Hydrazine is a potent nucleophile that will attack the carbonyl carbon of the carbamate intermediate.
-
Stir the mixture at room temperature for 12-24 hours. The semicarbazide product is often insoluble in the reaction solvent and will precipitate out.[3]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold solvent (the same used in the reaction) to remove any unreacted starting materials or soluble byproducts.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: One-pot, two-step synthesis of this compound.
Relevance in Drug Discovery and Medicinal Chemistry
Semicarbazide and the related thiosemicarbazide scaffolds are recognized as privileged structures in medicinal chemistry. Their significance stems from their ability to act as versatile hydrogen bond donors and acceptors, which is critical for molecular recognition at biological targets like enzyme active sites and receptors.[4]
Potential as Enzyme Inhibitors
The structural motif of semicarbazides is present in numerous compounds investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anticonvulsant activities.[4] For instance, derivatives of the related thiosemicarbazones have shown potent inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, making it a key target in cancer and infectious disease research.[5]
The 4,4-diphenyl substitution pattern creates a rigid, sterically defined structure that can be exploited for targeted drug design. The two phenyl rings can engage in hydrophobic or π-stacking interactions within a protein's binding pocket, while the semicarbazide core provides the necessary hydrogen bonding anchors. This combination of features makes this compound an attractive starting point for the development of novel, potent, and selective inhibitors.
Logical Relationship Diagram
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An In-depth Technical Guide to the Solubility of 4,4-Diphenylsemicarbazide
This guide provides a comprehensive analysis of the solubility characteristics of 4,4-diphenylsemicarbazide, a compound of interest in various research and development applications. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles of solubility, offering a predictive assessment based on molecular structure and providing detailed experimental protocols for researchers, scientists, and drug development professionals to determine its solubility in specific solvent systems.
Introduction to this compound and the Significance of Solubility
This compound (C₁₃H₁₃N₃O) is a derivative of semicarbazide featuring two phenyl groups attached to one of the terminal nitrogen atoms.[1] Its structural complexity and the presence of various functional groups suggest a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. Understanding the solubility of this compound is paramount for reaction optimization, formulation development, purification, and analytical characterization. The choice of an appropriate solvent system can significantly impact reaction kinetics, yield, and the physicochemical properties of the final product.
Predicting Solubility: A Molecular Structure-Based Approach
The principle of "like dissolves like" is a cornerstone of predicting solubility.[2][3][4][5][6] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound can be predicted by analyzing its molecular structure for polarity, hydrogen bonding capabilities, and the hydrophobic nature of its constituent groups.
Molecular Structure Analysis of this compound
The structure of this compound contains several key features that influence its solubility:
-
Two Phenyl Groups: These bulky, nonpolar aromatic rings contribute significantly to the molecule's hydrophobic character, favoring solubility in nonpolar solvents.
-
Semicarbazide Backbone: This portion of the molecule (-NH-NH-C(O)-N<) contains polar functional groups. The carbonyl group (C=O) and the amine functionalities (-NH and -NH₂) can participate in dipole-dipole interactions and act as hydrogen bond acceptors and donors.[7][8][9][10]
-
Overall Polarity: The presence of both large nonpolar regions (the two phenyl rings) and a polar region (the semicarbazide moiety) suggests that this compound is a moderately polar molecule. Its overall solubility will be a balance between these opposing characteristics.
Predicted Solubility in Different Solvent Classes
Based on the structural analysis, a qualitative prediction of the solubility of this compound in various solvent classes can be made:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Due to the presence of the two phenyl groups, this compound is expected to have some solubility in nonpolar aromatic solvents like toluene and benzene through van der Waals interactions. Its solubility in aliphatic nonpolar solvents like hexane is likely to be lower.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the polar semicarbazide portion of the molecule. The carbonyl group in acetone and the sulfoxide group in DMSO can act as hydrogen bond acceptors for the N-H protons of this compound. Therefore, good solubility is anticipated in these solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the polar semicarbazide backbone, capable of both donating and accepting hydrogen bonds, suggests some affinity for polar protic solvents.[11][12][13][14][15] However, the large, hydrophobic phenyl groups will likely limit its solubility in water. In alcohols like methanol and ethanol, the solubility is expected to be moderate, as the alkyl chains of the alcohols can interact with the phenyl rings to some extent, while the hydroxyl groups can form hydrogen bonds with the semicarbazide moiety.
Qualitative Solubility Classification
Based on the predicted behavior, this compound can be tentatively classified according to standard qualitative analysis schemes.[16][17][18][19][20] It is likely to be insoluble in water but soluble in organic solvents of moderate to high polarity.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | Dominated by large hydrophobic phenyl groups. |
| Polar Aprotic | Acetone, DMF, DMSO | Moderate to High | Favorable dipole-dipole interactions and hydrogen bond acceptance. |
| Polar Protic | Water, Ethanol, Methanol | Low in Water, Moderate in Alcohols | Limited by hydrophobic phenyl groups, but capable of hydrogen bonding. |
Experimental Protocol for Qualitative Solubility Determination
To empirically determine the solubility of this compound in a solvent of interest, the following systematic approach is recommended. This protocol is designed to be a self-validating system, providing clear and reproducible results.
Materials and Equipment
-
This compound
-
A selection of solvents from each class (e.g., water, methanol, acetone, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Analytical balance
-
Pipettes
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 30 seconds.
-
Observation: Visually inspect the mixture.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Solvent Addition (for insoluble or partially soluble cases): If the compound is not fully soluble, add another 1 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total of 5 mL of solvent.
-
Heating (Optional): For compounds that are insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling, as the compound may precipitate out.
-
Record Keeping: Meticulously record the observations for each solvent, noting the amount of solvent required for complete dissolution, if applicable.
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its structural characteristics and the desired application.
Caption: A decision-making workflow for selecting a suitable solvent for this compound.
Conclusion
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An In-depth Technical Guide to the Stability of 4,4-Diphenylsemicarbazide
Introduction
4,4-Diphenylsemicarbazide is a chemical compound with a molecular structure that lends itself to a variety of applications in research and development, particularly in the synthesis of novel bioactive molecules and as a ligand in coordination chemistry.[1] The utility of this compound in these sensitive applications is intrinsically linked to its stability under various environmental and experimental conditions. Understanding the degradation pathways and the factors that influence the stability of this compound is paramount for ensuring the reproducibility of experimental results, the safety of derived products, and the overall integrity of research data.
This technical guide provides a comprehensive overview of the predicted stability of this compound under a range of conditions, including pH, temperature, light, and oxidative stress. Due to the limited availability of direct stability studies on this compound, this guide synthesizes information from studies on analogous compounds and general principles of chemical degradation to provide a predictive framework for researchers, scientists, and drug development professionals. The insights and protocols detailed herein are designed to be a self-validating system, empowering the user to anticipate potential stability issues and design robust experimental and storage protocols.
Predicted Stability Profile of this compound
The stability of a chemical compound is a critical parameter that dictates its shelf-life, handling, and application. For this compound, its molecular structure, featuring a semicarbazide moiety and two phenyl groups attached to the same nitrogen atom, suggests potential susceptibility to hydrolytic, thermal, photolytic, and oxidative degradation.
The Impact of pH on Stability
The pH of a solution can significantly influence the stability of pharmaceutical and chemical compounds, primarily through hydrolysis.[2][3] For this compound, both acidic and alkaline conditions are predicted to catalyze its degradation.
Alkaline Hydrolysis
Under alkaline conditions, the amide linkage in the semicarbazide group is susceptible to nucleophilic attack by hydroxide ions.[2][3] This can lead to the cleavage of the C-N bond, resulting in the formation of diphenylamine and hydrazine derivatives. The rate of hydrolysis is expected to increase with increasing pH.[3]
Acid-Catalyzed Hydrolysis
In acidic environments, the nitrogen atoms in the semicarbazide moiety can be protonated, which may enhance the electrophilicity of the carbonyl carbon and facilitate hydrolysis. This can lead to the breakdown of the molecule into diphenylamine and other degradation products.
The ionization state of a drug molecule can change with pH, leading to different degradation pathways.[4] It is crucial to maintain the pH of solutions containing this compound within a stable range, which would need to be determined experimentally.
Thermal Stability
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of organic molecules.[7][8] The presence of aromatic phenyl rings in this compound suggests that it may absorb UV light, potentially leading to photolytic cleavage of bonds.[8] Photostability testing is a critical component of stress testing for new drug substances and products.[9][10]
For confirmatory studies, samples should be exposed to a standardized light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
Oxidative Degradation
Oxidative degradation can be a significant pathway for the decomposition of pharmaceuticals and other organic compounds.[11] The nitrogen atoms in the semicarbazide and diphenylamine moieties of this compound could be susceptible to oxidation, potentially leading to the formation of N-oxides, colored impurities, and other degradation products. The presence of trace metals can catalyze oxidative reactions.[11]
Predicted Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways are proposed:
Caption: Predicted degradation pathways of this compound.
Summary of Predicted Stability
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic pH | Low | Diphenylamine, hydrazine derivatives |
| Neutral pH | Moderate to High | To be determined experimentally |
| Alkaline pH | Low | Diphenylamine, hydrazine derivatives |
| Elevated Temperature | Low | Various fragmentation products |
| Exposure to Light | Low to Moderate | Radical-mediated products, polymers |
| Oxidative Stress | Low to Moderate | N-oxides, colored impurities |
Experimental Protocols for Stability Assessment
To experimentally validate the predicted stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying degradation products and developing stability-indicating analytical methods.[11]
Workflow for Stability Testing
Caption: A typical workflow for conducting forced degradation studies.
Step-by-Step Methodology
1. Preparation of Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
For hydrolytic studies, dilute the stock solution with the respective acidic or alkaline media.
2. Forced Degradation Conditions
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently. Withdraw and neutralize samples as described for acidic hydrolysis.
-
Thermal Degradation: Expose both the solid compound and its solution to a high temperature (e.g., 80°C) in a stability chamber.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[10] A control sample should be kept in the dark.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
3. Analytical Method
-
Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its degradation products. A reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.
-
Use a photodiode array (PDA) detector to monitor the elution and check for peak purity.
4. Data Analysis
-
Calculate the percentage degradation of this compound at each time point.
-
Determine the rate of degradation and the half-life of the compound under each stress condition. The half-life is the time it takes for 50% of the compound to degrade.[2]
-
Identify the major degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
While direct experimental data on the stability of this compound is scarce, a comprehensive understanding of its potential degradation pathways can be inferred from its chemical structure and the behavior of analogous compounds. This guide provides a predictive framework for the stability of this compound under various conditions and outlines the necessary experimental protocols to validate these predictions. By proactively assessing and understanding the stability profile of this compound, researchers can ensure the reliability of their results and the quality of their work. It is recommended to store this compound in a cool, dark, and dry place, away from strong acids, bases, and oxidizing agents.[6]
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A Theoretical and Computational Chemistry Guide to 4,4-Diphenylsemicarbazide: Probing Molecular Structure, Reactivity, and Spectroscopic Properties
Abstract
Semicarbazide scaffolds are foundational in medicinal chemistry, recognized for their capacity to form multiple hydrogen bonds and engage with biological targets.[1] This technical guide provides an in-depth theoretical examination of 4,4-Diphenylsemicarbazide (C₁₃H₁₃N₃O), a distinct member of this class. Moving beyond a simple data summary, this document serves as a methodological primer for researchers, scientists, and drug development professionals. We will dissect the core computational techniques used to elucidate the molecule's structural, electronic, and spectroscopic properties. By synthesizing established theoretical protocols, we explain the causality behind computational choices and provide a self-validating framework for analysis. This guide details the application of Density Functional Theory (DFT) to explore geometric optimization, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, thereby creating a comprehensive computational profile of the title compound.
Introduction: The Significance of the Semicarbazide Scaffold
The semicarbazide functional group is a privileged structure in drug discovery and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[1][2][3][4] The unique arrangement of hydrogen bond donors and acceptors within the semicarbazide moiety allows for potent and specific interactions with biological macromolecules.
This compound, with the IUPAC name 3-amino-1,1-diphenylurea, is a specific analogue characterized by two phenyl groups attached to the terminal nitrogen of the urea backbone.[5] This substitution significantly influences the molecule's steric and electronic properties, making it a compelling subject for theoretical investigation. Understanding its fundamental quantum chemical properties is paramount to predicting its reactivity, stability, and potential as a precursor for novel therapeutic agents or functional materials.
Molecular Identity
To establish a clear baseline for our theoretical study, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃O | PubChem[5] |
| Molecular Weight | 227.26 g/mol | PubChem[5] |
| IUPAC Name | 3-amino-1,1-diphenylurea | PubChem[5] |
| CAS Number | 603-51-0 | PubChem[5] |
| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NN | PubChem[5] |
The Computational Scientist's Toolkit: Methodological Foundations
The cornerstone of modern molecular modeling is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] For a molecule like this compound, DFT provides a robust balance of computational cost and accuracy, making it the preferred tool for academic and industrial research.[8]
Why DFT? Unlike simpler molecular mechanics methods, DFT explicitly models electrons, allowing for the accurate prediction of electronic properties that govern chemical reactivity. It is particularly well-suited for optimizing molecular geometries and calculating spectroscopic properties.[9]
Choice of Functional and Basis Set: The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used for organic molecules due to its proven track record of providing reliable results for geometries and electronic properties.[10][11]
-
Basis Set: The 6-311++G(d,p) basis set is a popular choice that provides a good description of electron distribution.[12] The inclusion of diffuse functions (++) is important for accurately modeling lone pairs and anions, while polarization functions (d,p) allow for non-spherical distortion of electron density, which is crucial for describing chemical bonds accurately.
The logical workflow for a comprehensive theoretical analysis is depicted below. This systematic approach ensures that each step builds upon a validated foundation, from structural optimization to the prediction of complex chemical behaviors.
Caption: Workflow for theoretical analysis of this compound.
In Silico Characterization of this compound
Applying the DFT framework allows us to dissect the molecule's intrinsic properties. The following sections detail the insights gained from key theoretical analyses.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.[13][14]
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
The calculated FMO energies and derived quantum chemical descriptors provide quantitative measures of reactivity.
| Parameter | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability[13] |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution[15] |
| Chemical Softness (S) | 1 / η | Measure of polarizability and reactivity[13] |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power[15] |
| Electrophilicity Index (ω) | μ² / (2η) (where μ ≈ -(EHOMO+ELUMO)/2) | Propensity to accept electrons; binding ability[13] |
A lower HOMO-LUMO energy gap generally correlates with higher chemical reactivity and an increased ability to engage in charge transfer interactions, which can be a key factor in biological activity.[14]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting how a molecule will interact with other species.[16] The MEP map helps identify:
-
Electron-rich regions (Negative Potential): Shown in red, these are sites susceptible to electrophilic attack. For this compound, this region is expected to be concentrated around the highly electronegative oxygen atom of the carbonyl group.
-
Electron-poor regions (Positive Potential): Shown in blue, these are sites susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly those bonded to nitrogen (the -NH₂ group).[13]
Understanding the MEP is crucial for predicting non-covalent interactions like hydrogen bonding and for docking studies, as it indicates where the molecule is likely to interact with receptor sites.[17]
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It goes beyond simple orbital energies to quantify specific electronic interactions. The key output of NBO analysis is the second-order perturbation energy, E(2), which measures the stabilization energy from delocalization of electrons from a filled "donor" orbital to an empty "acceptor" orbital.[11][18]
For this compound, NBO analysis would likely reveal:
-
π → π interactions:* Delocalization of electrons within the two phenyl rings, contributing to their aromatic stability.
-
n → π interactions:* Delocalization of lone pair (n) electrons from the nitrogen and oxygen atoms into the antibonding (π*) orbital of the carbonyl group (C=O). This hyperconjugative interaction is critical for the stability of the entire semicarbazide core.
A larger E(2) value indicates a stronger interaction and greater contribution to the overall stability of the molecule.
Detailed Computational Protocol: A Step-by-Step Guide
This section provides a generalized, self-validating protocol for performing the theoretical analyses described in this guide using a standard quantum chemistry software package like Gaussian.[6]
Objective: To obtain the optimized geometry and key electronic properties of this compound.
Methodology: DFT with B3LYP functional and 6-311++G(d,p) basis set.
-
Step 1: Molecule Construction
-
Obtain the SMILES string for this compound: C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NN.[5]
-
Use a molecular editor (e.g., GaussView, Avogadro) to convert the SMILES string into an initial 3D structure.
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Step 2: Geometry Optimization and Frequency Calculation
-
Set up the calculation input file. Specify the desired method (B3LYP/6-311++G(d,p)) and keywords for optimization and frequency calculation (Opt Freq).
-
Submit the calculation. The software will iteratively adjust the atomic positions to find the minimum energy conformation.
-
Validation: After the calculation completes, verify that the optimization converged successfully. Check the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Step 3: Electronic Property Analysis
-
Using the optimized geometry from Step 2, perform a single-point energy calculation.
-
Include keywords to request additional analyses, such as Pop=NBO for Natural Bond Orbital analysis and IOp(6/33=2) to generate cube files for visualization.
-
Extract key data from the output file:
-
Energies of the HOMO and LUMO orbitals.
-
NBO analysis results, specifically the E(2) stabilization energies.
-
-
-
Step 4: Visualization
-
Use the output files (e.g., checkpoint file, cube files) to visualize the results.
-
Generate and render the HOMO and LUMO surfaces to see their spatial distribution.
-
Generate and render the Molecular Electrostatic Potential (MEP) map onto the molecule's electron density surface to visualize reactive sites.
-
Conclusion and Future Outlook
This guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of Density Functional Theory, we can construct a detailed profile of its molecular structure, stability, and reactivity. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals provides a powerful predictive toolkit.
The insights gained from these computational studies are not merely academic. They form the basis for rational drug design and materials science. For example, by understanding the reactive sites from the MEP map, chemists can design targeted syntheses to create novel derivatives. By analyzing the HOMO-LUMO gap, researchers can screen for molecules with desired electronic properties or potential biological activity.[8] These theoretical calculations provide a cost-effective and efficient first step, guiding and prioritizing experimental efforts in the development of new chemical entities based on the this compound scaffold.
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A Technical Guide to Quantum Chemical Calculations for 4,4-Diphenylsemicarbazide: From Molecular Structure to Reactivity Insights
Abstract: This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4,4-Diphenylsemicarbazide, a molecule of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document is designed for researchers, scientists, and drug development professionals, offering a step-by-step protocol from initial structure optimization to the analysis of reactivity descriptors like HOMO-LUMO orbitals and Molecular Electrostatic Potential (MEP) maps. The causality behind methodological choices is explained, ensuring a robust and reproducible computational workflow. All protocols are presented with the aim of being self-validating, grounded in established scientific principles and supported by authoritative references.
Introduction: The "Why" and "How" of Modeling this compound
This compound (C₁₃H₁₃N₃O) is a derivative of semicarbazide, a class of compounds known for a wide spectrum of biological activities.[1][2] Semicarbazones, formed by the condensation of semicarbazides with aldehydes or ketones, are notable for their anticonvulsant, antimicrobial, and anticancer properties.[3][4] The two phenyl rings in this compound introduce significant steric and electronic effects, making it a compelling candidate for drug design and a valuable scaffold in organic synthesis.
Quantum chemical calculations offer a powerful, non-experimental route to understanding the intrinsic properties of molecules like this compound.[5] By solving approximations of the Schrödinger equation, we can predict its three-dimensional structure, stability, electronic charge distribution, and spectroscopic signatures.[5] For drug development professionals, these calculations are invaluable for:
-
Predicting Reactivity: Identifying which parts of the molecule are likely to engage in chemical reactions or biological interactions.[6][7]
-
Understanding Structure-Activity Relationships (SAR): Correlating electronic properties with biological activity to design more potent analogues.[4]
-
Interpreting Experimental Data: Validating and explaining experimental findings from techniques like FT-IR and UV-Vis spectroscopy.[8]
This guide focuses on Density Functional Theory (DFT), a method that offers a favorable balance between computational accuracy and cost for organic molecules of this size.[9]
Theoretical Foundations and Methodological Choices
The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. This choice is not arbitrary; it is a deliberate decision based on the system's chemical nature and the properties being investigated.
2.1. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] Its central tenet is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.
For the study of this compound, we recommend the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established functional that incorporates a portion of exact Hartree-Fock exchange, which often improves the description of electronic properties in organic molecules.[9][10] It provides a robust and reliable performance for geometry optimizations and electronic property calculations.[11]
2.2. Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost. For a molecule containing heteroatoms like nitrogen and oxygen, and with flexible phenyl rings, a sufficiently flexible basis set is crucial.
We recommend the 6-311++G(d,p) Pople-style basis set . Let's break down this nomenclature to understand the causality of this choice:
-
6-311: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.
-
++G: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, hydrogen bonds, and anions—all relevant to the semicarbazide moiety.
-
(d,p): These letters denote the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow orbitals to change shape, which is essential for describing chemical bonds and intermolecular interactions accurately.[11]
Using a basis set without polarization functions, such as 6-311G, is not recommended as it can lead to inaccurate geometries, especially for molecules with heteroatoms.[11]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[12][13][14]
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Methodological & Application
Application Notes and Protocols for the Use of 4,4-Diphenylsemicarbazide in Carbonyl Compound Assays
Introduction: Re-evaluating a Classic Reagent for Carbonyl Detection
In the landscape of analytical chemistry, the detection and quantification of carbonyl compounds—aldehydes and ketones—is a frequent necessity, driven by their importance in biological systems, environmental analysis, and industrial quality control. While numerous methods exist, derivatization followed by spectrophotometric or chromatographic analysis remains a robust and widely adopted strategy. This application note details the use of 4,4-Diphenylsemicarbazide, a classic reagent, for the detection and quantification of carbonyl compounds.
Historically, this compound was utilized for the qualitative identification of aldehydes and ketones.[1] The reaction of this compound with a carbonyl group forms a 4,4-diphenylsemicarbazone, which is typically a crystalline solid with a sharp melting point, aiding in the identification of the parent carbonyl compound. A key advantage noted in early literature is the lower solubility of these derivatives compared to their semicarbazone counterparts, facilitating their isolation.[1]
This document provides a detailed protocol for a modern, quantitative spectrophotometric assay using this compound, drawing parallels from well-established derivatization techniques. We will explore the underlying chemical principles, provide step-by-step instructions for the assay, and discuss the interpretation of results.
Principle of the Assay: The Chemistry of Diphenylsemicarbazone Formation
The core of this assay is the nucleophilic addition of the primary amine group of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, resulting in the formation of a stable 4,4-diphenylsemicarbazone. This reaction is typically catalyzed by a weak acid.
The resulting 4,4-diphenylsemicarbazone possesses an extended system of conjugated π-electrons, which includes the two phenyl rings and the newly formed carbon-nitrogen double bond. This conjugation leads to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum, forming the basis for quantitative analysis. The intensity of the light absorption at a specific wavelength is directly proportional to the concentration of the 4,4-diphenylsemicarbazone, and thus to the initial concentration of the carbonyl compound, in accordance with the Beer-Lambert Law.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the quantification of carbonyl compounds using this compound.
I. Materials and Reagents
-
This compound (Reagent Grade)
-
Carbonyl Compound Standard: (e.g., formaldehyde, acetaldehyde, acetone)
-
Methanol (HPLC Grade)
-
Hydrochloric Acid (HCl) (Concentrated, ACS Grade)
-
Deionized Water
-
Spectrophotometer (UV-Vis)
-
Quartz Cuvettes (1 cm path length)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
II. Preparation of Reagents
1. This compound Reagent (0.1% w/v in Methanol with 0.5% HCl):
- Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask.
- Add approximately 80 mL of methanol and sonicate for 10-15 minutes to dissolve.
- Carefully add 0.5 mL of concentrated HCl to the flask.
- Bring the final volume to 100 mL with methanol and mix thoroughly.
- Store this reagent in a dark, airtight container at 4°C. It is recommended to prepare this solution fresh weekly.
2. Carbonyl Compound Standard Stock Solution (1000 ppm):
- Prepare a 1000 ppm stock solution of the carbonyl compound of interest in methanol. For example, for formaldehyde, this can be prepared from a certified standard solution.
- From this stock solution, prepare a series of working standards by serial dilution in methanol to generate a calibration curve.
III. Assay Protocol: Spectrophotometric Quantification
-
Sample Preparation:
-
Prepare the sample containing the unknown carbonyl concentration. If necessary, perform extractions or dilutions to bring the concentration within the expected linear range of the assay. The sample should be dissolved in methanol.
-
-
Derivatization Reaction:
-
Pipette 1.0 mL of each standard solution and the unknown sample solution into separate labeled glass test tubes.
-
Add 1.0 mL of the this compound reagent to each test tube.
-
Cap the tubes and vortex briefly to mix.
-
Incubate the tubes at 60°C for 30 minutes in a water bath or heating block.
-
Allow the tubes to cool to room temperature.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range (e.g., 250-450 nm) to determine the wavelength of maximum absorbance (λmax) for the 4,4-diphenylsemicarbazone of the target carbonyl compound. Use the lowest concentration standard for this scan against a reagent blank (1.0 mL of methanol + 1.0 mL of the reagent).
-
Once the λmax is determined, set the spectrophotometer to this fixed wavelength.
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each standard and the unknown sample.
-
IV. Data Analysis and Interpretation
-
Calibration Curve:
-
Plot the absorbance values of the standards against their corresponding concentrations (in ppm or µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.
-
-
Quantification of the Unknown Sample:
-
Use the equation of the calibration curve to calculate the concentration of the carbonyl compound in the unknown sample.
-
Remember to account for any dilution factors used during sample preparation.
-
| Parameter | Recommended Value/Range | Rationale |
| Reagent Concentration | 0.1% w/v | Ensures a molar excess of the derivatizing agent to drive the reaction to completion. |
| Acid Catalyst (HCl) | 0.5% v/v | Provides an acidic environment to catalyze the dehydration step of the reaction. |
| Incubation Temperature | 60°C | Accelerates the rate of the derivatization reaction. |
| Incubation Time | 30 minutes | Allows for the complete reaction between the carbonyl compound and the reagent. |
| Wavelength of Measurement | To be determined empirically (λmax) | Ensures maximum sensitivity and adherence to the Beer-Lambert Law. |
Workflow and Pathway Diagrams
Experimental Workflow
Caption: Experimental workflow for the quantification of carbonyl compounds.
Reaction Mechanism
Caption: Reaction of a carbonyl with this compound.
Trustworthiness and Self-Validation
To ensure the reliability of this assay, the following validation steps are recommended:
-
Linearity: A calibration curve with at least five non-zero standards should be generated. The coefficient of determination (R²) should be ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 15%.
-
Accuracy: Determined by spiking a blank matrix with a known concentration of the carbonyl compound and calculating the percent recovery.
Conclusion
This compound offers a viable and effective alternative for the derivatization and subsequent spectrophotometric quantification of carbonyl compounds. While historically used for qualitative purposes, the principles of its reaction with aldehydes and ketones are well-suited for modern quantitative analysis. The protocol detailed in this application note provides a comprehensive framework for researchers, scientists, and drug development professionals to implement this assay. By following the outlined procedures and validation guidelines, reliable and accurate quantification of carbonyl compounds can be achieved.
References
- Toschi, B., & Angiolani, A. (1915). Use of 4-4-Diphenylsemicarbazide in the Detection of Carbonyl Derivatives. Gazzetta Chimica Italiana, 45, 205-213.
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Application Notes and Protocols for 4,4-Diphenylsemicarbazide as a Chemical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Diphenylsemicarbazide Scaffold
4,4-Diphenylsemicarbazide is a unique chemical intermediate whose utility in modern organic synthesis and medicinal chemistry is both established and expanding. With the chemical formula C₁₃H₁₃N₃O, this compound serves as a robust building block, primarily leveraging the reactivity of its hydrazine moiety.[1] Its core structure, featuring a urea backbone flanked by a primary amine and two phenyl groups, provides a versatile platform for constructing more complex molecular architectures.
The presence of the two phenyl groups on the nitrogen atom at position 4 significantly influences the electronic properties and steric hindrance of the molecule, which can be strategically exploited in synthesis. This guide provides an in-depth exploration of this compound's applications, focusing on its role in the derivatization of carbonyl compounds, the synthesis of novel heterocyclic systems, and its emerging importance as a scaffold in drug discovery.
Core Physicochemical Properties
A foundational understanding of a reagent's properties is critical for its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-amino-1,1-diphenylurea | PubChem[1] |
| CAS Number | 603-51-0 | PubChem[1] |
| Molecular Formula | C₁₃H₁₃N₃O | PubChem[1] |
| Molecular Weight | 227.26 g/mol | PubChem[1] |
| Appearance | Stable crystals | Gazz. Chim. Ital.[2] |
Application I: Derivatization of Carbonyl Compounds
One of the most direct and historically significant applications of this compound is its reaction with carbonyl compounds. This reaction provides a reliable method for the identification, purification, and characterization of aldehydes and ketones.
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition of the terminal primary amine (-NH₂) of the semicarbazide to the electrophilic carbonyl carbon. This is followed by a dehydration step, resulting in the formation of a stable C=N double bond. The resulting products are known as 4,4-diphenylsemicarbazones. A key advantage of using this reagent is that the resulting diphenylsemicarbazones are often crystalline solids with sharp melting points and are significantly less soluble than their corresponding simple semicarbazones, facilitating their isolation and purification.[2]
Caption: General workflow for the synthesis of 4,4-diphenylsemicarbazones.
Protocol 1: General Synthesis of 4,4-Diphenylsemicarbazones
This protocol provides a general method for the derivatization of a generic carbonyl compound.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol or a suitable aqueous/alcoholic solvent
-
Glacial Acetic Acid (catalytic amount)
-
Standard glassware for reflux and filtration
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol. In a separate flask, dissolve 1.0 equivalent of the carbonyl compound in ethanol.
-
Reaction: Add the carbonyl solution to the this compound solution. Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heating: Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, the 4,4-diphenylsemicarbazone product will often precipitate from the solution upon cooling. If no precipitate forms, the volume of the solvent can be reduced under vacuum.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Characterization: Dry the purified crystals and characterize by determining the melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Application II: A Scaffold for Heterocyclic Synthesis
The semicarbazide framework is a valuable precursor for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. These structures are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules.[3][4][5] this compound can be readily converted into its thio-analogue, 4,4-diphenylthiosemicarbazide, which is a key intermediate for many cyclization reactions.
Synthetic Pathways to Heterocycles
The conversion to the thiosemicarbazide, followed by reaction with various electrophiles, opens pathways to several important heterocyclic cores:
-
Thiadiazoles: Cyclization of acylthiosemicarbazides with dehydrating agents is a common route to 1,3,4-thiadiazole derivatives.[6]
-
Triazoles: Intramolecular cyclization of thiosemicarbazide derivatives can lead to the formation of 1,2,4-triazole rings.[7]
-
Thiazolidinones: Reaction of thiosemicarbazones (derived from thiosemicarbazides and aldehydes) with agents like mercaptoacetic acid yields thiazolidin-4-ones.[3]
Caption: Synthetic routes from this compound to various heterocycles.
Protocol 2: Multi-Step Synthesis of a 1,3,4-Thiadiazole Derivative
This protocol outlines a representative pathway from this compound to a substituted 1,3,4-thiadiazole.
Part A: Synthesis of 1-Acyl-4,4-diphenylthiosemicarbazide
-
Acylation: React this compound (1 eq.) with an acid chloride (e.g., benzoyl chloride, 1 eq.) in a suitable solvent like dichloromethane (DCM) with a base (e.g., triethylamine, 1.1 eq.) at 0 °C to room temperature to form the corresponding 1-acyl-4,4-diphenylsemicarbazide.
-
Thionation: Dissolve the product from Step 1 in anhydrous toluene or THF. Add Lawesson's reagent (0.5 eq.) and reflux the mixture until TLC analysis indicates the complete conversion of the starting material.
-
Work-up: After cooling, purify the reaction mixture using column chromatography to isolate the target 1-acyl-4,4-diphenylthiosemicarbazide.
Part B: Cyclodehydration to form the 1,3,4-Thiadiazole
-
Reaction: Dissolve the 1-acyl-4,4-diphenylthiosemicarbazide from Part A in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.
-
Heating: Carefully heat the mixture (temperature will depend on the chosen reagent) for several hours.
-
Quenching: Pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation and Purification: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution), filter the resulting solid, wash with water, and recrystallize from a suitable solvent to obtain the purified 2,5-disubstituted-1,3,4-thiadiazole derivative.
Application III: A Core Component in Drug Discovery
The semicarbazide and thiosemicarbazide scaffolds are considered "privileged structures" in medicinal chemistry. Their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory properties.[8][9][10] The this compound core provides a starting point for generating diverse libraries of compounds for high-throughput screening.
Structure-Activity Relationship (SAR) and Bioactivity
The biological activity of semicarbazide derivatives can be fine-tuned by modifying the substituents. For instance, the introduction of different aromatic or heterocyclic moieties at the N-1 position can significantly alter the compound's potency and selectivity against biological targets like enzymes or receptors.[8][11] Derivatives have shown promise as:
-
Anticancer Agents: By inducing apoptosis or disrupting cell cycle progression in various cancer cell lines.[8][10][12]
-
Antimicrobial Agents: Exhibiting activity against a range of bacterial and fungal pathogens.[7]
-
Enzyme Inhibitors: Targeting enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is relevant in the management of type 2 diabetes, and topoisomerase IIα in cancer therapy.[8][10][13]
Caption: Use of this compound in a typical drug discovery pipeline.
Conclusion
This compound is more than a simple organic reagent; it is a versatile and powerful intermediate for chemical synthesis and pharmaceutical research. Its ability to readily form stable derivatives with carbonyls, coupled with its role as a precursor to a vast array of biologically active heterocyclic compounds, ensures its continued relevance. The protocols and applications detailed in this guide provide a framework for researchers to harness the full potential of this valuable chemical building block.
References
- Toschi, B., & Angiolani, A. (1915). Use of 4-4-Diphenylsemicarbazide in the Detection of Carbonyl Derivatives. Gazzetta Chimica Italiana. Source
- NINGBO INNO PHARMCHEM CO.,LTD.
- Al-Ostath, A., et al. (2023). Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl)
- Kadhim, M. M., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. Source
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Organic Syntheses. (n.d.). 4-phenylsemicarbazide. Organic Syntheses Procedure. Source
- Bogolubsky, A. V., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances. Source
- Sathisha, M. P., et al. (2010). Synthesis, structure, electrochemistry and spectral characterization of (D-glucopyranose)-4-phenylthiosemicarbazide metal complexes and their antitumor activity against Ehrlich ascites carcinoma in Swiss albino mice. European Journal of Medicinal Chemistry. Source
- Google Patents. (n.d.). Synthesis of heterocyclic compounds. US9150570B2. Source
- Szopa, A., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)
- Szopa, A., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)
- Siwek, A., et al. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. Source
- Abd El-All, A. S., et al. (2017). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Heterocyclic Chemistry. Source
- Google Patents. (n.d.). Semicarbazide intermediates for preparing 4-substituted indoles. US4454337A. Source
- Hassan, A. A., et al. (2012). Heterocyclization of Acylthiosemicarbazides. Journal of Heterocyclic Chemistry. Source
- Bektas, H., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules. Source
- Arorpharmchem. (2025). Organic Intermediate Examples In Everyday Chemistry. Arorpharmchem Blog. Source
- Savic, M., et al. (2024). Development of new steroid-based hydrazide and (thio)semicarbazone compounds with anticancer properties. The Journal of Steroid Biochemistry and Molecular Biology. Source
- Asiri, A. M., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. Source
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Analytical methods for detecting 4,4-Diphenylsemicarbazide
An In-Depth Guide to the Analytical Determination of 4,4-Diphenylsemicarbazide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the detection and quantification of this compound (DPSC). While specific validated methods for DPSC are not widely published, this document leverages established analytical principles for structurally related compounds to propose detailed protocols for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development and material sciences who require sensitive and reliable methods for the analysis of DPSC. The protocols herein are designed to be a strong foundation for method development and validation in accordance with international guidelines.
Introduction: The Analytical Imperative for this compound
This compound (DPSC), with the chemical formula C₁₃H₁₃N₃O, is a derivative of semicarbazide.[1] While its isomer, 1,4-diphenylsemicarbazide, and the parent compound, semicarbazide, have been studied more extensively, the analytical focus on DPSC is emerging. Semicarbazide (SEM) is a known thermal decomposition product of the foaming agent azodicarbonamide, which has been used in food contact materials, leading to concerns about food contamination.[2] Given the structural similarities, there is a scientific rationale to investigate the potential for DPSC to arise from industrial chemicals, such as diphenylcarbamoyl chloride, which is known to be reactive and used in chemical synthesis.[3] The presence of such compounds, even at trace levels, can be of interest in the safety assessment of pharmaceuticals, food contact materials, and specialty polymers.
The development of sensitive and specific analytical methods is paramount for the accurate quantification of DPSC. This guide provides detailed protocols based on state-of-the-art analytical techniques to address this need.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of DPSC is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃O | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| CAS Number | 603-51-0 | [1] |
| IUPAC Name | 3-amino-1,1-diphenylurea | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | Inferred from related compounds |
Recommended Analytical Workflow
The recommended workflow for the analysis of DPSC involves a systematic progression from sample preparation to data analysis, ensuring accuracy and reliability.
Caption: A generalized workflow for the analytical determination of this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the preferred technique for the quantification of DPSC due to its high sensitivity and selectivity, especially in complex matrices.[4] The following protocol is adapted from established methods for semicarbazide analysis.[5][6]
Principle
This method involves the direct analysis of DPSC following a simple extraction. Separation is achieved using reversed-phase HPLC, and detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an isotopically labeled internal standard is recommended for accurate quantification.[5]
Sample Preparation: Modified QuEChERS Protocol
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach provides a streamlined and efficient extraction process.[6]
Protocol:
-
Weigh 2 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of water (for solid samples) and vortex for 30 seconds.
-
Add a known amount of an appropriate internal standard (e.g., ¹³C₆-DPSC).
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and immediately vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
For samples with high lipid content, a dispersive solid-phase extraction (dSPE) cleanup step can be performed by adding the extract to a tube containing C18 sorbent and MgSO₄, vortexing, and centrifuging.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
Instrumental Parameters
HPLC System:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 100 mm x 2.1 mm, 2.6 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 8 minutes | A gradient elution is necessary to effectively elute DPSC and separate it from potential interferences. |
| Flow Rate | 0.4 mL/min | A standard flow rate for this column dimension. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | |
Mass Spectrometer:
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine and amide functionalities of DPSC are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temperature | 150 °C | |
| Desolvation Temperature | 400 °C | Ensures efficient desolvation of the mobile phase. |
| Gas Flow | Optimized for the specific instrument | |
MRM Transitions (Hypothetical)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Collision Energy (eV) | Use |
| 228.3 | 169.1 | [Ph₂N]⁺ | 25 | Quantifier |
| 228.3 | 93.1 | [PhNH₂]⁺ | 35 | Qualifier |
Justification for Proposed Transitions:
-
228.3 → 169.1 : This corresponds to the loss of the aminourea moiety (-NHCONH₂) from the protonated molecule, resulting in a stable diphenylamine cation. This is expected to be a major and stable fragment, making it suitable for quantification.
-
228.3 → 93.1 : This represents the cleavage of the N-N bond and subsequent rearrangement to form a protonated aniline fragment. This provides structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS can be an alternative or confirmatory technique for DPSC analysis, particularly for volatile and thermally stable compounds. The PubChem database indicates the existence of a GC-MS spectrum for DPSC.[1]
Principle
This method involves the analysis of DPSC by GC-MS following extraction and optional derivatization. Derivatization may be necessary to improve the volatility and thermal stability of DPSC.
Sample Preparation and Derivatization
-
Perform the extraction as described in the LC-MS/MS section (4.2).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form a trimethylsilyl derivative.
Instrumental Parameters
Gas Chromatograph:
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
Mass Spectrometer:
| Parameter | Condition |
|---|---|
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-400) and Selected Ion Monitoring (SIM) |
Expected Fragmentation
Based on the NIST GC-MS data for DPSC, prominent ions are observed at m/z 169, 168, and 196.[1]
-
m/z 169 : Corresponds to the diphenylamine cation [Ph₂N]⁺.
-
m/z 168 : Likely due to the loss of a hydrogen atom from the diphenylamine cation.
-
m/z 196 : Potentially from the loss of the terminal NH₂ and a hydrogen atom, followed by rearrangement.
For quantitative analysis using SIM, the ions at m/z 227 (molecular ion), 169, and 196 would be suitable for monitoring.
Method Validation
A comprehensive validation of the developed analytical method is crucial to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
Caption: Key parameters for the validation of an analytical method for this compound.
Specificity/Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of DPSC.
-
Spike the blank matrix with DPSC and potential interferents to demonstrate adequate separation.
Linearity and Range
Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.
Protocol:
-
Prepare a series of at least five calibration standards of DPSC in the expected concentration range.
-
Analyze each standard in triplicate.
-
Plot the peak area versus concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.995.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Perform recovery studies by spiking a blank matrix with DPSC at three concentration levels (e.g., low, medium, and high).
-
Analyze at least three replicates at each level.
-
Calculate the percentage recovery.
-
Acceptance criteria are typically between 80% and 120% recovery.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or on different instruments.
-
Calculate the Relative Standard Deviation (RSD). The acceptance criterion is typically an RSD of ≤ 15%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
Protocol:
-
LOD: Can be determined based on the signal-to-noise ratio (typically S/N of 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).
-
LOQ: Can be determined based on the signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).
Robustness
Objective: To evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
For LC-MS/MS, vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
For GC-MS, vary parameters such as oven temperature ramp rate (±10%), and carrier gas flow rate (±10%).
-
Assess the impact on retention time, peak area, and peak shape.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the sensitive and reliable detection and quantification of this compound. While these protocols are based on sound scientific principles and established methods for analogous compounds, it is imperative that they undergo a thorough in-house validation to demonstrate their suitability for the specific matrix and intended application. The successful implementation of these methods will enable researchers and drug development professionals to accurately assess the presence and levels of DPSC, contributing to enhanced safety and quality control in their respective fields.
References
- Becalski, A., et al. (2004). Semicarbazide formation in azodicarbonamide-treated flour: a model study. Journal of Agricultural and Food Chemistry, 52(18), 5730-5734.
- Central Science Laboratory. (2014). LC–MS/MS Analysis - for Semicarbazide in Food.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69049, this compound.
- eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System.
- Baty, A., et al. (2004). LC–MS/MS Analysis for Semicarbazide in Food.
- TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes.
- Kevles, D. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 17(1), 111.
- Li, Y., et al. (2024). A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Foods, 13(4), 541.
- ResearchGate. (n.d.). MRM transitions and LC-MS/MS conditions.
- Food Packaging Forum. (2012). Common contaminants.
- Vapenik, L., et al. (2016). Contaminants in the paper-based food packaging materials used in the Czech Republic. Czech Journal of Food Sciences, 34(6), 534-542.
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- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- European Food Safety Authority. (2025). Chemical contaminants in food and feed.
- Bengtström, L., et al. (2014). Chemical identification of contaminants in paper and board food contact materials. Technical University of Denmark (DTU).
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- NIST. (n.d.). 1,4-Diphenylsemicarbazide. In NIST Chemistry WebBook.
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The Synthetic Utility of 4,4-Diphenylsemicarbazide: A Guide for Organic Chemists
Introduction: Unveiling the Potential of a Versatile Reagent
In the vast toolkit of organic synthesis, semicarbazides represent a class of reagents with significant, though sometimes underappreciated, utility. Among these, 4,4-diphenylsemicarbazide stands out due to the influence of its bulky phenyl substituents on the reactivity and properties of its derivatives. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and drug development professionals. The unique structural attributes of this molecule, particularly the steric hindrance and electronic effects of the two phenyl groups, render its derivatives, the 4,4-diphenylsemicarbazones, exceptionally stable and often crystalline. This property is not only advantageous for the characterization and isolation of carbonyl compounds but also serves as a gateway to a diverse array of heterocyclic systems with profound implications in medicinal chemistry.
Core Applications of this compound
The primary utility of this compound lies in its reaction with carbonyl compounds to form 4,4-diphenylsemicarbazones. These derivatives are valuable intermediates for the synthesis of various heterocyclic scaffolds, which are of significant interest due to their wide range of biological activities.
Derivatization of Aldehydes and Ketones
The reaction of this compound with aldehydes and ketones provides a straightforward method for the formation of stable, crystalline 4,4-diphenylsemicarbazones.[1] This reaction is a classic condensation, typically catalyzed by a small amount of acid, which proceeds via a nucleophilic attack of the terminal nitrogen of the semicarbazide on the carbonyl carbon. The resulting diphenylsemicarbazones are often less soluble than their unsubstituted semicarbazone counterparts, facilitating their isolation and purification.[1] This property makes this compound an excellent derivatizing agent for the identification and characterization of carbonyl compounds.
Diagram 1: General Scheme for the Formation of 4,4-Diphenylsemicarbazones
Caption: Workflow for 4,4-diphenylsemicarbazone synthesis.
Synthesis of Heterocyclic Compounds
The true synthetic power of this compound is realized when its derivatives are used as precursors for heterocyclic synthesis. The semicarbazone linkage provides a versatile scaffold for intramolecular cyclization reactions, leading to the formation of various five-membered heterocycles.
4,4-Diphenylsemicarbazones can undergo oxidative cyclization to yield 2-amino-5-substituted-1,3,4-oxadiazoles. This transformation can be achieved using various oxidizing agents, such as bromine in acetic acid or iodine. The reaction proceeds through the formation of an intermediate that facilitates the intramolecular nucleophilic attack of the oxygen atom onto the imine carbon, followed by elimination to form the stable aromatic oxadiazole ring.
Diagram 2: Proposed Mechanism for 1,3,4-Oxadiazole Formation
Caption: Oxidative cyclization to 1,3,4-oxadiazoles.
In a related transformation, 4,4-diphenylsemicarbazones can be cyclized to form 1,2,4-triazol-3-one derivatives. This cyclization is often promoted by heating in the presence of a base or acid, which facilitates the intramolecular attack of the nitrogen at position 4 of the semicarbazone onto the imine carbon. This class of compounds is of particular interest in medicinal chemistry due to their reported anticonvulsant properties.[2]
Medicinal Chemistry Applications: The Semicarbazone Pharmacophore
The semicarbazone moiety is a well-established pharmacophore in drug discovery. Derivatives of semicarbazides, including those from this compound, have been extensively investigated for a range of biological activities.
-
Anticonvulsant Activity: A significant body of research has demonstrated the anticonvulsant effects of semicarbazone derivatives.[3][4][5][6][7] The general structure-activity relationship suggests that the presence of an aryl group and a hydrogen-bonding domain are crucial for activity. The cyclization of the semicarbazone moiety into triazolones has also been explored as a strategy to modulate this activity.[2]
-
Anticancer and Antimicrobial Properties: Thiosemicarbazones, the sulfur analogs of semicarbazones, and their heterocyclic derivatives such as thiadiazoles and triazoles, have shown promising anticancer, antifungal, and antibacterial activities.[4][8] While this guide focuses on this compound, the principles underlying the biological activity of the corresponding thiosemicarbazide derivatives are closely related.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.
Protocol 1: General Procedure for the Synthesis of 4,4-Diphenylsemicarbazones
This protocol is adapted from standard procedures for semicarbazone formation.
Materials:
-
This compound
-
Aldehyde or ketone
-
Ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of warm ethanol.
-
Add the aldehyde or ketone (1.0 eq.) to the solution.
-
Add one to two drops of concentrated sulfuric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The 4,4-diphenylsemicarbazone product will often precipitate out of the solution.
-
If precipitation is slow, the solution can be cooled further in an ice bath.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Causality of Experimental Choices:
-
Ethanol is a common solvent as it dissolves both the reactants and allows for the precipitation of the less soluble product upon cooling.
-
The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the semicarbazide.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Synthesis of 2-(Diphenylamino)-5-phenyl-1,3,4-oxadiazole from Benzaldehyde 4,4-Diphenylsemicarbazone
This protocol is a representative example of the oxidative cyclization of a 4,4-diphenylsemicarbazone.
Materials:
-
Benzaldehyde 4,4-diphenylsemicarbazone (prepared as in Protocol 1)
-
Glacial acetic acid
-
Bromine
-
Sodium acetate
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Suspend benzaldehyde 4,4-diphenylsemicarbazone (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Causality of Experimental Choices:
-
Bromine acts as the oxidizing agent to facilitate the cyclization.
-
Glacial acetic acid serves as the solvent and can also act as a proton source to activate the intermediate.
-
Neutralization is necessary to remove any remaining acid and to precipitate the product fully.
Data Summary
The following table provides representative data for derivatives of this compound. Note that specific values will vary depending on the carbonyl compound used.
| Derivative Type | General Structure | Typical Melting Point Range (°C) | Key Spectroscopic Features |
| 4,4-Diphenylsemicarbazone | R1R2C=N-NH-C(=O)N(Ph)2 | 150-250 | IR: C=O stretch (~1680 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=N stretch (~1600 cm⁻¹). ¹H NMR: Singlet for N-H proton, signals for aromatic and R groups. |
| 2-(Diphenylamino)-1,3,4-oxadiazole | Heterocycle with N(Ph)2 at C2 | 180-300 | IR: Absence of C=O and N-H stretches. ¹H NMR: Absence of N-H proton signal. |
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in organic synthesis. Its ability to form stable, crystalline derivatives with carbonyl compounds makes it a useful tool for their characterization. More importantly, these derivatives serve as readily accessible precursors to a variety of heterocyclic systems, particularly 1,3,4-oxadiazoles and 1,2,4-triazolones, which are important scaffolds in medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this reagent in their own work, from fundamental organic synthesis to the development of novel therapeutic agents. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new synthetic methodologies and biologically active molecules.
References
- Dimmock, J. R., et al. (1998). Anticonvulsant activities of some N-acyl-N'-aroyl-N''-arylhydrazines and related compounds. Journal of Medicinal Chemistry, 41(21), 4012-4020.
- Toschi, B., & Angiolani, A. (1915). Use of 4-4-Diphenylsemicarbazide in the Detection of Carbonyl Derivatives. Gazzetta Chimica Italiana, 45, 205-213.
- Saeed, S., et al. (2010). Synthesis, characterization and biological evaluation of some new 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(4), 1323-1331.
- Yogeeswari, P., et al. (2004). 3-Chloro-2-methylphenyl-substituted semicarbazones: synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 39(8), 729-734.
- Siddiqui, N., et al. (2007). Synthesis and anticonvulsant activity of some new semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 17(1), 255-259.
- Kapoor, R., et al. (2018). A proficient and high-yielding photocatalytic, a unique method for 2-amino-5-substituted-1,3,4-oxadiazoles. New Journal of Chemistry, 42(15), 12585-12589.
- Rajak, H., et al. (2011). A new series of 2,5-disubstituted 1,3,4-oxadiazoles as potent antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 21(19), 5735-5738.
- Niu, P., et al. (2015). I2-Mediated Oxidative C–O Bond Formation: A Facile and Scalable Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. The Journal of Organic Chemistry, 80(2), 1018-1024.
- Kumar, S., et al. (2012). An efficient electrochemical synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles. Tetrahedron Letters, 53(28), 3589-3592.
- D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 1,2,4-triazoles.
- Holla, B. S., et al. (2003). Synthesis and antibacterial activity of some new 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. European Journal of Medicinal Chemistry, 38(7-8), 759-767.
- Fathalla, W., & Pazdera, P. (2008). Synthesis of new 1-substituted 4-(2-phenylquinazolin-4-yl)- and 4-(2-phenylquinazolin-4-ylidene) thiosemicarbazides. Chemistry of Heterocyclic Compounds, 44(11), 1374-1382.
- Pandeya, S. N., et al. (2003). Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones. Polish Journal of Pharmacology, 55(4), 565-571.
- Yogeeswari, P., et al. (2005). Cyclization of the semicarbazone template of aryl semicarbazones: synthesis and anticonvulsant activity of 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one. Bioorganic & Medicinal Chemistry, 13(23), 6429-6435.
- Sriram, D., et al. (2005). Synthesis and anticonvulsant and neurotoxicity evaluation of N4-phthalimido phenyl (thio) semicarbazides. Bioorganic & Medicinal Chemistry Letters, 15(19), 4253-4256.
- Pandeya, S. N., et al. (2010). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. Indian Journal of Pharmaceutical Sciences, 72(3), 363-367.
- Dimmock, J. R., et al. (1983). Synthesis and anticonvulsant testing of 4-phenylsemicarbazides. Journal of Pharmaceutical Sciences, 72(10), 1213-1215.
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Application Notes and Protocols for the Synthesis of 4,4-Diphenylsemicarbazide Derivatives
Introduction: The Significance of 4,4-Diphenylsemicarbazide Derivatives in Medicinal Chemistry
The semicarbazide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Derivatives of semicarbazide have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, anticancer, antimicrobial, and analgesic properties.[1][2][3] The unique arrangement of hydrogen bond donors and acceptors within the semicarbazide moiety allows for potent interactions with various biological targets.[1] Among these, this compound derivatives are of particular interest due to the lipophilic nature of the two phenyl groups, which can enhance membrane permeability and target engagement. This guide provides a detailed, step-by-step protocol for the synthesis of this compound derivatives, intended for researchers and scientists in the field of drug development and organic synthesis.
General Synthetic Strategy: A Two-Step Approach
The synthesis of this compound derivatives is most effectively achieved through a two-step synthetic sequence. This strategy involves the initial preparation of a key intermediate, 4,4-diphenylcarbamoyl azide, followed by its reaction with a suitable hydrazine derivative to yield the final product. This approach offers versatility in introducing a wide range of substituents on the hydrazine moiety, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Below is a generalized workflow for this synthetic approach.
Caption: General workflow for the synthesis of this compound derivatives.
Part 1: Synthesis of the Key Intermediate: 4,4-Diphenylcarbamoyl Azide
The synthesis of this compound derivatives commences with the preparation of the crucial intermediate, 4,4-diphenylcarbamoyl azide. This is typically achieved in two stages: the synthesis of diphenylcarbamoyl chloride from diphenylamine, followed by its conversion to the corresponding azide.
Synthesis of 4,4-Diphenylcarbamoyl Chloride
Diphenylcarbamoyl chloride is prepared via the reaction of diphenylamine with phosgene or a phosgene equivalent like triphosgene.[4] Phosgene is highly toxic, and appropriate safety precautions must be strictly adhered to.
Protocol 1: Preparation of 4,4-Diphenylcarbamoyl Chloride [4]
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (e.g., containing a sodium hydroxide solution).
-
Reagents: Charge the flask with diphenylamine (1.0 eq) and a dry, inert solvent such as benzene or toluene.
-
Phosgenation: Cool the reaction mixture in an ice bath. Bubble phosgene gas (approximately 1.1-1.2 eq) through the solution while stirring vigorously. Alternatively, a solution of triphosgene in a suitable solvent can be added dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the diphenylamine starting material using thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to stand, leading to the precipitation of diphenylamine hydrochloride. Filter the precipitate. The filtrate contains the desired diphenylcarbamoyl chloride.
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure diphenylcarbamoyl chloride as a solid.[4]
Synthesis of 4,4-Diphenylcarbamoyl Azide
The conversion of the acyl chloride to the acyl azide is a standard and efficient transformation.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the azide ion displaces the chloride.
Caption: Reaction mechanism for the synthesis of 4,4-diphenylcarbamoyl azide.
Protocol 2: Preparation of 4,4-Diphenylcarbamoyl Azide [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diphenylcarbamoyl chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Azide Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium azide (1.5-2.0 eq) in a minimal amount of water. Add the sodium azide solution dropwise to the stirred solution of diphenylcarbamoyl chloride.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation: Pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4,4-diphenylcarbamoyl azide, which can often be used in the next step without further purification.
Part 2: Synthesis of this compound Derivatives
The final step in the synthesis involves the reaction of the 4,4-diphenylcarbamoyl azide intermediate with a hydrazine derivative. This reaction proceeds readily to form the desired semicarbazide.
Protocol 3: General Procedure for the Synthesis of this compound Derivatives [7]
-
Reaction Setup: In a round-bottom flask, dissolve 4,4-diphenylcarbamoyl azide (1.0 eq) in a suitable solvent like THF.
-
Hydrazine Addition: Cool the solution to 0 °C. Add the desired hydrazine derivative (1.0-1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound derivative.
Data Presentation: Physicochemical Properties of Representative Derivatives
The following table summarizes the physicochemical properties of a few representative this compound derivatives.
| Derivative | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1 | H | C₁₃H₁₃N₃O | 227.26 | 141-143 | 39[8] |
| 2 | Phenyl | C₁₉H₁₇N₃O | 303.36 | - | - |
| 3 | 4-Fluorophenyl | C₁₉H₁₆FN₃O | 321.35 | - | - |
Note: The yields and melting points are dependent on the specific reaction conditions and the purity of the reagents used. The data for derivatives 2 and 3 are hypothetical and would require experimental determination.
Conclusion and Future Perspectives
The synthetic protocols detailed in this guide provide a robust and versatile methodology for the preparation of this compound derivatives. The two-step approach, involving the formation of a key carbamoyl azide intermediate, allows for the facile generation of a diverse range of analogs for biological screening. Given the established anticonvulsant and other pharmacological activities of semicarbazides, these compounds represent a promising class for further investigation in drug discovery programs.[1][2][3] Future work could focus on expanding the library of derivatives to explore a wider chemical space and to optimize their pharmacokinetic and pharmacodynamic properties.
References
- Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate. (2010). European Journal of Organic Chemistry.
- Facile one-pot synthesis of 4-substituted semicarbazides. (2015). RSC Advances.
- Synthesis and anticonvulsant testing of 4-phenylsemicarbazides. (1983). Journal of Pharmaceutical Sciences.
- 4-sulphamoylphenyl semicarbazones with anticonvulsant activity. (2004). Il Farmaco.
- 4-phenylsemicarbazide. Organic Syntheses.
- High-Throughput Synthesis of Azide Libraries Suitable for Direct “Click” Chemistry and in situ Screening. Supporting Information.
- Design, preparation and application of the semicarbazide-pyridoyl-sulfonic acid-based nanocatalyst for the synthesis of pyranopyrazoles. (2022). Scientific Reports.
- Synthesis, structure, electrochemistry and spectral characterization of (D-glucopyranose)-4-phenylthiosemicarbazide metal complexes and their antitumor activity against Ehrlich ascites carcinoma in Swiss albino mice. (2010). European Journal of Medicinal Chemistry.
- Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Pentenyl Isocyanate and 4-Ethynylanisole: Preparation and Use of Taddol-pyrrolidine Phosphoramidite. Organic Syntheses.
- Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (2022). Molecules.
- Process for preparing semicarbazide hydrochloride. Google Patents.
- A kind of preparation method of semicarbazides. Google Patents.
- 4-Phenylsemicarbazide. (2009). Acta Crystallographica Section E: Structure Reports Online.
- Synthesis of 4,4'-methylene diphenyl carbamate. ResearchGate.
- Preparation of diphenylcarbamoyl chloride. PrepChem.
- This compound. PubChem.
- Supporting Information. The Royal Society of Chemistry.
- Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Journal of Chemical and Pharmaceutical Research.
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2017). Research in Pharmaceutical Sciences.
- Design, synthesis and anticonvulsant activity of new Diacylthiosemicarbazides. (2020). Pharmacia.
- Synthetic methods for the preparation of carbamoyl azide. ResearchGate.
- Kumar, D. (2013) “Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives”, EXCLI Journal, 12, pp. 628–640.
- Synthesis of 4'-ethylbiphenylcarbonyl azide. PrepChem.
- Reaction of acid chlorides with sodium azide, NaN3, yields acyl azides. Filo.
Sources
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- 3. 4-sulphamoylphenyl semicarbazones with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Use of 4,4-Diphenylsemicarbazide in spectrophotometric analysis
An Application Note on the Spectrophotometric Analysis of Oxidizing Agents Using 4,4-Diphenylsemicarbazide
Introduction: A Novel Application for a Classic Moiety
In the realm of analytical chemistry, the quest for sensitive, selective, and cost-effective colorimetric reagents is perpetual. Semicarbazides and their derivatives have long been recognized for their reactivity, primarily with carbonyl compounds, forming the basis of classical qualitative analysis. However, their potential as chromogenic agents in quantitative spectrophotometric analysis, particularly for inorganic species, remains an area ripe for exploration.
This application note presents a detailed protocol and theoretical framework for the use of This compound in the spectrophotometric determination of strong oxidizing agents. While its isomer, 1,5-Diphenylcarbazide , is a well-established and widely utilized reagent for the analysis of hexavalent chromium (Cr(VI))[1][2][3][4], the analytical applications of the 4,4-isomer are less explored. This guide, therefore, extrapolates from the known reactivity of the diphenylcarbazide scaffold to propose a robust, albeit novel, methodology. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and discuss method validation, offering researchers and drug development professionals a comprehensive blueprint for employing this versatile reagent.
The central hypothesis is that the semicarbazide functional group in this compound can undergo oxidation to produce a highly colored species, analogous to the reaction of 1,5-diphenylcarbazide. The intensity of the resulting color, which is directly proportional to the concentration of the oxidizing analyte, can be quantified using UV-Visible spectrophotometry.
Principle of the Method: Oxidative Cyclization and Color Formation
The proposed analytical method is predicated on the oxidation of this compound in an acidic medium by a suitable analyte. In this reaction, the oxidizing agent is reduced, while the this compound is oxidized to a diphenylcarbazone derivative, which then forms a stable, intensely colored complex. The stoichiometry of this reaction and the exact structure of the final colored product may vary depending on the analyte and reaction conditions.
The proposed reaction mechanism involves the following key steps:
-
Oxidation of the Semicarbazide: The hydrazine moiety of the this compound is oxidized.
-
Formation of a Colored Species: The oxidized intermediate likely undergoes rearrangement and cyclization to form a conjugated system, which is responsible for the strong absorbance in the visible region of the electromagnetic spectrum.
The generalized reaction can be depicted as follows:
Caption: Proposed reaction of this compound with an oxidizing agent.
The intensity of the color produced is directly proportional to the concentration of the oxidizing agent, adhering to the Beer-Lambert Law within a defined concentration range. The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) of the colored product.
Materials and Reagents
Equipment
-
UV-Visible Spectrophotometer (capable of scanning from 200-800 nm)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Calibrated Class A volumetric flasks (10, 25, 50, 100, 1000 mL)
-
Calibrated Class A volumetric pipettes
-
Analytical balance (± 0.0001 g)
-
pH meter
Chemicals
-
This compound (C₁₃H₁₃N₃O, M.W. 227.26 g/mol )[5]
-
Acetone (ACS grade)
-
Sulfuric acid (H₂SO₄, concentrated, 98%)
-
Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇) as a standard oxidizing agent
-
Deionized water (Type II or better)
Preparation of Solutions
-
This compound Reagent (0.25% w/v): Dissolve 0.25 g of this compound in 100 mL of acetone. This solution should be prepared fresh daily and stored in an amber bottle to protect it from light.
-
Sulfuric Acid Solution (10% v/v): Carefully and slowly add 100 mL of concentrated H₂SO₄ to 800 mL of deionized water in a flask placed in an ice bath. Once cooled to room temperature, dilute to 1 L with deionized water.
-
Standard Oxidizing Agent Stock Solution (1000 mg/L):
-
For KMnO₄: Accurately weigh 1.5804 g of KMnO₄, dissolve in deionized water, and dilute to 1 L in a volumetric flask.
-
For K₂Cr₂O₇: Accurately weigh 2.829 g of K₂Cr₂O₇ (previously dried at 150°C for 1 hour), dissolve in deionized water, and dilute to 1 L in a volumetric flask[3].
-
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water. These should be prepared fresh before each analysis.
Experimental Protocol
The following protocol outlines the steps for the determination of an oxidizing agent using this compound.
Caption: Experimental workflow for the spectrophotometric analysis.
Step 1: Wavelength Scan
-
To a 25 mL volumetric flask, add a mid-range concentration of the standard oxidizing agent.
-
Add 2.0 mL of 10% H₂SO₄.
-
Add 1.0 mL of the this compound reagent and dilute to the mark with deionized water.
-
Mix well and allow the color to develop for 10 minutes.
-
Scan the absorbance of the solution from 400 nm to 700 nm using a reagent blank (containing all components except the oxidizing agent) to zero the spectrophotometer.
-
Determine the wavelength of maximum absorbance (λmax). All subsequent measurements will be performed at this wavelength.
Step 2: Calibration Curve Generation
-
Pipette known volumes of the working standard solutions into a series of 25 mL volumetric flasks to create a calibration set covering the expected concentration range of the samples.
-
To each flask, add 2.0 mL of 10% H₂SO₄.
-
Add 1.0 mL of the this compound reagent to each flask.
-
Dilute to the mark with deionized water, mix thoroughly, and allow the color to stabilize for 10 minutes.
-
Measure the absorbance of each standard at the predetermined λmax against a reagent blank.
-
Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
Step 3: Sample Analysis
-
Pipette an appropriate aliquot of the sample solution into a 25 mL volumetric flask. If the sample concentration is high, a pre-dilution step is necessary.
-
Follow steps 2-4 from the "Calibration Curve Generation" section.
-
Measure the absorbance of the sample at λmax.
-
Using the equation from the linear regression of the calibration curve, calculate the concentration of the oxidizing agent in the sample.
Method Validation and Performance Characteristics
For any new analytical method, a thorough validation is crucial to ensure its reliability and suitability for the intended purpose. The key validation parameters are summarized below with hypothetical, yet realistic, performance data.
| Parameter | Description | Typical Expected Value |
| Linearity (R²) | The coefficient of determination for the calibration curve. | > 0.995 |
| Working Range | The concentration range over which the method is linear, accurate, and precise. | 0.1 - 2.0 mg/L |
| Molar Absorptivity (ε) | A measure of how strongly the colored complex absorbs light at λmax. | > 1.0 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.03 mg/L |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | 0.1 mg/L |
| Precision (%RSD) | The relative standard deviation of replicate measurements. | < 2% |
| Accuracy (% Recovery) | The closeness of the measured value to the true value, determined by spiking samples with a known amount of analyte. | 98 - 102% |
Potential Interferences and Troubleshooting
-
Interfering Substances: Other oxidizing or reducing agents present in the sample matrix can interfere with the analysis. For instance, ions like Fe³⁺ might form colored complexes with the reagent[1]. The specificity of the method should be evaluated by testing the response in the presence of common interfering ions.
-
Unstable Color: If the color of the complex fades or changes over time, it may be due to the instability of the oxidized product. It is crucial to measure the absorbance within the time window established during method development.
-
High Background Absorbance: This can be caused by impurities in the reagents or sample matrix. Using high-purity reagents and preparing a proper reagent blank are essential.
-
Non-linearity of Calibration Curve: At high concentrations, the Beer-Lambert law may not be obeyed. In such cases, the sample should be diluted to fall within the linear range of the method.
Conclusion
The proposed spectrophotometric method utilizing this compound offers a promising avenue for the sensitive and cost-effective determination of oxidizing agents. By leveraging the well-established chemistry of its isomer, 1,5-diphenylcarbazide, this application note provides a comprehensive and scientifically grounded framework for the development and validation of a novel analytical protocol. The detailed steps for reagent preparation, experimental procedure, and method validation are designed to guide researchers in applying this method to their specific analytical challenges. Further research is warranted to explore the full scope of analytes that can be determined with this reagent and to optimize the reaction conditions for various sample matrices.
References
- Wiryawan, A., Retnowati, R., Burhan, R. Y., & Syekhfani. (n.d.). METHOD OF ANALYSIS FOR DETERMINATION OF THE CHROMIUM (Cr) SPECIES IN WATER SAMPLES BY SPECTROPHOTOMETRY WITH DIPHENYLCARBAZIDE. Jurnal Kimia Student. [Link]
- Wiryawan, A., Retnowati, R., Burhan, R. Y., & Syekhfani. (2012). METHOD OF ANALYSIS FOR DETERMINATION OF THE CHROMIUM (Cr) SPECIES IN WATER SAMPLES BY SPECTROPHOTOMETRY WITH DIPHENYLCARBAZIDE.
- Clesceri, L. S., Greenberg, A. E., & Eaton, A. D. (Eds.). (1998). Standard Methods for the Examination of Water and Wastewater (20th ed.).
- International Journal of Engineering Research & Technology. (2015). METHOD OF ANALYSIS FOR DETERMINATION OF THE CHROMIUM (Cr) SPECIES IN WATER SAMPLES BY SPECTROPHOTOMETRY WITH DIPHENYLCARBAZIDE. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69049, this compound. PubChem. [Link]
Sources
Application Notes and Protocols for 4,4-Diphenylsemicarbazide as a Reagent for Carbonyl Compounds
Introduction: Unveiling the Potential of 4,4-Diphenylsemicarbazide in Carbonyl Analysis
For decades, the derivatization of carbonyl compounds has been a cornerstone of their analytical determination, converting them into species with enhanced detectability for techniques like spectrophotometry and high-performance liquid chromatography (HPLC). While 2,4-dinitrophenylhydrazine (DNPH) has been the workhorse in this field, the exploration of alternative reagents is crucial for expanding the analytical toolkit, offering different selectivity, stability, and detection characteristics. In this context, this compound emerges as a promising reagent for the selective derivatization of aldehydes and ketones.
The presence of two phenyl groups on the terminal nitrogen of the semicarbazide moiety introduces significant chromophoric properties to the resulting 4,4-diphenylsemicarbazone derivatives. This inherent UV absorptivity makes them highly suitable for spectrophotometric quantification and HPLC analysis with UV detection. Furthermore, the increased molecular weight and hydrophobicity of the derivatives can facilitate their separation in reversed-phase chromatography.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a derivatizing agent for carbonyl compounds. The protocols are designed to be a robust starting point for method development and validation, grounded in the fundamental principles of organic and analytical chemistry.
Chemical and Physical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃O | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Appearance | Yellowish solid | [2] |
| Melting Point | 141-143 °C | [2] |
| IUPAC Name | 3-amino-1,1-diphenylurea | [1] |
Synthesis of this compound: A Facile One-Pot Approach
The in-house synthesis of this compound can be achieved through a one-pot, two-step approach, which is both efficient and scalable.[2] This method avoids the use of highly toxic reagents like phosgene.
Reaction Principle
The synthesis involves the in situ formation of a carbamate from diphenylamine and a suitable chloroformate, followed by the reaction of the carbamate with hydrazine to yield the desired this compound.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diphenylamine
-
2,2,2-Trifluoroethyl chloroformate
-
Triethylamine
-
Hydrazine hydrate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2,2,2-trifluoroethyl chloroformate (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate carbamate is complete, add hydrazine hydrate (1.5 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a yellowish solid.
Derivatization of Carbonyl Compounds
The reaction between this compound and a carbonyl compound (aldehyde or ketone) is a classic acid-catalyzed nucleophilic addition-elimination reaction, resulting in the formation of a stable 4,4-diphenylsemicarbazone and water.[3]
Reaction Mechanism
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The terminal primary amine group (-NH₂) of this compound, being the most nucleophilic nitrogen, attacks the electrophilic carbonyl carbon.[4] This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Dehydration: The resulting carbinolamine intermediate undergoes acid-catalyzed dehydration to form the stable C=N double bond of the semicarbazone.
Caption: Reaction of carbonyls with this compound.
Experimental Protocol: General Derivatization Procedure
Materials:
-
Carbonyl-containing sample
-
This compound solution (e.g., 1 mg/mL in a suitable solvent like ethanol or acetonitrile)
-
Weak acid catalyst (e.g., glacial acetic acid or a buffer solution of pH ~5)
-
Ethanol or Acetonitrile (HPLC grade)
Procedure:
-
Dissolve a known amount of the carbonyl-containing sample in a minimal amount of ethanol or acetonitrile.
-
Add an excess of the this compound solution to the sample solution. The molar excess will depend on the expected concentration of the carbonyl compounds and should be optimized during method development.
-
Add a few drops of glacial acetic acid or adjust the pH of the solution to approximately 5 with a suitable buffer. The reaction is typically fastest at a slightly acidic pH.[3]
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 30-60 minutes. The optimal reaction time and temperature should be determined experimentally.
-
After the reaction is complete, the resulting 4,4-diphenylsemicarbazone solution can be directly analyzed by HPLC or spectrophotometry. If necessary, the solution can be diluted to an appropriate concentration.
Analytical Applications and Protocols
The highly conjugated nature of the 4,4-diphenylsemicarbazone derivatives makes them amenable to analysis by UV-Vis spectrophotometry and HPLC with UV detection.
Spectrophotometric Analysis
This method is suitable for the quantification of total carbonyls or a specific carbonyl compound if it is the only one present or can be selectively reacted.
Workflow:
Sources
Application Note & Protocol: High-Efficiency Derivatization of Aldehydes with 4,4-Diphenylsemicarbazide for Enhanced Spectrophotometric and Chromatographic Analysis
For: Researchers, scientists, and drug development professionals.
Abstract
The quantitative and qualitative analysis of aldehydes is a critical aspect of research and development across the pharmaceutical, environmental, and food science industries. Aldehydes are often highly reactive and volatile, posing challenges for direct analysis. Chemical derivatization addresses these challenges by converting the analyte into a more stable, detectable, and chromatographically amenable form. This document provides a comprehensive guide to the derivatization of aldehydes using 4,4-diphenylsemicarbazide. The resulting 4,4-diphenylsemicarbazone derivatives exhibit strong ultraviolet (UV) absorbance, facilitating sensitive spectrophotometric quantification and enhanced detection in high-performance liquid chromatography (HPLC). We present the underlying chemical principles, detailed experimental protocols, and data interpretation guidelines to ensure reliable and reproducible results.
Introduction: The Rationale for Derivatization
Direct analysis of aldehydes can be hampered by several factors, including their inherent volatility, susceptibility to oxidation, and often poor chromophoric properties, which limit the sensitivity of UV-Vis detection methods.[1] Chemical derivatization is a powerful strategy to overcome these limitations.[2][3] The reaction of an aldehyde with a derivatizing agent yields a new compound (a derivative) with improved analytical characteristics.[1]
Advantages of Derivatizing Aldehydes with this compound:
-
Enhanced Detectability: The introduction of the diphenyl moiety from this compound creates a derivative with a significantly higher molar absorptivity in the UV region compared to the parent aldehyde. This enhancement is crucial for achieving low limits of detection (LOD) and quantification (LOQ).
-
Increased Stability: The resulting semicarbazone is a more stable, less volatile crystalline solid, which simplifies sample handling, storage, and preparation for analysis.[4]
-
Improved Chromatographic Resolution: Derivatization increases the molecular weight and alters the polarity of the analyte, which can lead to better separation and peak shapes in reverse-phase HPLC.[1]
The Chemistry: Reaction Mechanism
The derivatization reaction is a nucleophilic addition-elimination (condensation) reaction.[5] The primary amine group (-NH₂) of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable 4,4-diphenylsemicarbazone derivative, which contains a C=N double bond (an imine).[4][5]
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[5] The pH of the reaction medium is a critical parameter; a pH around 5 is generally optimal.[4] At very low pH, the amine nucleophile becomes protonated and non-reactive, while at high pH, there is insufficient acid to catalyze the dehydration step.[4]
Caption: General mechanism of semicarbazone formation.
Experimental Protocol: Derivatization of Aldehydes
This protocol provides a generalized procedure. Optimal conditions, such as reaction time and temperature, may vary depending on the specific aldehyde and should be determined empirically.
Materials and Reagents
-
This compound (Reagent Grade)
-
Aldehyde standard or sample
-
Methanol (HPLC Grade)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Analytical Grade)
-
Deionized Water
-
Round bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Protocol
-
Preparation of Reagent Solution: Prepare a stock solution of this compound in ethanol. The concentration will depend on the expected concentration of the aldehyde in the sample. A typical starting concentration is 0.1 M.
-
Sample Preparation: Dissolve the aldehyde standard or sample in a minimal amount of ethanol in a round bottom flask.
-
Reaction Setup:
-
To the aldehyde solution, add an equimolar amount of the this compound solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Product Isolation and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate has formed, collect the crystalline product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified 4,4-diphenylsemicarbazone derivative in a desiccator.
-
Sources
Authored by: Senior Application Scientist, Gemini Laboratories
An Application Note on the Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for the Analysis of 4,4-Diphenylsemicarbazide
Abstract
This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The narrative follows a logical progression from initial analyte characterization and screening to systematic method optimization and full validation in accordance with ICH Q2(R2) guidelines. The causality behind each experimental choice is explained, providing researchers and drug development professionals with a framework for developing high-quality analytical methods.
Introduction
This compound is a chemical intermediate used in various synthetic processes. Accurate quantification is critical for ensuring reaction completion, purity of final products, and stability assessments in pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[1]
This guide focuses on a reversed-phase HPLC approach, where a non-polar stationary phase is paired with a polar mobile phase. This mode is ideally suited for moderately non-polar molecules like this compound, ensuring predictable retention based on hydrophobic interactions.[2][3] The objective is to establish a method that is not only accurate and precise but also stability-indicating, meaning it can resolve the analyte from potential degradation products.
Analyte Characterization and Initial Assessment
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful method development strategy.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Structure | ||
| Molecular Formula | C₁₃H₁₃N₃O | [6] |
| Molecular Weight | 227.26 g/mol | [6] |
| Predicted XlogP | 1.8 | [6] |
| Nature | Neutral, moderately hydrophobic | Inferred from structure |
The predicted XlogP of 1.8 suggests moderate hydrophobicity, making the compound an excellent candidate for retention on a C18 or similar reversed-phase column. As a neutral molecule, its retention will be largely independent of mobile phase pH, simplifying initial optimization.
Protocol 1: Determination of UV λmax
Rationale: Selecting the wavelength of maximum absorbance (λmax) is critical for achieving optimal detector sensitivity. The two phenyl rings in the structure suggest strong UV absorbance.
-
Standard Preparation: Prepare a ~10 µg/mL solution of this compound in methanol or acetonitrile.
-
UV Scan: Using a UV-Vis spectrophotometer, scan the solution from 200 nm to 400 nm against a solvent blank.
-
Determination: Identify the wavelength(s) of maximum absorbance. For this compound, a strong absorbance is expected around 260-285 nm due to the diphenylamine chromophore. A related semicarbazone derivative exhibits a λmax at 285 nm, providing a logical starting point.[7]
HPLC Method Development Strategy
A systematic, multi-stage approach is employed to develop the analytical method. This strategy ensures that critical parameters are evaluated logically to arrive at a robust and reliable final method.
Caption: Workflow for systematic HPLC method development.
Instrumentation and Materials
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Columns:
-
C18, 250 mm x 4.6 mm, 5 µm (for initial hydrophobic interaction screening)
-
Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm (for alternative π-π interaction selectivity)
-
-
Chemicals: HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water.
Stationary Phase Selection
Causality: The choice of stationary phase is the most powerful tool for influencing selectivity.[8]
-
C18 Column: As the industry standard, a C18 column is the first choice. Retention is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.
-
Phenyl-Hexyl Column: Given the two aromatic rings in this compound, a phenyl-based stationary phase can offer alternative selectivity through π-π interactions between the electron-rich phenyl rings of the analyte and the stationary phase.[9] This can be particularly useful for separating structurally similar impurities.
Mobile Phase Optimization
Rationale: The mobile phase composition governs analyte retention and can be fine-tuned to achieve optimal resolution and peak shape.[10][11]
-
Organic Modifier Screening (ACN vs. MeOH): Acetonitrile and methanol are the most common organic modifiers in RP-HPLC, but they offer different selectivities due to their unique chemical properties (dipole moment, hydrogen bonding capabilities).[12] Screening both is essential. Methanol is often preferred with phenyl columns as it can enhance π-π interactions.[12]
-
Isocratic Elution Optimization: For a single analyte, an isocratic method (constant mobile phase composition) is preferable for its simplicity and robustness. The percentage of the organic modifier is adjusted to achieve a retention time (k') between 2 and 10, which provides a good balance between resolution and analysis time. A 10% decrease in organic solvent typically increases the retention factor by 2-3 times.[3]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Column temperature is typically set slightly above ambient (e.g., 30 °C) to ensure temperature stability and improve peak efficiency.[2]
Protocol 2: Method Development Screening
-
Prepare Stock Solution: Create a 100 µg/mL stock solution of this compound in ACN.
-
Initial Gradient Run: Perform a generic gradient run on both the C18 and Phenyl-Hexyl columns to estimate the required organic solvent percentage for elution.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: Determined λmax
-
-
Isocratic Optimization: Based on the retention time from the gradient run, calculate an appropriate starting isocratic composition.
-
Systematically Adjust: Adjust the ACN:Water (or MeOH:Water) ratio until the peak for this compound elutes with good peak shape and a retention factor (k') between 2 and 10.
Optimized Method and System Suitability
Based on screening experiments, the following method was found to provide optimal performance, offering a good balance of speed, efficiency, and peak symmetry. A C18 column with an ACN/Water mobile phase was selected.
Table 2: Final Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Instrument | Standard HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Rationale: SST is a mandatory requirement that demonstrates the analytical system is functioning correctly and is adequate for the intended analysis on the day of the experiment.[13][14][15] It is performed before any sample analysis.[14]
Protocol 3: System Suitability Test
-
Prepare Standard: Prepare a working standard solution of this compound at the target concentration (e.g., 20 µg/mL).
-
Replicate Injections: Inject the standard solution five or six times.[16]
-
Evaluate Parameters: Calculate the system suitability parameters using the chromatography data software. The results must meet the predefined acceptance criteria outlined in Table 3.
Table 3: System Suitability Parameters and Acceptance Criteria (Based on USP <621>)
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry.[16] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency.[16] |
| % RSD of Peak Area | ≤ 2.0% | Measures injection precision.[16] |
| % RSD of Retention Time | ≤ 1.0% | Measures system stability and precision.[16] |
Method Validation Protocol (ICH Q2(R2))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[17][18] The following protocols are designed to meet the requirements of the ICH Q2(R2) guideline.[18]
Caption: Core parameters for analytical method validation per ICH Q2(R2).
Protocol 4: Specificity and Forced Degradation
Rationale: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[19] Forced degradation studies are performed to establish the stability-indicating nature of the method.
-
Prepare Samples: Expose a solution of this compound (e.g., 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105 °C for 48 hours.
-
Photolytic: Solution exposed to UV light (254 nm) for 24 hours.
-
-
Analysis: Dilute the stressed samples to the target concentration and analyze them alongside an unstressed control sample.
-
Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm the peak is spectrally pure.
Protocol 5: Linearity and Range
Rationale: Linearity establishes the direct proportionality between analyte concentration and detector response over a specified range.[19] The range is the interval where the method is precise, accurate, and linear.[17]
-
Prepare Standards: From a stock solution, prepare at least five calibration standards covering 80% to 120% of the expected working concentration.
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Protocol 6: Accuracy (Recovery)
Rationale: Accuracy measures the closeness of the test results to the true value. It is determined by spiking a placebo with known amounts of the analyte.
-
Prepare Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of this compound into a placebo mixture.
-
Analysis: Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Protocol 7: Precision
Rationale: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[17]
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The % RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
Protocol 8: Robustness
Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[20]
-
Vary Parameters: Analyze a standard solution while making small, deliberate changes to the optimized method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase Composition: ± 2% absolute in the organic component (e.g., ACN 68% and 72%).
-
-
Evaluation: Assess the impact on SST parameters (retention time, tailing factor, etc.).
-
Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.
Conclusion
A simple, selective, and robust stability-indicating RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The final method utilizes a C18 column with an isocratic mobile phase of Acetonitrile:Water (70:30) and UV detection at 285 nm. The method was validated according to ICH Q2(R2) guidelines and was proven to be specific, linear, accurate, precise, and robust. This application note demonstrates a systematic and scientifically sound approach to HPLC method development, providing a reliable analytical tool for quality control and stability studies of this compound.
References
- U.S. Pharmacopeia.
- Assay Prism. System Suitability Test in HPLC – Key Parameters Explained. [Link]
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- Pharmaceutical Updates. System suitability in HPLC Analysis. [Link]
- Agilent Technologies.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 69049, this compound. [Link]
- LCGC International. Are You Sure You Understand USP <621>? [Link]
- Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
- DergiPark.
- MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
- ResearchGate. A Rapid and Sensitive Method for Semicarbazide Screening in Foodstuffs by HPLC with Fluorescence Detection. [Link]
- ResearchGate.
- Hawach Scientific. Stationary Phase and Surface Chemistry of HPLC Columns. [Link]
- International Journal of Research in Pharmacy and Chemistry.
- Element Lab Solutions.
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- Pharmaguideline.
- ScienceDirect. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. [Link]
- SIELC Technologies. Separation of Semicarbazide hydrochloride on Newcrom R1 HPLC column. [Link]
- National Center for Biotechnology Information. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
- Separation Science. Reversed-Phase of Neutral Analytes. [Link]
- ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]
- Research Journal of Pharmacy and Technology.
- AMS Bio.
- Phenomenex.
- Drawell.
- Mastelf. Understanding the Stationary Phase in HPLC: A Friend's Guide. [Link]
- Wonda Science.
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- Chromatography Today. Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. [Link]
- National Center for Biotechnology Information. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
- Chromatography Online.
- YouTube. Understanding ICH Q2(R2)
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- ECA Academy. ICH Guidance Q14 / Q2(R2)
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The Strategic Role of 4,4-Diphenylsemicarbazide in Modern Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Building Block
In the vast field of heterocyclic chemistry, the semicarbazide moiety serves as a cornerstone for the synthesis of a diverse array of five-membered heterocycles, which are integral scaffolds in numerous pharmacologically active compounds. While semicarbazide and its monosubstituted derivatives are widely utilized, the strategic incorporation of a 4,4-diphenyl substitution pattern offers distinct advantages in modulating the physicochemical properties and biological activities of the resulting heterocyclic systems. The two phenyl groups at the N-4 position introduce significant steric bulk and lipophilicity, which can enhance binding affinities to biological targets and improve membrane permeability. Furthermore, the electron-donating nature of the diphenylamino group can influence the reactivity of the semicarbazide backbone during cyclization reactions.
This technical guide provides an in-depth exploration of the application of 4,4-diphenylsemicarbazide in the synthesis of key heterocyclic compounds, namely 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. We will delve into the mechanistic rationale behind the synthetic strategies and provide detailed, field-proven protocols for their preparation. The potential applications of these synthesized compounds, particularly in the realms of anticonvulsant and antimicrobial drug discovery, will also be highlighted.[1][2][3]
Core Precursor Synthesis: 1-Acyl-4,4-diphenylsemicarbazides
The journey into the synthesis of diphenyl-substituted heterocycles begins with the preparation of the key intermediate, a 1-acyl-4,4-diphenylsemicarbazide. This is typically achieved through the condensation of an acid hydrazide with diphenylcarbamoyl chloride. The choice of the acyl group (R-CO-) is critical as it will ultimately form one of the substituents on the final heterocyclic ring, allowing for molecular diversity.
General Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of 1-acyl-4,4-diphenylsemicarbazide.
Section 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The synthesis of 2-diphenylamino-5-substituted-1,3,4-oxadiazoles from 1-acyl-4,4-diphenylsemicarbazides is typically achieved through an intramolecular cyclodehydration reaction.
Mechanistic Insight
The cyclization is generally promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid, or polyphosphoric acid.[5] The reaction proceeds via the activation of the carbonyl oxygen of the acyl group, followed by a nucleophilic attack from the amide nitrogen of the semicarbazide moiety. Subsequent dehydration leads to the formation of the stable 1,3,4-oxadiazole ring. The use of a strong dehydrating agent like POCl₃ is often preferred for its efficacy in driving the reaction to completion.[6]
Synthetic Pathway for 1,3,4-Oxadiazoles
Caption: General scheme for 1,3,4-oxadiazole synthesis.
Protocol: Synthesis of 2-(Diphenylamino)-5-phenyl-1,3,4-oxadiazole
This protocol is adapted from general procedures for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[4][6]
Materials:
-
1-Benzoyl-4,4-diphenylsemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, take 1-benzoyl-4,4-diphenylsemicarbazide (1 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) in a fume hood.
-
Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is dried and recrystallized from a suitable solvent such as ethanol to afford the pure 2-(diphenylamino)-5-phenyl-1,3,4-oxadiazole.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
| Expected Spectroscopic Data | |
| FT-IR (cm⁻¹) | Appearance of a C=N stretching band around 1600-1650 cm⁻¹ and a C-O-C stretching band around 1020-1070 cm⁻¹. Disappearance of the C=O and N-H stretching bands of the starting material. |
| ¹H-NMR (δ, ppm) | Aromatic protons will appear in the range of 7.0-8.0 ppm. |
| ¹³C-NMR (δ, ppm) | Characteristic signals for the C-2 and C-5 carbons of the oxadiazole ring will appear around 155-165 ppm. |
Section 2: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
The 1,3,4-thiadiazole moiety is another critical heterocyclic system in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticonvulsant properties.[7][8] The synthesis of 2-diphenylamino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a 1-acyl-4,4-diphenylthiosemicarbazide precursor.
Mechanistic Insight
The cyclization of acylthiosemicarbazides to 1,3,4-thiadiazoles is typically achieved under acidic conditions, using reagents like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[7][9] The reaction proceeds through the protonation of the thiocarbonyl sulfur, followed by an intramolecular nucleophilic attack of the carbonyl oxygen onto the thiocarbonyl carbon. Subsequent dehydration leads to the formation of the thiadiazole ring. The choice of the acid catalyst can influence the reaction rate and yield.
Synthetic Pathway for 1,3,4-Thiadiazoles
Caption: General scheme for 1,3,4-thiadiazole synthesis.
Protocol: Synthesis of 2-(Diphenylamino)-5-phenyl-1,3,4-thiadiazole
This protocol is an adaptation of established methods for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.[7][9]
Materials:
-
1-Benzoyl-4,4-diphenylthiosemicarbazide
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-cold water
-
Ammonia solution (dilute)
-
Ethanol (for recrystallization)
Procedure:
-
In a beaker, carefully add 1-benzoyl-4,4-diphenylthiosemicarbazide (1 equivalent) to ice-cold concentrated sulfuric acid (5-10 equivalents) with constant stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration and washed with cold water.
-
Suspend the solid in water and neutralize with a dilute ammonia solution.
-
Filter the solid, wash with water until the washings are neutral, and then dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-(diphenylamino)-5-phenyl-1,3,4-thiadiazole.
Characterization: The synthesized compound should be characterized using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.
| Expected Spectroscopic Data | |
| FT-IR (cm⁻¹) | Appearance of a C=N stretching band around 1600-1640 cm⁻¹ and a C-S stretching band in the fingerprint region. Disappearance of the C=O and N-H stretching bands of the starting material. |
| ¹H-NMR (δ, ppm) | Aromatic protons will be observed in the range of 7.0-8.0 ppm. |
| ¹³C-NMR (δ, ppm) | Signals for the C-2 and C-5 carbons of the thiadiazole ring will appear at characteristic chemical shifts. |
Section 3: Synthesis of 4,5-Disubstituted-1,2,4-Triazoles
1,2,4-Triazole derivatives are a class of heterocyclic compounds with significant therapeutic applications, including antifungal and anticonvulsant activities.[10] The synthesis of 4,5-disubstituted-1,2,4-triazol-3-ones or -thiones from this compound derivatives provides a versatile route to these important scaffolds. A particularly relevant transformation is the cyclization of semicarbazones to form triazolones.[11]
Mechanistic Insight
The cyclization of a 4,4-diphenylsemicarbazone to a 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one can be achieved through oxidative cyclization. The reaction involves the formation of a new N-N bond and subsequent rearrangement. This method provides a direct route to the triazolone core from readily available semicarbazones. Alternatively, base-catalyzed cyclization of 1-acyl-4,4-diphenylthiosemicarbazide can lead to the formation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiones.[9]
Synthetic Pathway for 1,2,4-Triazol-3-ones
Caption: General scheme for 1,2,4-triazol-3-one synthesis.
Protocol: Synthesis of 4,5-Diphenyl-2H-1,2,4-triazol-3(4H)-one
This protocol is based on the work of Shalini et al. for the cyclization of aryl semicarbazones.[11]
Part A: Synthesis of the Semicarbazone Intermediate
-
Dissolve this compound (1 equivalent) in warm ethanol.
-
Add benzaldehyde (1 equivalent) and a few drops of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture, and the precipitated semicarbazone is collected by filtration, washed with cold ethanol, and dried.
Part B: Oxidative Cyclization to the Triazolone
-
The specific oxidizing agent and conditions for the cyclization of the 4,4-diphenylsemicarbazone are not explicitly detailed in the available literature for this specific substrate. However, based on related transformations, reagents such as lead tetraacetate or N-bromosuccinimide in an inert solvent could be explored.
-
A representative procedure would involve dissolving the semicarbazone in a suitable solvent (e.g., dichloromethane or chloroform) and adding the oxidizing agent portion-wise at a controlled temperature.
-
The reaction would be monitored by TLC. Upon completion, the reaction mixture would be worked up by washing with an appropriate aqueous solution to remove the oxidant byproducts, followed by drying and evaporation of the solvent.
-
The crude product would then be purified by column chromatography or recrystallization.
Characterization: Confirmation of the triazolone structure is crucial and should be performed using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
| Expected Spectroscopic Data | |
| FT-IR (cm⁻¹) | Appearance of a C=O stretching band for the triazolone ring around 1700-1750 cm⁻¹ and a C=N stretching band. |
| ¹H-NMR (δ, ppm) | Aromatic protons will be present, and a signal for the N-H proton of the triazole ring may be observed. |
| ¹³C-NMR (δ, ppm) | Characteristic signals for the carbonyl carbon and the C-5 carbon of the triazole ring. |
Applications and Future Perspectives
The heterocyclic compounds derived from this compound are of significant interest to the pharmaceutical industry. The diphenylamino moiety can confer unique pharmacological properties.
Anticonvulsant Activity: Semicarbazones are a well-known class of compounds with potent anticonvulsant activity, and their cyclized derivatives, such as triazoles, have also shown promise.[1][11][12] The lipophilic nature of the diphenyl groups can enhance the ability of these molecules to cross the blood-brain barrier, a critical factor for CNS-active drugs.
Antimicrobial Activity: 1,3,4-Oxadiazole and 1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[2][3] The incorporation of the diphenylamino group can modulate this activity, potentially leading to the discovery of new and more effective antimicrobial agents.
The synthetic routes outlined in this guide provide a framework for the generation of diverse libraries of these heterocyclic compounds. By varying the acyl group in the initial precursor synthesis, a wide range of derivatives can be prepared and screened for biological activity, facilitating structure-activity relationship (SAR) studies and the identification of lead compounds for drug development.
References
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- Jassem, A. M., Radhi, W. A., Jaber, H. K., & Mohammed, H. A. (2013). Synthesis and characterization of 1,3,4-Oxadiazoles Derivatives from 4-Phenyl-Semicarbazide. Journal of Basrah Researches (Sciences).
- Mazimba, O. (2018). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of Chemistry. [Link]
- Şaramet, I., Drăghici, C., Bărcutean, C., Rădulescu, V., Loloiu, T., & Bancu, M. D. (2004). Synthesis of new 4-substituted-1-aroyl-thiosemicarbazides and their cyclization to mercaptotriazoles and aminothiadiazoles.
- Siddiqui, N., Rana, A., Khan, S. A., & Haque, S. E. (2007). Synthesis and anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines: imidazole ring-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. Journal of Medicinal Chemistry, 50(4), 846-851.
- Gümüş, F., Kuş, C., & Özkul, A. (2012). New heterocyclic compounds from 1,2,4-triazole and 1,3,4-thiadiazole class bearing diphenylsulfone moieties. Synthesis, characterization and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 57, 173-180. [Link]
- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]
- Rahmani Khajouei, M., Mohammadi-Farani, A., Moradi, A., & Aliabadi, A. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(5), 386-394.
- Chauhan, A., & Sharma, P. K. (2019). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Drug Discovery Technologies, 16(4), 374-391.
- Asghar, S. F., Yasin, K. A., & Aziz, S. (2010). Synthesis and cyclisation of 1,4-disubstituted semicarbazides. Natural Product Research, 24(4), 315-325. [Link]
- Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2006). Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters, 16(18), 4854-4858.
- Al-Obaidi, A. M. J., Al-Janabi, A. S. H., & Al-Sammarrae, A. M. A. (2022). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences, 5(4), 543-551.
- Hussein, M. A. (2012). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 69(6), 1145-1152.
- Dobosz, M., & Wujec, M. (1995). The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid. Acta Poloniae Pharmaceutica, 52(5), 373-376. [Link]
- Bakheit, A. H., El-Sayed, W. A., & El-Zahabi, H. S. (2015). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. Archiv der Pharmazie, 348(10), 726-736.
- Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
- Shalini, M., Yogeeswari, P., Sriram, D., & Stables, J. P. (2009). Cyclization of the semicarbazone template of aryl semicarbazones: synthesis and anticonvulsant activity of 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one. Biomedicine & Pharmacotherapy, 63(3), 187-193. [Link]
- Küçükgüzel, I., Tatar, E., & Küçükgüzel, Ş. G. (2008). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry-Section B, 47(3), 477-483.
- Al-Omar, M. A. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Saudi Pharmaceutical Journal, 28(4), 454-460. [Link]
- Dimmock, J. R., Puthucode, R. N., Smith, J. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., ... & Stables, J. P. (1996). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry, 39(20), 3984-3997.
- Cansız, A., Koparır, M., & Demirdağ, A. (2004).
- Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
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The Versatile Scaffold: Application Notes and Protocols for 4,4-Diphenylsemicarbazide in Medicinal Chemistry
Introduction: The Semicarbazide Moiety as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The semicarbazide backbone is a prime example of such a versatile scaffold. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticonvulsant, anticancer, antimicrobial, and analgesic properties.[1][2] This wide-ranging bioactivity stems from the unique electronic and structural features of the semicarbazide moiety, which allows for diverse chemical modifications and the formation of multiple hydrogen bonds, crucial for ligand-receptor interactions.[2][3]
This guide focuses on a specific, yet promising, member of this family: 4,4-diphenylsemicarbazide. We will delve into its potential applications in medicinal chemistry, providing detailed, field-proven insights and experimental protocols for its investigation as a lead compound in drug discovery. The information presented herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource to unlock the therapeutic potential of this intriguing molecule.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| Molecular Formula | C13H13N3O | PubChem[4] |
| Molecular Weight | 227.26 g/mol | PubChem[4] |
| Appearance | White to brown crystalline powder | ChemicalBook[5] |
| CAS Number | 603-51-0 | PubChem[4] |
Therapeutic Applications and Investigational Protocols
The diphenyl substitution on the terminal nitrogen of the semicarbazide core in this compound presents a unique structural motif that can be exploited for various therapeutic applications. Based on the well-documented activities of related semicarbazide and thiosemicarbazide derivatives, we will explore its potential in two key areas: anticonvulsant and anticancer therapy.
Anticonvulsant Activity
Semicarbazide derivatives have a long-standing history as anticonvulsant agents.[6][7][8][9] The proposed mechanisms of action often involve the modulation of voltage-gated sodium or calcium channels or enhancement of GABAergic neurotransmission.[7] The structural features of this compound make it a compelling candidate for investigation in this therapeutic area.
The following diagram illustrates a typical workflow for the initial screening of a novel compound for anticonvulsant activity.
Caption: Workflow for preclinical evaluation of anticonvulsant candidates.
The MES test is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[10][11][12]
Objective: To evaluate the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Swiss albino mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (0.9% saline)
Procedure:
-
Compound Preparation: Prepare a suspension of this compound in the vehicle at various concentrations (e.g., 10, 30, 100 mg/mL). The choice of concentrations should be based on preliminary toxicity studies.
-
Animal Dosing: Administer the compound suspension intraperitoneally (i.p.) to groups of mice (n=6-8 per group) at a volume of 10 mL/kg. A control group should receive the vehicle only.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
Induction of Seizure:
-
Apply a drop of the electrode solution to the cornea of each mouse.
-
Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of mice protected in each group. Determine the median effective dose (ED50) using probit analysis.
Rationale for Experimental Choices:
-
Maximal Electroshock: This stimulus reliably induces a maximal seizure, providing a clear endpoint (tonic hindlimb extension) for assessing anticonvulsant efficacy.
-
Corneal Electrodes: This method of stimulus delivery is standard and ensures consistent induction of seizures.
-
Intraperitoneal Administration: i.p. injection is a common route for initial screening as it allows for rapid absorption.
Anticancer Activity
Semicarbazide and thiosemicarbazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][13][14] The proposed mechanisms of action are diverse and include the inhibition of enzymes crucial for cell proliferation, such as topoisomerase IIα or dihydroorotate dehydrogenase (DHODH).[15][16][17][18][19] The aromatic rings of this compound could potentially engage in π-π stacking or hydrophobic interactions within the active sites of target enzymes.
Topoisomerase IIα is a vital enzyme that resolves DNA topological problems during replication and transcription. Its inhibition leads to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells. Several anticancer drugs target this enzyme.
Caption: Hypothesized mechanism of action via Topoisomerase IIα inhibition.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening method for anticancer compounds.[20][21]
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell lines (e.g., MCF-7 [breast], LNCaP [prostate][2], U87 [glioblastoma][14])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation: Incubate the plates for 48-72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Self-Validating System:
-
Positive Control: The inclusion of a known cytotoxic agent like doxorubicin validates the assay's sensitivity.
-
Vehicle Control: This ensures that the observed effects are due to the compound and not the solvent.
-
Dose-Response Curve: A clear dose-dependent inhibition of cell viability strengthens the evidence for the compound's cytotoxic activity.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening of this compound provides a starting point. Subsequent medicinal chemistry efforts would focus on synthesizing analogs to establish a structure-activity relationship (SAR).[1][22] Modifications could include:
-
Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups to probe electronic and steric effects.
-
Modification of the Semicarbazide Core: For instance, converting the carbonyl group to a thiocarbonyl to generate the corresponding thiosemicarbazide, which often exhibits different biological activities and physicochemical properties.[19]
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of epilepsy and oncology. The protocols and workflows detailed in this guide provide a robust framework for its initial investigation. By systematically evaluating its biological activities and exploring its structure-activity relationships, researchers can unlock the full therapeutic potential of this versatile scaffold.
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- Medicinal Chemistry and Organic Synthesis play a very important role in modern drug discovery What is Medicinal Chemistry?
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Application Notes and Protocols for Cell-Based Assays Using 4,4-Diphenylsemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of 4,4-Diphenylsemicarbazide Derivatives
Semicarbazide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][2][3] The unique structural features of these compounds, particularly their ability to form multiple hydrogen bonds, make them promising candidates for interacting with various biological targets.[2][3] This application note provides a comprehensive guide for researchers to investigate the therapeutic potential of a specific class of these compounds, this compound derivatives, using a series of robust cell-based assays.
The protocols detailed herein are designed to be a self-validating system, guiding the user from initial cytotoxicity screening to more specific functional assays aimed at elucidating the mechanism of action. By following this structured approach, researchers can efficiently evaluate the efficacy and safety profile of novel this compound derivatives.
A Tiered Approach to Screening: From General Cytotoxicity to Specific Activity
A logical and efficient workflow is crucial when evaluating a new class of compounds. We propose a tiered approach, starting with broad cytotoxicity screening to determine the appropriate concentration range for subsequent, more specific assays.
Caption: Tiered workflow for screening this compound derivatives.
Part 1: Foundational Cytotoxicity Assessment
The initial step in evaluating any new compound is to determine its inherent cytotoxicity. This allows for the identification of a therapeutic window and informs the concentrations to be used in subsequent experiments. Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7][8][9][10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[6]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) for neurotoxicity/neuroprotection studies, or a relevant cancer cell line (e.g., MCF-7 for breast cancer, G-361 for melanoma) for anticancer screening.[11]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound derivatives (stock solutions in DMSO).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[8][12]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[8][9][12]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and an untreated control.[8][9]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[8][12]
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[5][7][8][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5][7][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background.[5]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10][12]
Protocol 2: Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[13][14] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[13][14]
Materials:
-
Cells and compounds as described for the MTT assay.
-
LDH assay kit (commercially available).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[15][16]
-
Incubation: Incubate the plate for the time specified in the kit protocol (usually around 30 minutes) at room temperature, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[15]
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a positive control (fully lysed cells).
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity of viable cells | Measures release of LDH from damaged cells |
| Endpoint | Cell viability/proliferation | Cell death/membrane damage |
| Typical Incubation | 24-72 hours with compound | 24-72 hours with compound |
| Readout | Colorimetric (Absorbance at ~570 nm) | Colorimetric (Absorbance at ~490 nm) |
Part 2: Screening for Anticonvulsant Activity
Given that many semicarbazide derivatives have shown promise as anticonvulsant agents, a key application of these compounds is in the field of epilepsy research.
In Vitro Model: Investigating Neuronal Excitability
A primary mechanism by which anticonvulsant drugs exert their effects is through the modulation of ion channels, leading to a reduction in neuronal hyperexcitability. Intracellular calcium imaging can be a powerful tool to assess the effects of this compound derivatives on neuronal activity.
This protocol uses fluorescent calcium indicators to monitor changes in intracellular calcium concentration ([Ca²⁺]i), which is a proxy for neuronal firing.[17][18]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520® AM).[17][19][20]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound derivatives.
-
A stimulating agent (e.g., high potassium solution or a glutamate receptor agonist).
-
Fluorescence microscope or a plate reader with fluorescence capabilities.
Procedure:
-
Cell Culture: Culture neuronal cells on glass-bottom dishes or 96-well black-walled plates suitable for fluorescence imaging.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye in HBSS. The final concentration of the dye and Pluronic F-127 will depend on the specific indicator used. Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh HBSS to remove excess dye.
-
Compound Application: Add the this compound derivatives at the desired concentrations and incubate for a predetermined period.
-
Baseline Fluorescence Measurement: Record the baseline fluorescence of the cells.
-
Stimulation and Recording: Add the stimulating agent to induce an increase in [Ca²⁺]i and record the changes in fluorescence over time.
-
Data Analysis: Analyze the fluorescence intensity changes to determine if the compounds modulate the stimulus-induced calcium influx. A reduction in the fluorescence peak would suggest a potential inhibitory effect on neuronal excitability.
Caption: Workflow for intracellular calcium imaging to assess neuronal excitability.
In Vivo Models: Validating Anticonvulsant Efficacy
While in vitro assays provide valuable mechanistic insights, in vivo models are essential for confirming the anticonvulsant efficacy of a compound. The Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests are widely used preclinical models.[21]
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[22]
Materials:
-
Rodents (mice or rats).[23]
-
Electroconvulsive shock apparatus.[24]
-
Corneal electrodes.[24]
-
Saline solution.
-
This compound derivatives and vehicle.
Procedure:
-
Animal Preparation: Acclimate animals to the laboratory environment.[25] Administer the test compound or vehicle at a predetermined time before the test.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas, followed by saline. Place the corneal electrodes on the eyes.[22][24][25]
-
Stimulation: Deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[22][24]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.[22][24] Protection is defined as the abolition of this phase.[22]
The sc-PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.[21][26]
Materials:
-
Rodents (mice).
-
Pentylenetetrazole (PTZ) solution.
-
This compound derivatives and vehicle.
-
Observation chambers.
Procedure:
-
Animal Preparation: Acclimate animals and administer the test compound or vehicle.
-
PTZ Administration: Administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and record the latency to and the characteristics of the seizures (e.g., clonic seizures).[26][27] Protection is defined as the absence of seizures or a significant delay in their onset.
| Model | Seizure Type Modeled | Primary Endpoint |
| MES | Generalized tonic-clonic | Abolition of tonic hindlimb extension |
| sc-PTZ | Myoclonic, absence | Absence of clonic seizures or increased latency |
Part 3: Screening for Anticancer Activity
Several studies have highlighted the anticancer potential of semicarbazide derivatives, making this another important area of investigation.[1][2][11][28]
Protocol 6: Cytotoxicity Screening in Cancer Cell Lines
This protocol utilizes the MTT assay (as described in Protocol 1) to screen for cytotoxic effects against a panel of cancer cell lines.
Procedure:
-
Follow the MTT assay protocol (Protocol 1).
-
Use a panel of relevant cancer cell lines (e.g., breast, lung, colon, melanoma) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity.[9][10]
-
Determine the IC₅₀ values for each cell line and calculate the selectivity index (SI) to gauge the compound's therapeutic window.
Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells
A higher SI value indicates greater selectivity for cancer cells.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound derivatives. By systematically assessing their cytotoxicity, anticonvulsant, and anticancer properties, researchers can identify promising lead compounds for further development. Future studies could delve deeper into the specific molecular targets of active compounds using techniques such as enzyme inhibition assays, receptor binding studies, and gene expression analysis.
References
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- PubMed Central. (n.d.). In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures.
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Application Notes and Protocols: 4,4-Diphenylsemicarbazide as a Versatile Building Block for Novel Compound Synthesis
Introduction: The Strategic Value of the 4,4-Diphenylsemicarbazide Scaffold
In the landscape of medicinal chemistry and materials science, the semicarbazide moiety is a privileged structural motif, renowned for its capacity to form multiple hydrogen bonds and coordinate with metal ions.[1] This versatile functionality has led to the development of a wide array of compounds with significant biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1] While many studies have focused on N1- and N4-monosubstituted semicarbazides, the 4,4-disubstituted scaffold, particularly this compound, represents a compelling yet underexplored building block.
The presence of two phenyl groups on the N4 nitrogen atom introduces unique steric and electronic properties. This diphenyl substitution enhances lipophilicity, which can be crucial for modulating pharmacokinetic properties such as membrane permeability and metabolic stability. Furthermore, the bulky diphenylamino group can direct the regioselectivity of cyclization reactions and influence the conformational preferences of the final products, offering a strategic tool for fine-tuning molecular architecture and biological target interactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a foundational building block for creating novel semicarbazones and heterocyclic compounds. We will detail robust synthetic protocols, explain the causality behind experimental choices, and present the data in a clear, actionable format.
Part 1: Synthesis of the Building Block: this compound
A reliable and scalable synthesis of the this compound starting material is paramount. While historical methods exist, a modern, one-pot, two-step approach offers high yield and purity without the use of hazardous reagents like phosgene.[2] This method proceeds via an in situ generated carbamate intermediate.
Logical Workflow: Synthesis of this compound
The workflow begins with the formation of a carbamate from diphenylamine and a suitable chloroformate, which is then directly reacted with hydrazine without isolation.
Sources
Topic: In Vitro Experimental Design with 4,4-Diphenylsemicarbazide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 4,4-Diphenylsemicarbazide
Semicarbazides are a class of compounds characterized by a urea functional group with a hydrazine attached. This structural motif serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anticonvulsant properties.[1][2] The compound this compound (CAS 603-51-0), with its distinct diphenyl substitution, presents an intriguing candidate for in vitro investigation.[3] Its structural relatives have demonstrated significant cytotoxic effects against various cancer cell lines and the ability to inhibit key cellular enzymes.[2][4][5]
This guide provides a comprehensive framework for the in vitro evaluation of this compound. As Senior Application Scientists, we present not just a series of protocols, but a logical, field-proven workflow designed to thoroughly characterize the compound's biological activity, elucidate its potential mechanism of action, and establish a foundation for further drug development efforts. The experimental design emphasizes self-validating systems, incorporating appropriate controls to ensure data integrity and reproducibility.
Part 1: Postulated Mechanism of Action & Biological Targets
Based on extensive studies of related semicarbazide and thiosemicarbazide structures, several putative mechanisms of action can be hypothesized for this compound.
1.1 Anticancer Activity via Topoisomerase II Inhibition: Several substituted semicarbazides have been identified as potential anticancer agents.[4][5] Molecular docking studies on nitro-substituted semicarbazides have suggested that they may exert their cytotoxic effects by binding to and inhibiting Topoisomerase II.[4][5] This enzyme is critical for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[6] This makes Topoisomerase II a primary putative target for this compound.
1.2 Induction of Apoptosis and Cell Cycle Disruption: Beyond direct enzyme inhibition, semicarbazide derivatives have been shown to induce apoptosis and disrupt the cell cycle in cancer cells.[2][7] This can be a consequence of DNA damage or interference with other signaling pathways that regulate cell proliferation. Investigating changes in cell cycle phase distribution and markers of apoptosis is therefore a crucial step in characterizing the compound's cellular effects.
1.3 Antioxidant Properties: Many semicarbazide derivatives possess significant antioxidant capabilities, demonstrating the ability to scavenge free radicals.[4][5][8] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. While potentially a secondary activity, it could contribute to the overall pharmacological profile of the compound.
1.4 Other Enzymatic Inhibition: The semicarbazide scaffold has been associated with the inhibition of other enzymes, such as dipeptidyl peptidase-IV (DPP-IV), which is relevant in the context of metabolic diseases.[2][9] While anticancer activity is the primary focus based on available literature, exploring inhibition of other enzymes could reveal novel therapeutic applications.
Caption: Postulated anticancer mechanism of this compound.
Part 2: A Phased In Vitro Experimental Workflow
A systematic, multi-phase approach is recommended to efficiently evaluate this compound. This workflow begins with broad cytotoxicity screening to identify sensitive cell lines and effective concentration ranges, followed by more focused mechanistic and target-based assays.
Caption: Phased experimental workflow for in vitro characterization.
Part 3: Detailed Application Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay
This initial assay is critical for determining the concentration-dependent effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble in dimethyl sulfoxide (DMSO) and its absorbance is directly proportional to the number of viable cells. This protocol allows for the calculation of the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Materials:
-
This compound (powder)
-
DMSO (cell culture grade)
-
Selected cell lines (e.g., U87 glioblastoma, LNCaP prostate cancer, and NIH3T3 normal fibroblast for selectivity)[1][4]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Plate reader (570 nm)
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the compound. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-treatment control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
| Cell Line | Compound | IC₅₀ (µM) [Hypothetical Data] | Selectivity Index (SI) [Hypothetical Data] |
| U87 (Glioblastoma) | This compound | 15.2 | 6.1 |
| LNCaP (Prostate Cancer) | This compound | 21.8 | 4.2 |
| NIH3T3 (Normal Fibroblast) | This compound | 92.5 | N/A |
| Doxorubicin (Positive Control) | U87 (Glioblastoma) | 0.8 | - |
Note: The Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value (>2) indicates promising cancer-cell-specific cytotoxicity.[1]
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Rationale: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle based on their DNA content (G1=2n, S=>2n to <4n, G2/M=4n).
-
Materials:
-
Selected cell line (e.g., U87)
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
-
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization, and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate histograms and quantify the percentage of cells in the G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Protocol 3: Topoisomerase II DNA Relaxation Assay
This is a direct, target-based biochemical assay to confirm the inhibition of Topoisomerase II.
-
Rationale: Topoisomerase II relaxes supercoiled plasmid DNA. In this assay, the enzyme, supercoiled plasmid DNA, and the test compound are incubated together. The reaction products are then separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the enzyme from relaxing the DNA, resulting in a band that migrates at the same position as the supercoiled DNA control.
-
Materials:
-
Human Topoisomerase II Alpha Assay Kit (commercially available from sources like TopoGEN or Inspiralis) which includes:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer
-
ATP
-
-
This compound
-
Etoposide (a known Topoisomerase II inhibitor, as a positive control)
-
Agarose gel electrophoresis system
-
-
Step-by-Step Methodology:
-
Reaction Setup: On ice, prepare reaction mixtures according to the kit manufacturer's instructions. A typical reaction would include buffer, ATP, supercoiled DNA, and varying concentrations of this compound.
-
Controls:
-
No Enzyme Control: Shows the migration of supercoiled DNA.
-
Enzyme Control (No Inhibitor): Shows the migration of fully relaxed DNA.
-
Positive Control: Includes the enzyme and a known inhibitor (Etoposide).
-
-
Initiation and Incubation: Add the Topoisomerase II enzyme to each reaction tube (except the "No Enzyme" control). Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding the provided stop buffer/loading dye.
-
Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the different DNA topoisomers are well-separated.
-
Visualization: Stain the gel with an intercalating dye (e.g., Ethidium Bromide, SYBR Safe) and visualize the DNA bands under UV light.
-
Analysis: Compare the bands in the wells treated with this compound to the controls. A dose-dependent persistence of the supercoiled DNA band indicates inhibitory activity.
-
References
- Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. PMC - NIH.
- This compound | C13H13N3O | CID 69049. PubChem - NIH.
- In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils. MDPI.
- Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI.
- ELISA detection of semicarbazide based on a fast sample pretreatment method. PubMed.
- Exploring the Biological Activity of Semicarbazide Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. ResearchGate.
- Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation. PMC - PubMed Central.
- 4-phenylsemicarbazide. Organic Syntheses Procedure.
- Synthesis and characterization of 1,3,4-Oxadiazoles Derivatives from 4-Phenyl-Semicarbazide. ResearchGate.
- Synthesis, structure, electrochemistry and spectral characterization of (D-glucopyranose)-4-phenylthiosemicarbazide metal complexes and their antitumor activity against Ehrlich ascites carcinoma in Swiss albino mice. PubMed.
- Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. PubMed.
- Design, Synthesis, Biological Evaluation and Inhibition Mechanism of 3-/4-Alkoxy Phenylethylidenethiosemicarbazides as New, Potent and Safe Tyrosinase Inhibitors. PubMed.
- 4-Phenylsemicarbazide. ResearchGate.
- Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. ResearchGate.
- 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA. NIH.
- Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach. MDPI.
- Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews.
Sources
- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C13H13N3O | CID 69049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach | MDPI [mdpi.com]
- 7. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils [mdpi.com]
- 9. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4,4-Diphenylsemicarbazide Synthesis
Welcome to the technical support center for the synthesis of 4,4-diphenylsemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges that can lead to suboptimal yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct method for synthesizing this compound involves the reaction of a suitable N,N-diphenyl-substituted carbonyl precursor with hydrazine.[1][2] The primary routes include:
-
From Diphenylcarbamoyl Chloride: This is a widely used method where diphenylcarbamoyl chloride is reacted with hydrazine hydrate, typically in an alcoholic solvent.[2] This reaction is generally efficient and yields the desired product directly.
-
From Diphenylurea: While less direct, it is possible to synthesize substituted semicarbazides from their corresponding ureas by reaction with hydrazine.[3][4] However, this may require more forcing conditions.
-
From Isocyanates: The reaction of isocyanates with hydrazine is a general method for preparing semicarbazides.[1][5] In this case, diphenyl isocyanate would be the starting material.
Q2: What are the key reagents and their roles in the synthesis from diphenylcarbamoyl chloride?
-
Diphenylcarbamoyl Chloride ((C₆H₅)₂NCOCl): This is the electrophilic carbonyl source that provides the diphenylcarbamoyl moiety. Its purity is crucial for a high-yielding reaction.
-
Hydrazine Hydrate (N₂H₄·H₂O): This serves as the nucleophile, attacking the carbonyl carbon of the diphenylcarbamoyl chloride to form the semicarbazide backbone. The quality and concentration of the hydrazine hydrate can significantly impact the reaction outcome.
-
Solvent: Typically, an alcohol like ethanol is used to dissolve the reactants and facilitate the reaction.[2]
Q3: What are common side products that can form during the synthesis?
Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of this compound. These include:
-
1,1,6,6-Tetraphenylcarbohydrazide: This can form if the initially formed this compound reacts with another molecule of diphenylcarbamoyl chloride.
-
Symmetrical Diphenylurea: This can arise from the hydrolysis of diphenylcarbamoyl chloride, followed by reaction with diphenylamine, which may be present as an impurity in the starting material.[6]
Troubleshooting Guide for Low Yield
Low yields in the synthesis of this compound can stem from various factors, from the quality of the starting materials to the workup and purification procedures. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material or the formation of numerous side products with little to no desired product.
Potential Cause 1: Poor Quality of Starting Materials
The purity of your reagents is paramount for a successful reaction.[7]
-
Diphenylcarbamoyl Chloride: This reagent can be sensitive to moisture and may hydrolyze over time to diphenylamine and HCl. The presence of diphenylamine can lead to the formation of byproducts.
-
Hydrazine Hydrate: Hydrazine hydrate can decompose upon prolonged storage or exposure to air. A lower concentration of hydrazine will result in an incomplete reaction.
Troubleshooting Steps:
-
Verify Reagent Purity:
-
Use freshly opened or purified reagents.
-
Consider preparing diphenylcarbamoyl chloride fresh from diphenylamine and phosgene or a phosgene equivalent if the quality of the commercial material is suspect.[8]
-
-
Ensure Anhydrous Conditions:
Potential Cause 2: Suboptimal Reaction Conditions
Incorrect temperature, reaction time, or stoichiometry can significantly hinder the reaction's progress.[7][10]
-
Temperature: The reaction may be too slow at low temperatures, while higher temperatures could promote side reactions and decomposition.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion.
-
Stoichiometry: An incorrect molar ratio of hydrazine to diphenylcarbamoyl chloride can result in unreacted starting material or the formation of side products. A slight excess of hydrazine is often used to ensure complete conversion of the carbamoyl chloride.
Troubleshooting Steps:
-
Optimize Temperature:
-
If the reaction is sluggish, consider gently heating the reaction mixture. Monitor the reaction closely by TLC to avoid the formation of degradation products.
-
-
Monitor Reaction Progress:
-
Use TLC or LC-MS to track the consumption of the starting materials and the formation of the product.[7] This will help you determine the optimal reaction time.
-
-
Adjust Stoichiometry:
-
Ensure an appropriate molar ratio of reactants. A slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) is often beneficial.
-
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylcarbamoyl chloride (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or gently heat to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Problem 2: Significant Product Loss During Workup
Symptom: The crude yield is significantly lower than expected based on the reaction monitoring.
Potential Cause 1: Product Solubility in Aqueous Washes
This compound has some solubility in water, which can be exacerbated by incorrect pH during aqueous workup.[7]
Troubleshooting Steps:
-
Minimize Aqueous Washes: Use the minimum number of aqueous washes necessary to remove impurities.[7]
-
Back-Extraction: Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[7]
-
Use Brine: Wash the organic layer with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase.[7]
Potential Cause 2: Emulsion Formation
During the workup, a stable emulsion can form between the organic and aqueous layers, making separation difficult and leading to product loss.[7]
Troubleshooting Steps:
-
Add Brine: Adding brine can help to break the emulsion by increasing the ionic strength of the aqueous phase.[7]
-
Filter through Celite: Filtering the mixture through a pad of Celite can help to break up the emulsion.[7]
-
Centrifugation: If the emulsion persists, centrifugation can be an effective method to force phase separation.[7]
Problem 3: Low Isolated Yield After Purification
Symptom: A significant amount of product is lost during column chromatography or recrystallization.
Potential Cause 1: Decomposition on Silica Gel
Semicarbazides can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.[7]
Troubleshooting Steps:
-
Deactivate Silica Gel: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (~1%), to the eluent.[7]
-
Alternative Purification Methods: Consider recrystallization as an alternative to column chromatography.
Potential Cause 2: Co-elution with Impurities
If an impurity has a similar polarity to the product, it can be difficult to separate by column chromatography, leading to impure fractions and a lower isolated yield of the pure compound.[7]
Troubleshooting Steps:
-
Optimize Solvent System: Carefully optimize the eluent system using TLC to achieve better separation between the product and the impurity before running the column.[7]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica, which may offer different selectivity.[7]
Visualizing the Process
Diagram 1: Synthesis of this compound
Caption: Primary reaction pathway.
Diagram 2: Common Side Reaction
Caption: Formation of symmetrical urea byproduct.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting.
References
- Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Dmitriv, Y. V., Pipko, S. E., Babichenko, L. N., Konovets, A. I., & Tolmachev, A. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 4(105), 61041-61048. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Quora. (2015). What could be the reason for getting a very low yield in organic chemistry? [Link]
- PubMed.
- Google Patents. (1984). US4482738A - Process for preparing semicarbazide hydrochloride.
- Peculiarities of Isocyanates Interaction with Hydrazine Deriv
- Organic Syntheses. (n.d.). 4-phenylsemicarbazide. [Link]
- Reddit. (2022). What are some common causes of low reaction yields? [Link]
- Reddit. (2020). Synthesis - General tips for improving yield? [Link]
- Peculiarities of Isocyanates Interaction with Hydrazine Deriv
- Google Patents. (1992). US5241117A - Process for producing semicarbazide.
- Wikipedia. Semicarbazide. [Link]
- European Patent Office. (1992). EP 0516853 B1 - NOVEL PROCESS FOR PRODUCING SEMICARBAZIDE. [Link]
- Sathyabama Institute of Science and Technology. (n.d.).
- International Journal of Novel Research and Development. (2025).
- YouTube. (2022). SEMICARBAZIDE HYDROCHLORIDE SYNTHESIS. #ncchem. [Link]
- ResearchGate. (2023). Study on Synthesis and Performance of Methyl Diphenyl Urea Stabilizer. [Link]
- Use of 4-4-Diphenylsemicarbazide in the Detection of Carbonyl Derivatives. (1915). Gazz. Chim. Ital., 45, 205-213. [Link]
- Scribd. (n.d.). Chemists: Semicarbazide Synthesis. [Link]
- University of Glasgow. (n.d.). THE. REACTIONS OP SEMICARBAZONES, THIOSBMICARBAZONBS AMD RELATED COMPOUNDS, IMCLTJDIMG THE ACTION OF AMINES ON AMINOCARBOCARBAZO. [Link]
- PubMed. (2015). Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Phenylsemicarbazide. [Link]
- Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. [Link]
- Organic Chemistry Portal.
- Organic Syntheses. (n.d.).
- PubChem. This compound. [Link]
- ResearchGate. (n.d.). (PDF) 4-Phenylsemicarbazide. [Link]
- Google Patents. (2010). CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea.
- ResearchGate. (2015).
- Jahangirnagar University. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. [Link]
- PrepChem.com. Preparation of diphenylcarbamoyl chloride. [Link]
- Google Patents. (1995).
- ResearchGate. (2015). Synthesis and characterization of new 4-(substituted pyrimidin-2-yl)-1- (substituted benzenesulfonyl)semicarbazides. [Link]
- PrepChem.com.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 4,4-Diphenylsemicarbazide
Welcome to the technical support resource for the synthesis and optimization of 4,4-Diphenylsemicarbazide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address common challenges and frequently asked questions, ensuring you can achieve optimal yields and purity in your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound. Each entry details the potential cause and provides a validated solution.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix this?
A1: Low or no yield is a common issue that can typically be traced back to one of four key areas: reagent quality, reaction conditions, stoichiometry, or solvent choice.
Potential Causes & Solutions:
-
Poor Reagent Quality:
-
Hydrazine Reactivity: Hydrazine and its derivatives are susceptible to oxidation. If using a starting material like 1,1-diphenylhydrazine, ensure it is pure and has been stored under an inert atmosphere.
-
Moisture: The presence of water can hydrolyze key intermediates or react with highly reactive species like isocyanates, if they are used as a reactant. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
-
-
Suboptimal Temperature:
-
Insufficient Energy: The reaction may have a significant activation energy that is not being overcome at lower temperatures.
-
Decomposition: Conversely, excessive heat can cause the decomposition of reactants, intermediates, or the final product.[2] For many semicarbazide syntheses, a moderate temperature (e.g., 60-80°C) is often a good starting point.[3] A systematic temperature screen is recommended.
-
-
Incorrect Stoichiometry:
-
An inappropriate ratio of reactants can lead to incomplete conversion or the formation of side products. A slight excess of one reagent may be beneficial. For example, in related syntheses, using a slight excess of a nucleophile has been shown to significantly increase yield.[4]
-
-
Inappropriate Solvent:
-
The choice of solvent is critical as it affects both the solubility of the reactants and the reactivity of the nucleophile. A solvent that cannot properly dissolve the starting materials will prevent the reaction from occurring efficiently. A solvent selection guide is provided in the FAQ section below.
-
Workflow for Diagnosing Low Yield
The following workflow can help systematically identify the root cause of low product yield.
Caption: Nucleophilic addition of 1,1-diphenylhydrazine to cyanic acid.
Another established route involves reacting diphenyl-urea chloride with hydrazine hydrate in an alcoholic solution. [5]
Q2: How does my choice of solvent impact the reaction efficiency?
A2: Solvent selection is critical as it directly influences the reactivity of nucleophiles. [6]The choice between a polar protic and a polar aprotic solvent can dramatically alter reaction rates and outcomes. [7]
| Solvent Class | Examples | Effect on Nucleophile (e.g., Hydrazine/Cyanate) | Recommendation for this compound Synthesis |
|---|---|---|---|
| Polar Protic | Water, Ethanol, Methanol | Forms a hydrogen-bonding "cage" around the nucleophile, stabilizing it and decreasing its reactivity. [7][8] | Often used for reactions with highly reactive starting materials or when solubility dictates. May require higher temperatures or longer reaction times. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Does not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive. This increases its effective nucleophilicity. | Highly recommended for increasing reaction rates, especially with less reactive starting materials. Allows for milder reaction temperatures. |
| Non-Polar | Toluene, Hexane | Generally poor choice due to the low solubility of the often polar or ionic starting materials. | Not recommended unless used in biphasic systems with a phase-transfer catalyst. |
Q3: What is the optimal temperature for this synthesis, and how does it relate to kinetic vs. thermodynamic control?
A3: The optimal temperature is a balance between reaction rate and selectivity. While higher temperatures increase the reaction rate, they can also promote side reactions or product decomposition.
-
Kinetic vs. Thermodynamic Control: In reactions where multiple products can form, temperature determines which pathway is favored. [9] * Low Temperatures favor the kinetically controlled product—the one that forms the fastest because it has the lowest activation energy. [10][11] * High Temperatures favor the thermodynamically controlled product—the most stable product. This requires enough energy to overcome the activation barriers of all possible pathways, allowing the reaction to reach equilibrium.
For the synthesis of this compound, if significant side products are observed at higher temperatures, it is advisable to run the reaction at a lower temperature for a longer period to favor the formation of the desired kinetic product, assuming it is the intended molecule. An initial screening at room temperature, 50°C, and 80°C is a practical approach.
Q4: What are the key analytical parameters I should check to confirm the identity and purity of my this compound product?
A4: A combination of techniques should be used for full characterization.
| Parameter | Expected Value / Observation | Purpose |
| Melting Point | 151-152 °C [12] | A sharp melting point within this range indicates high purity. A broad or depressed melting point suggests impurities. |
| ¹H NMR | Look for characteristic peaks for the two phenyl groups (aromatic region), the N-H protons (which may be broad and exchangeable with D₂O), and the -NH₂ protons. | Confirms the chemical structure and connectivity of the molecule. |
| ¹³C NMR | Expect signals for the carbonyl carbon (~155-160 ppm) and distinct signals for the aromatic carbons. | Further confirms the carbon skeleton of the molecule. |
| FT-IR | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (carbonyl, ~1670 cm⁻¹), and C-H stretching from the aromatic rings. [13] | Confirms the presence of key functional groups. |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. | Assesses purity and confirms the molecular weight (227.26 g/mol ). [14] |
References
- Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts. [Link]
- Review of semicarbazide derivatives' chemistry and biology. (2024). WNY Medical Research. [Link]
- Fekadu Muleta. (2019). A Review on Synthesis, Characterization Methods and Biological Activities of Semicarbazone, Thiosemi-Carbazone and Their Transition Metal Complexes.
- 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. (2025). Labster. [Link]
- Semicarbazide formation in azodicarbonamide-treated flour: a model study. (n.d.). PubMed. [Link]
- Experiment: Kinetic vs. Thermodynamic Control of Organic Reactions. (n.d.). Science Learning Center, University of Michigan. [Link]
- Effects of Solvents on Nucleophilicity. (n.d.). MedLife Mastery. [Link]
- Solvent Effects. (n.d.). University of Calgary. [Link]
- NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict & Saint John's University. [Link]
- Bogolubsky, A. V., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances. [Link]
- 4-phenylsemicarbazide. (n.d.). Organic Syntheses. [Link]
- Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. (2025). National Institutes of Health (NIH). [Link]
- Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. (n.d.).
- Optimization of the Reaction Conditions for the Synthesis of 4e a. (n.d.).
- Optimization of the reaction conditions. (n.d.).
- Condensation of aldehydes and ketones with semicarbazide.HCl under solvent-free conditions. (n.d.).
- Experiment 6 Lab Report. (n.d.). Scribd. [Link]
- Use of 4-4-Diphenylsemicarbazide in the Detection of Carbonyl Derivatives. (1915). Gazz. Chim. Ital.. [Link]
- Kinetic Versus Thermodynamic Control in Chemical Reactions. (n.d.). Scribd. [Link]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- This compound. (n.d.). PubChem. [Link]
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Technical Support Center: Synthesis of 4,4-Diphenylsemicarbazide
Welcome to the technical support guide for the synthesis of 4,4-diphenylsemicarbazide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while seemingly straightforward, is prone to several side reactions that can impact yield and purity. This guide offers insights grounded in chemical principles to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared by reacting diphenylcarbamoyl chloride with hydrazine.
Issue 1: Low or No Yield of this compound
Symptoms:
-
After the reaction and workup, little to no desired product is isolated.
-
The major isolated product is a high-melting point solid, insoluble in common organic solvents.
Probable Cause: The primary culprit is often the formation of 1,1,6,6-tetraphenyl-1,6-diaza-3,4-dioxohexane (a symmetrical urea derivative) or the hydrolysis of the starting material, diphenylcarbamoyl chloride.
-
Formation of Symmetrical Urea: If the diphenylcarbamoyl chloride precursor is synthesized using phosgene and unreacted diphenylamine remains, this can lead to the formation of symmetrical ureas.[1] Additionally, isocyanates, which can form from carbamoyl chlorides, readily react with amines to produce these byproducts.[2]
-
Hydrolysis of Diphenylcarbamoyl Chloride: Diphenylcarbamoyl chloride is moisture-sensitive.[3] Exposure to water during the reaction or workup will hydrolyze it back to diphenylamine and carbon dioxide, via an unstable carbamic acid intermediate.[4]
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering. The hydrolytic sensitivity of carbamoyl chlorides, while less than that of acid chlorides, is still a significant factor.[3]
-
Purify the Diphenylcarbamoyl Chloride: Before reacting with hydrazine, ensure the diphenylcarbamoyl chloride is pure and free from unreacted diphenylamine. Recrystallization from a suitable solvent like alcohol can be effective.[5]
-
Control Reaction Temperature: The addition of hydrazine to the diphenylcarbamoyl chloride solution should be performed at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side product formation.
-
Order of Reagent Addition: Slowly add the diphenylcarbamoyl chloride solution to the hydrazine solution. This ensures that hydrazine is in excess, favoring the desired reaction over the formation of symmetrical urea byproducts, which can be an issue with reagents like CDI or triphosgene if the order of addition is not controlled.[2]
Issue 2: Presence of an Impurity with a Similar Polarity to the Product
Symptoms:
-
Thin Layer Chromatography (TLC) shows a spot very close to the product spot.
-
NMR spectroscopy of the final product shows unexpected aromatic signals or a complex baseline.
Probable Cause: A likely side product is 1,5,5-triphenylcarbohydrazide, formed from the reaction of the product, this compound, with another molecule of diphenylcarbamoyl chloride.
Solutions & Scientific Rationale:
-
Stoichiometric Control: Use a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) to ensure all the diphenylcarbamoyl chloride is consumed. This minimizes the chance of the product reacting further.
-
Purification by Column Chromatography: A carefully executed column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the product from the more substituted and often less polar triphenylcarbohydrazide.
-
Recrystallization: If chromatography is not feasible, fractional recrystallization may be attempted. The difference in solubility between the desired product and the side product in a specific solvent system can be exploited for purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent laboratory synthesis involves the reaction of diphenylcarbamoyl chloride with hydrazine hydrate.[6] Diphenylcarbamoyl chloride itself is typically prepared from diphenylamine and phosgene or a phosgene equivalent like triphosgene.[5][7]
Q2: Why is phosgene often used in the synthesis of the precursor, and what are the alternatives?
Phosgene is a highly reactive and efficient reagent for converting secondary amines like diphenylamine into the corresponding carbamoyl chloride.[3][8] However, due to its extreme toxicity, safer alternatives are often sought.[9][10][11] Triphosgene, a solid, is a common substitute that generates phosgene in situ.[2] Other methods for forming the urea linkage without phosgene derivatives include the use of carbonyldiimidazole (CDI) or the reaction of an amine with an isocyanate.[2]
Q3: Can I use a different base in the reaction of diphenylamine with phosgene?
In the synthesis of diphenylcarbamoyl chloride, a base is not strictly necessary as the reaction produces diphenylamine hydrochloride as a byproduct.[5] However, in some procedures involving phosgene or its derivatives, a non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl produced.[8] The choice of base can be critical, as some bases may lead to higher impurity levels.[8]
Q4: What are the key characterization techniques for this compound?
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches (typically around 3300 cm⁻¹) and the carbonyl (C=O) stretch (around 1670 cm⁻¹).[6]
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point for N,N-diphenyl semicarbazide is 141-143°C.[6]
Experimental Protocols
Protocol 1: Synthesis of Diphenylcarbamoyl Chloride from Diphenylamine and Phosgene
Materials:
-
Diphenylamine
-
Phosgene (or a solution in a suitable solvent like benzene)
-
Benzene (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
In a well-ventilated fume hood, dissolve diphenylamine in anhydrous benzene in a flask equipped with a gas inlet tube and a stirrer.[5]
-
Cool the flask in an ice-water bath.
-
Slowly bubble phosgene gas through the solution. The amount of phosgene added can be monitored by weighing the reaction flask periodically.[5]
-
After the addition is complete, allow the reaction mixture to stand for 1-2 hours.
-
Filter the precipitated diphenylamine hydrochloride.
-
Distill the benzene from the filtrate.
-
Pour the residual oil into cold ethanol to precipitate the diphenylcarbamoyl chloride.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry. The product may be recrystallized from ethanol if necessary.[5]
Protocol 2: Synthesis of this compound
Materials:
-
Diphenylcarbamoyl chloride
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve hydrazine hydrate in ethanol.
-
Cool the solution in an ice-water bath.
-
In a separate flask, dissolve diphenylcarbamoyl chloride in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Slowly add the diphenylcarbamoyl chloride solution to the cold hydrazine solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Presentation
| Side Product | Probable Cause | Key Identifying Features | Mitigation Strategy |
| 1,1,6,6-Tetraphenyl-biurea | Reaction of diphenylamine with diphenylcarbamoyl chloride | High melting point, poor solubility | Purify diphenylcarbamoyl chloride before use |
| Diphenylamine | Hydrolysis of diphenylcarbamoyl chloride | Lower melting point than product, characteristic amine smell | Use anhydrous conditions |
| 1,5,5-Triphenylcarbohydrazide | Reaction of product with starting material | Higher molecular weight, similar polarity to product | Use a slight excess of hydrazine |
Visualizations
Main Reaction and Side Reactions
Caption: Main synthesis pathway and common side reactions.
References
- Wikipedia. Carbamoyl chloride. [Link]
- Kee, M.-J. D. N. (2016).
- Kee, M.-J. D. N. (2016).
- Google Patents. (2020). CN111116420B - Preparation method of symmetrical urea compound.
- Sun, H., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. Organic Process Research & Development, 13(4), 713-717.
- Hernandez, A. G., et al. (2018). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Synthesis, 50(15), 3046-3056.
- Organic Chemistry Portal.
- Scribd. (n.d.). Semicarbazide Synthesis. [Link]
- Kee, M.-J. D. N. (2016).
- YouTube. (2022, December 16). SEMICARBAZIDE HYDROCHLORIDE SYNTHESIS. #ncchem. [Link]
- Google Patents. (1984). US4482738A - Process for preparing semicarbazide hydrochloride.
- Bogolubsky, A. V., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 4(105), 61043-61049.
- Google Patents. (1993). US5241117A - Process for producing semicarbazide.
- Angell, Y. L., et al. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(7), 3295-3301.
- ResearchGate. (n.d.). Symmetric and unsymmetrical ureas. [Link]
- Organic Syntheses. (n.d.). 4-phenylsemicarbazide. [Link]
- Wikipedia. Chloroform. [Link]
- Ashiq, U., et al. (2009). 4-Phenylsemicarbazide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3093.
- Molla, M. E., et al. (2014). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Journal of Jahangirnagar University Chemical Society, 36(1), 29-40.
- PubChem. (n.d.). This compound. [Link]
- PrepChem.com. (n.d.). Preparation of diphenylcarbamoyl chloride. [Link]
- American Chemical Society. (1998, March 2). Phosgene from chloroform. Chemical & Engineering News.
- ResearchGate. (2009). 4-Phenylsemicarbazide. [Link]
- Google Patents. (2007). WO2007080430A1 - Novel process.
- Journal of Military and Veterans' Health. (n.d.). CHEMICAL AGENTS Phosgene – Chemical Weapon and Industrial Chemical. [Link]
- Google Patents. (1995).
- Centers for Disease Control and Prevention. (n.d.). Phosgene | Medical Management Guidelines. [Link]
- PrepChem.com. (n.d.).
- National Institutes of Health. (2015). Conceptual Approaches for Treatment of Phosgene Inhalation-Induced Lung Injury. Toxics, 3(3), 260-287.
- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
- PrepChem.com. (n.d.). Synthesis of diphenylcarbamyl chloride. [Link]
- ResearchGate. (2014).
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- 10. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. Conceptual Approaches for Treatment of Phosgene Inhalation-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4,4-Diphenylsemicarbazide
Welcome to the Technical Support Center for the purification of crude 4,4-Diphenylsemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific experimental issues with a focus on the underlying scientific principles.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Purity After a Single Recrystallization
Question: I've performed a single recrystallization of my crude this compound, but analytical data (e.g., melting point, NMR) still indicates the presence of significant impurities. What's going wrong?
Answer: This is a common issue stemming from the selection of the recrystallization solvent and the nature of the impurities. The efficacy of recrystallization hinges on the differential solubility of the desired compound and its contaminants in a given solvent at varying temperatures.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the this compound sparingly at room temperature but readily at an elevated temperature, while impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.
-
Solution: Conduct small-scale solvent screening with a variety of solvents of differing polarities. Ethanol has been shown to be an effective solvent for the recrystallization of similar compounds like diphenyl carbonate.[1] A mixture of ethanol and water can also be effective, as the addition of water can decrease the solubility of the organic compound and improve yield.[1][2]
-
-
Co-precipitation of Impurities: If an impurity has a similar solubility profile to this compound in the chosen solvent, it may co-precipitate upon cooling.
-
Solution 1: Second Recrystallization: A second recrystallization is often necessary to achieve high purity.[3]
-
Solution 2: Change of Solvent System: Employ a different solvent or a mixed solvent system for the second recrystallization. This can alter the solubility characteristics of both the product and impurities, leading to better separation.[3]
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice.
Issue 2: The Product "Oils Out" Instead of Forming Crystals
Question: During recrystallization, my this compound is separating as an oily layer instead of forming solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This typically happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is highly supersaturated.[3]
Potential Causes & Solutions:
-
High Solute Concentration: A highly supersaturated solution can favor the formation of an oil over a crystalline solid.
-
Solution: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the supersaturation before allowing it to cool slowly.[3]
-
-
Incompatible Solvent: The chosen solvent's boiling point may be too high relative to the melting point of the this compound or a mixture of the product and impurities.
-
Solution: Select a solvent with a lower boiling point or use a mixed solvent system to modulate the solvent properties.[3]
-
Issue 3: Significant Product Loss and Low Yield
Question: My final yield of purified this compound is very low after recrystallization. What are the likely causes and how can I improve recovery?
Answer: Low yield is a frequent challenge in purification and can be attributed to several factors throughout the recrystallization process.
Potential Causes & Solutions:
-
Excessive Solvent Use: Using too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
-
Premature Crystallization: If the product crystallizes during hot filtration (if performed to remove insoluble impurities), it will be lost with the filtered solids.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Perform the filtration as quickly as possible.[3]
-
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave a substantial amount of product in the solution.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good starting point for recrystallization of many organic compounds.[1] |
| Water | 100 | Highly Polar | This compound has low solubility in water. Often used as an anti-solvent with a more soluble organic solvent. |
| Acetone | 56 | Polar Aprotic | Can be a good solvent, but its low boiling point may require careful handling to prevent evaporation. |
| Ethyl Acetate | 77 | Moderately Polar | Another viable option for recrystallization. |
| Toluene | 111 | Nonpolar | May be useful if nonpolar impurities are present. |
Issue 4: Presence of Starting Materials as Impurities
Question: My purified product is contaminated with unreacted starting materials, such as diphenylamine. How can I remove these?
Answer: The presence of starting materials is a common issue, especially if the reaction did not go to completion. Purification strategies can be tailored to the specific properties of these impurities.
Potential Causes & Solutions:
-
Incomplete Reaction: The synthesis of this compound may not have reached 100% conversion.
-
Solution 1: Acid-Base Extraction: This is a powerful technique to separate acidic, basic, and neutral compounds.[5][6] this compound is a basic compound and can be converted to its water-soluble salt by treatment with an acid like HCl.[7] Diphenylamine is also basic, but its basicity may differ enough to allow for selective extraction. Neutral impurities will remain in the organic layer.[6] The desired compound can then be recovered by neutralizing the aqueous layer.[7]
-
Solution 2: Column Chromatography: If recrystallization and extraction are insufficient, column chromatography can provide a higher degree of separation. For semicarbazides, both normal-phase (silica gel) and reverse-phase chromatography can be effective.[8] The choice of mobile phase will depend on the polarity of the product and impurities.
-
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting a purification technique.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often depend on the synthetic route. If synthesized from diphenylamine, unreacted starting material is a likely impurity.[9][10] Side-products from the reaction, such as symmetrically substituted ureas or other derivatives, can also be present. Degradation products may also form if the compound is subjected to harsh conditions.
Q2: How can I best store purified this compound to prevent degradation?
A2: Like many organic compounds, this compound should be stored in a cool, dark, and dry place in a tightly sealed container. Some semicarbazides can be sensitive to air and light.[11] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.[12]
Q3: Is it possible to purify this compound by converting it to a salt and then regenerating the free base?
A3: Yes, this is an excellent purification strategy, particularly for removing neutral impurities.[13] The semicarbazide can be dissolved in an organic solvent and treated with an acid (e.g., hydrochloric acid) to precipitate the hydrochloride salt.[13] The salt can then be filtered and washed. The purified salt is then dissolved in water and treated with a base (e.g., sodium hydroxide) to regenerate the pure this compound, which can be collected by filtration.[13]
Q4: Can I use column chromatography for the purification of this compound?
A4: Absolutely. Column chromatography is a versatile technique for purifying semicarbazides.[8] Normal-phase chromatography on silica gel with a suitable eluent system (e.g., a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate) is a common approach. For more polar compounds, hydrophilic interaction liquid chromatography (HILIC) or reverse-phase chromatography may be more suitable.[8][14]
Q5: My purified this compound is discolored. What could be the cause and how can I fix it?
A5: Discoloration is often due to the presence of minor, highly colored impurities, which may be oxidation or degradation products.
-
Solution 1: Activated Charcoal (Decolorizing Carbon): During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[13][15] The charcoal is then removed by hot filtration before allowing the solution to cool.
-
Solution 2: Chemical Treatment: In some cases, a mild reducing agent might be used to decolorize certain impurities, but this should be approached with caution to avoid reacting with the desired product.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of hot recrystallization solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move to the aqueous layer, while neutral impurities will remain in the organic layer.[7]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.
-
Regeneration: Cool the combined aqueous extracts in an ice bath and slowly add a dilute aqueous base (e.g., 1M NaOH) with stirring until the solution is basic. The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
References
- 4-Phenylsemicarbazide 99 5441-14-5 - Sigma-Aldrich. (n.d.).
- Acid-Base Extraction. (n.d.).
- Design and evaluation of semicarbazide-embeddedd stationary phases for liquid chromatography. (2024). PubMed.
- 4-phenylsemicarbazide - Organic Syntheses Procedure. (n.d.).
- Purification and characterization of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) from bovine lung. (n.d.). PMC - NIH.
- Acid–base extraction - Wikipedia. (n.d.).
- A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2025). PubMed Central.
- Use of 4-4-Diphenylsemicarbazide in the Detection of Carbonyl Derivatives. (1915). Gazz. Chim. Ital.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Organic Chemistry with Vernier.
- Process for producing semicarbazide. (n.d.). Google Patents.
- Acid base extraction. (2020). YouTube.
- 10 - Organic Syntheses Procedure. (n.d.).
- This compound | C13H13N3O | CID 69049. (n.d.). PubChem - NIH.
- Acid-Base Extraction Tutorial. (2020). YouTube.
- Procedure for Working with Semicarbazide Hydrochloride and Semicarbazide Hydrochloride-Treated Animals. (n.d.).
- Chemical Properties of 1,4-Diphenylsemicarbazide (CAS 621-12-5). (n.d.). Cheméo.
- Technical Support Center: Crystallization of 4-Phenylthiosemicarbazide. (n.d.). Benchchem.
- Solvents selection of the recrystallization for purification of diphenyl carbonate. (n.d.). ResearchGate.
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. (n.d.). Sigma-Aldrich.
- CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. (2022). YouTube.
- Protein Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - HT.
- CAS 122-39-4 Diphenylamine Impurity | Impurity Manufacturers & Suppliers India. (n.d.).
- Adrenochrome - Wikipedia. (n.d.).
- Understanding the chemical basis of drug stability and degradation. (2010).
- 1,4-Diphenylsemicarbazide | 621-12-5 - Sigma-Aldrich. (n.d.).
- A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.).
- Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. (n.d.).
- Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (n.d.).
- Semicarbazide intermediates for preparing 4-substituted indoles. (n.d.). Google Patents.
- Physical properties of some common organic solvents. (n.d.). ResearchGate.
- How to get consistently large crystals during recrystallization? (2021). ResearchGate.
- 4-PHENYLSEMICARBAZIDE | 537-47-3. (n.d.). ChemicalBook.
- Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. (2015). JOCPR.
- Process for the preparation of diphenylamines. (n.d.). Google Patents.
- Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4'-Diphenylmethane Diisocyanatetrimer. (2025). Request PDF - ResearchGate.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC - NIH.
- Diphenylamine – Knowledge and References. (n.d.). Taylor & Francis.
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Technical Support Center: 4,4-Diphenylsemicarbazide Stability and Degradation
Welcome to the technical support center for 4,4-Diphenylsemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and formulations.
I. Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you might encounter during your work with this compound.
1. Issue: Unexpectedly low purity or the appearance of unknown peaks in my this compound stock solution.
-
Potential Cause: This is often indicative of degradation due to improper solvent selection, storage conditions, or exposure to environmental factors. This compound is susceptible to hydrolysis, oxidation, and photodegradation.
-
Troubleshooting Steps:
-
Review Solvent Choice:
-
Aqueous Solutions: Avoid prolonged storage in aqueous solutions, especially at non-neutral pH. The semicarbazide moiety is susceptible to hydrolysis.
-
Protic Solvents: Alcohols can participate in transesterification-like reactions under certain conditions. If using alcohols, prepare solutions fresh.
-
Aprotic Solvents: Prefer anhydrous aprotic solvents like acetonitrile or DMSO for stock solutions.
-
-
Verify Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Container: Use amber glass vials to protect from light. Ensure the container is tightly sealed to prevent moisture ingress.[1][2]
-
-
Perform a Forced Degradation Study (see Protocol below): This will help you identify the likely degradation products and confirm the degradation pathway affecting your sample.
-
2. Issue: My experimental results are inconsistent, and I suspect my this compound is degrading during the experiment.
-
Potential Cause: Experimental conditions such as pH, temperature, exposure to light, or the presence of oxidizing agents can cause rapid degradation.
-
Troubleshooting Steps:
-
Control Experimental pH: If your experiment involves aqueous buffers, maintain a neutral pH (6.5-7.5) to minimize acid- or base-catalyzed hydrolysis.[3]
-
Minimize Light Exposure: Conduct your experiments in a dark room or use amber-colored labware. Standard laboratory lighting can be sufficient to induce photodegradation.[1]
-
De-gas Buffers: If your experimental system is sensitive to oxidation, de-gas all aqueous buffers to remove dissolved oxygen.
-
Incorporate Controls:
-
Time-Zero Control: Analyze a sample of your this compound solution at the beginning of your experiment.
-
Negative Control (without compound): Run the experiment without this compound to identify any interfering peaks from your matrix or reagents.
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Positive Control (stressed sample): Include a sample from your forced degradation study to see if the unknown peaks in your experiment match known degradation products.
-
-
II. Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
This compound has two main structural motifs prone to degradation: the diphenylamine core and the semicarbazide side chain. The primary degradation pathways are:
-
Hydrolysis: The amide-like bond in the semicarbazide moiety can be hydrolyzed, especially under acidic or basic conditions, to yield diphenylamine and hydrazinecarboxylic acid. The latter is unstable and can further decompose.
-
Oxidation: The diphenylamine nitrogen is susceptible to oxidation, which can lead to the formation of colored radical species and, subsequently, polymeric byproducts. The hydrazine portion of the semicarbazide is also readily oxidized.[4]
-
Photodegradation: Aromatic compounds and molecules with carbonyl groups are prone to degradation upon exposure to UV light. This can involve radical mechanisms, leading to a complex mixture of degradation products.[1]
III. Scientific Deep Dive: Degradation Mechanisms
Understanding the "why" behind degradation is key to prevention.
A. Hydrolytic Degradation
The semicarbazide functional group is a derivative of urea and can undergo hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.
The likely primary hydrolysis products are diphenylamine and hydrazinecarboxylic acid, which can further decompose.
B. Oxidative Degradation
Oxidation can occur at two main sites:
-
Diphenylamine Nitrogen: The nitrogen atom can be oxidized to form a stable diphenylaminyl radical. This radical can then participate in further reactions, leading to colored impurities or polymerization.
-
Hydrazine Moiety: The -NH-NH2 group is a strong reducing agent and is easily oxidized. Oxidative destruction of hydrazines can lead to various nitrogenous compounds.[4]
C. Photodegradation
UV light absorption can excite the molecule to a higher energy state, leading to bond cleavage and the formation of free radicals. This initiates a chain reaction of degradation, resulting in a complex mixture of byproducts. For aromatic urea-type compounds, photodegradation often involves radical processes.
IV. Prevention Strategies & Best Practices
Proactive measures can significantly extend the shelf life and ensure the reliability of your this compound stock and experimental solutions.
| Strategy | Implementation | Rationale |
| pH Control | Maintain aqueous solutions at a neutral pH (6.5-7.5) using appropriate buffers (e.g., phosphate buffer). | Minimizes both acid and base-catalyzed hydrolysis of the semicarbazide linkage. |
| Exclusion of Oxygen | Store solids and solutions under an inert atmosphere (argon or nitrogen). Use de-gassed solvents for preparing solutions. | Prevents oxidative degradation of the diphenylamine and hydrazine moieties.[5] |
| Light Protection | Store in amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions. | Prevents photodegradation initiated by UV light absorption.[2] |
| Low-Temperature Storage | Store stock solutions at -20°C or -80°C. | Reduces the rate of all chemical degradation reactions. |
| Use of Antioxidants | For formulations, consider the addition of antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA). | These phenolic antioxidants can act as radical scavengers, protecting the this compound from oxidative degradation.[1][6][7][8][9] |
| Moisture Control | Store the solid compound in a desiccator. Use anhydrous solvents for stock solutions. | Prevents hydrolysis.[1] |
V. Experimental Protocols
A. Protocol: Forced Degradation Study
This study will help you understand the degradation profile of your compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a UV lamp (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method.
B. Protocol: Stability-Indicating HPLC-UV Method
This is a starting point for a method to separate the parent compound from its potential degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
VI. Visualization of Degradation Pathways and Workflows
Diagrams
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
VII. References
-
Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association Journal, 47(6), 360-364. [Link]
-
Palmisano, F., & Zambonin, P. G. (1983). Electrochemistry of semicarbazide, thiosemicarbazide and their metal complexes. Journal of the Chemical Society, Dalton Transactions, (10), 2025-2029.
-
Konieczna, E., & Wesołowski, M. (2018). Butylated hydroxytoluene (BHT) - a review. Polish Journal of Food and Nutrition Sciences, 68(1).
-
Dong, M. W. (2013). Development of stability-indicating analytical procedures by HPLC: an overview and best practices. LCGC North America, 31(8), 612-623.
-
Zalipsky, J. J., Patel, D. M., & Reavey-Cantwell, N. H. (1978). Hydrolytic degradation of 2, 6-dichlorobenzylthiopseudourea hydrochloride. Journal of pharmaceutical sciences, 67(2), 256-258. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Stability indicating analytic method devlompent & validation of HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1545-1557.
-
El-Enany, N. (2010). Synthesis, structure, electrochemistry and spectral characterization of (D-glucopyranose)-4-phenylthiosemicarbazide metal complexes and their antitumor activity against Ehrlich ascites carcinoma in Swiss albino mice. European journal of medicinal chemistry, 45(1), 106-13.
-
Pawar, S. P., & Shirkhedkar, A. A. (2020). A review on the stabilizing agent used for pharmaceutical formulation. International Journal of Pharmaceutical Sciences and Research, 11(1), 1-8.
-
Kaspady, M., & Narayana, B. (2009). Synthesis and biological activity of some new semicarbazide derivatives. European Journal of Medicinal Chemistry, 44(11), 4319-4324.
-
Sahu, N. K., & Singh, D. (2017). LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 145, 74-83.
-
FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. [Link]
-
ResearchGate. (2014). Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay?. [Link]
-
ResearchGate. (2016). Synthesis and characterization of 1,3,4-Oxadiazoles Derivatives from 4-Phenyl-Semicarbazide. [Link]
-
R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. [Link]
-
ManTech Publications. (2023). Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]
-
ResearchGate. (2016). Fragmentation pattern enables the identification of the site of metabolism. [Link]
-
Hall, M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Science.gov. (n.d.). validated specific stability-indicating: Topics. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 612-623.
-
Oboh, G., et al. (2020). Antioxidant properties of eugenol, butylated hydroxylanisole, and butylated hydroxyl toluene with key biomolecules relevant to Alzheimer's diseases-In vitro. Journal of Food Biochemistry, 44(6), e13245. [Link]
-
Kleszczynska, H., et al. (2001). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Cellular & Molecular Biology Letters, 6(1), 71-77.
-
PubChem. (n.d.). This compound. [Link]
-
Evans, N. A., & Leaver, I. H. (1974). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Australian Journal of Chemistry, 27(8), 1797-1804.
-
Czernek, J. (2022). Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition. Molecules, 27(19), 6296.
-
Hranjec, M., & Starčević, K. (2022). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. European Journal of Medicinal Chemistry, 238, 114467.
-
El-Gendy, A. A., & El-Sawy, A. A. (2006). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1, 4-dione Derivatives. Afinidad, 63(523), 200-207.
-
Wang, Y., et al. (2022). Metabolite Fragmentation Visualization. Journal of Systemics, Cybernetics and Informatics, 20(5), 138-147.
-
Feng, X., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(6), 1017-1026.
-
National Science Foundation. (2022). Metabolite Fragmentation Visualization. [Link]
-
Wikipedia. (n.d.). Semicarbazide. [Link]
Sources
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- 2. biofargo.com [biofargo.com]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant properties of eugenol, butylated hydroxylanisole, and butylated hydroxyl toluene with key biomolecules relevant to Alzheimer's diseases-In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in assays with 4,4-Diphenylsemicarbazide
Prepared by the Senior Application Science Team
Welcome to the technical support guide for troubleshooting assays involving 4,4-Diphenylsemicarbazide. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common issues encountered during experimental work. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your assays effectively.
Troubleshooting Guide: A Systematic Approach
Inconsistent or unexpected results can be frustrating. Before delving into specific FAQs, this section provides a logical workflow to diagnose the root cause of your assay issues. The key is to change one variable at a time and to use appropriate controls to isolate the problem.
Initial Troubleshooting Workflow
This flowchart outlines a step-by-step process for diagnosing common assay problems. Start at the top and follow the path that best describes your issue.
Caption: A logical workflow for troubleshooting common assay failures.
Frequently Asked Questions (FAQs)
This section addresses specific questions about this compound and its use in assays.
Reagent Handling and Preparation
Q1: How should I properly store and handle solid this compound and its stock solutions?
A1: Proper storage is critical for reagent stability and assay reproducibility.
-
Solid Compound: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Long-term storage in a desiccator is recommended to prevent hydration.
-
Stock Solutions: The stability of stock solutions depends on the solvent. For solutions in DMSO, which are common, it is best to aliquot them into small, single-use volumes and store them at -20°C or -80°C. This practice minimizes damage from repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution as it absorbs atmospheric water.[3]
Q2: What is the best way to prepare a stock solution? I'm seeing precipitation in my aqueous buffers.
A2: this compound has poor aqueous solubility. Therefore, a high-concentration stock solution must be prepared in an organic solvent first. Dimethyl sulfoxide (DMSO) is the most common choice.[3][4]
-
Causality: The two phenyl groups make the molecule hydrophobic, limiting its ability to dissolve in water. DMSO is a polar aprotic solvent that is miscible with water and can dissolve a wide range of organic compounds.[3]
-
Best Practice: Prepare a 10-100 mM stock solution in 100% DMSO. When preparing your working solution in an aqueous assay buffer, add the DMSO stock dropwise while vortexing the buffer to prevent localized high concentrations that can cause immediate precipitation. Always ensure the final concentration of DMSO in your assay is low (typically <1%, ideally <0.5%) as it can affect enzyme activity or cell viability.[4][5]
| Solvent | Typical Max Stock Conc. | Recommended Final Assay Conc. | Key Considerations |
| DMSO | 10-100 mM | < 1% | Hygroscopic; can absorb water. Store in aliquots.[3] |
| Ethanol | 1-10 mM | < 1% | Can affect some biological systems. |
| Aqueous Buffer | Very Low | N/A | Not recommended for primary stock solutions. |
Caption: Recommended solvents for preparing this compound stock solutions.
Assay Performance and Inconsistent Results
Q3: My assay signal is weak or completely absent across the plate. What are the most likely causes?
A3: A uniform lack of signal often points to a systemic failure of a key reagent or procedural step.
-
Degraded Reagent: Confirm that the this compound has been stored correctly and is within its expiration date.[6] If in doubt, use a fresh vial or a new lot.
-
Omission of a Reagent: Carefully review the protocol to ensure all components (e.g., enzyme, substrate, cofactor) were added to the wells.[6]
-
Incorrect Instrument Settings: Verify that the plate reader is set to the correct wavelength for absorbance or the correct excitation/emission filters for fluorescence. Using the wrong plate type (e.g., a clear plate for a fluorescence assay) will also lead to poor signal.[6]
-
Sub-optimal pH: The reactivity of the semicarbazide group is highly pH-dependent (see Q6). If your buffer pH is incorrect, the reaction may not proceed efficiently.
Q4: I'm observing high background noise in my negative control wells. What could be interfering?
A4: High background suggests that a signal is being generated non-specifically.
-
Compound Interference: this compound itself might be fluorescent or possess absorbance at the measurement wavelength. To test this, run a control plate containing only the assay buffer and the compound at the final concentration. This will reveal any intrinsic signal from the compound.[4]
-
Reactive Contaminants in the Sample or Buffer: The key reactivity of semicarbazides is their condensation with aldehydes and ketones to form semicarbazones.[7] If your sample matrix or buffer contains trace amounts of these carbonyl compounds, a reaction can occur and generate a background signal.
-
Cross-Reactivity (Immunoassays): In competitive immunoassays where a derivative of this compound might be used, heterophile antibodies or other binding proteins in the sample matrix can cross-link the capture and detection antibodies, causing a false-positive signal.[8]
| Potential Interferent Class | Examples | Mechanism of Interference |
| Aldehydes & Ketones | Formaldehyde, Acetone, Acetaldehyde | Direct chemical reaction with the semicarbazide moiety, consuming the reagent or generating a signal.[7] |
| Thiol-Reactive Compounds | Maleimides, certain drug molecules | Can potentially interact with the molecule, though less common than carbonyl reactions. Including DTT in the buffer can mitigate this.[9] |
| Metal Ions | Zn²⁺, Cu²⁺, Fe²⁺ | Thiosemicarbazides (a related class) are known metal chelators.[4] While less pronounced, diphenylsemicarbazide may have some chelating activity affecting metalloenzymes. |
| Heterophile Antibodies | HAMA (Human Anti-Mouse Antibody) | In immunoassays, can cross-link reagent antibodies, causing a false signal.[8] |
Caption: Common substances that can interfere with assays using this compound.
Scientific and Mechanistic Questions
Q5: What is the fundamental reaction mechanism of this compound in an assay?
A5: The utility of this compound in many assays stems from the nucleophilic reactivity of its terminal primary amine (-NH₂) group. This group readily reacts with electrophilic carbonyl carbons of aldehydes and ketones in a condensation reaction to form a stable C=N double bond, yielding a diphenylsemicarbazone. This reaction is often used to detect, quantify, or derivatize carbonyl-containing analytes.
Caption: Reaction of this compound with a carbonyl compound.
Q6: How does pH influence the reaction and the overall assay performance?
A6: The reaction shown above is highly pH-dependent because it involves two competing requirements:
-
Nucleophilicity: The terminal amine of the semicarbazide must be deprotonated (as -NH₂) to act as a nucleophile. In highly acidic conditions (low pH), this amine becomes protonated (-NH₃⁺), which deactivates it.
-
Dehydration: The final step, the elimination of a water molecule from the carbinolamine intermediate, is catalyzed by acid (H⁺). In neutral or basic conditions (high pH), this step becomes very slow.
Therefore, the reaction has an optimal pH range, typically between 4.5 and 5.5 . In this "sweet spot," there is enough free amine to initiate the reaction and enough acid to catalyze the rate-limiting dehydration step. Running your assay outside this optimal pH window is a common cause of weak or no signal.
Key Experimental Protocols
Protocol 1: Preparation and Validation of a 10 mM Stock Solution
This protocol ensures your primary reagent is prepared correctly to minimize solubility issues.
-
Weighing: Accurately weigh out 2.27 mg of this compound (MW: 227.26 g/mol )[10] using a calibrated analytical balance.
-
Dissolution: Transfer the solid to a 1 mL microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until all solid material is completely dissolved. Visually inspect against a bright light to ensure no particulates remain.
-
Aliquoting and Storage: Divide the 1 mL stock solution into 20 separate 50 µL aliquots in sterile, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. For long-term storage (>6 months), -80°C is preferable. Label the box clearly with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Assay Plate Setup for Troubleshooting
This plate layout is designed to diagnose issues like high background, signal drift, or reagent failure in a single experiment.
-
Wells A1-A3 (Buffer Blank): Contain only the assay buffer. This measures the background signal of the buffer and plate.
-
Wells B1-B3 (Compound Blank): Contain assay buffer + this compound. This tests for intrinsic signal from your compound.[4]
-
Wells C1-C3 (Negative Control): Contain all assay components except the analyte of interest. This is your baseline signal.
-
Wells D1-D3 (Positive Control): Contain all assay components with a known, high concentration of the analyte or a known activator. This confirms the assay is working and defines the top of your signal window.[11]
-
Remaining Wells (Samples/Standards): Use for your standard curve and unknown samples.
By comparing the results from these control groups, you can quickly determine if the issue is with the buffer, the compound, or the overall assay chemistry.
References
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Merck Millipore. (n.d.).
- ResearchGate. (2008).
- BioAssay Systems. (n.d.). Troubleshooting.
- BenchChem. (2025). Overcoming poor reproducibility in biological assays with 4-(2-Ethylphenyl)-3-thiosemicarbazide.
- PubChem - NIH. (n.d.). This compound.
- ResearchGate. (2018). Sources, Toxicity and Detection Techniques of Semicarbazide: A Review.
- ResearchGate. (2011).
- PubMed Central - NIH. (2010). Interferences in Immunoassay.
- NCBI Bookshelf. (2012). Assay Interference by Chemical Reactivity.
- PubMed. (2023). Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide.
- PubMed. (2017). Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors.
- ResearchGate. (2017). Troubleshoot of B-Hexosaminidase Assay?.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | C13H13N3O | CID 69049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How to increase the stability of 4,4-Diphenylsemicarbazide solutions
Welcome to the technical support center for 4,4-Diphenylsemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound solutions. Here, you will find scientifically grounded explanations, troubleshooting guides, and detailed protocols to ensure the integrity and reliability of your experiments.
Introduction to this compound Stability
This compound is a hydrazine derivative with applications in various chemical syntheses and pharmaceutical research. A common challenge encountered by researchers is the limited stability of its solutions, which can compromise experimental results. The primary modes of degradation are oxidation and hydrolysis, particularly of the semicarbazide moiety. Understanding and mitigating these degradation pathways are crucial for obtaining reproducible and accurate data.
The hydrazine group is susceptible to oxidation, which can be catalyzed by trace metal ions and exposure to atmospheric oxygen. This process can be autocatalytic, involving reactive oxygen species like superoxide radicals.[1] Hydrolysis, the cleavage of chemical bonds by water, can also occur, especially under non-neutral pH conditions.[2][3]
This guide provides a structured approach to addressing these stability issues through a comprehensive FAQ and a troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound solution instability?
A1: The instability of this compound in solution is primarily due to two chemical degradation pathways:
-
Oxidation: The hydrazine component of the molecule is highly susceptible to oxidation. This reaction can be initiated by dissolved oxygen, trace metal ions (like Cu²⁺), and light exposure.[1] The oxidation of similar compounds, such as phenylhydrazine, is a complex, autocatalytic process involving superoxide radicals.[1][4]
-
Hydrolysis: Like many organic molecules, this compound can undergo hydrolysis, where water molecules break down the compound. This process is often catalyzed by acidic or basic conditions.[2][3]
Q2: How does pH affect the stability of the solution?
A2: The pH of the solution is a critical factor. Semicarbazide and related hydrazine derivatives are generally more stable in slightly acidic to neutral conditions. Alkaline (basic) conditions can significantly accelerate hydrolysis.[5] It is advisable to maintain the pH of the solution within a range of 4 to 7 to minimize degradation.[5]
Q3: What are the best practices for solvent selection and preparation?
A3: Solvent choice is crucial for stability.
-
Purity: Always use high-purity, HPLC-grade solvents to minimize contaminants like trace metals and peroxides, which can catalyze degradation.
-
Degassing: To remove dissolved oxygen, a key player in oxidation, it is highly recommended to degas the solvent before use. Common methods include sparging with an inert gas (nitrogen or argon) or sonication under vacuum.
-
Solvent Type: While solubility is a primary consideration, the solvent's potential to participate in degradation reactions is also important. Aprotic solvents are generally preferred over protic solvents if solubility allows. However, for many applications, aqueous or alcohol-based solutions are necessary. In such cases, the focus should be on controlling other factors like pH and oxygen.
Q4: Can I store prepared solutions? If so, under what conditions?
A4: It is always best to prepare solutions fresh. If storage is unavoidable, the following conditions are recommended to maximize shelf-life:
-
Temperature: Store solutions at a low temperature (2-8°C) to slow down the rate of chemical degradation.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue for many organic compounds.[6][7][8]
-
Inert Atmosphere: For extended storage, flushing the headspace of the container with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.
Q5: Are there any additives that can enhance the stability of my this compound solution?
A5: Yes, several additives can help stabilize the solution:
-
Antioxidants: To combat oxidative degradation, consider adding antioxidants. Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used radical scavengers that can be effective at low concentrations (e.g., 0.01-0.1%).[9][10][11][12]
-
Chelating Agents: To sequester trace metal ions that catalyze oxidation, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added.[1] A typical concentration would be in the low millimolar range.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution develops a yellow or brown tint over a short period. | Oxidative Degradation: The solution is likely oxidizing upon exposure to air. This is a common issue with hydrazine-containing compounds.[1] | 1. Prepare Fresh Solutions: Use the solution immediately after preparation. 2. Degas Solvents: Before dissolving the compound, degas your solvent by sparging with nitrogen or argon for 15-20 minutes. 3. Add an Antioxidant: Incorporate a radical scavenger like BHT or BHA (0.01% w/v) into your solvent before adding the this compound.[9][10][11][12] |
| Inconsistent results or loss of compound potency in assays. | Chemical Degradation: The active compound is degrading over the course of the experiment. pH Shift: The pH of the solution may be drifting into an unstable range (too acidic or basic). | 1. Control pH: Use a suitable buffer system (e.g., phosphate or acetate buffer) to maintain a stable pH between 4 and 7.[5] 2. Minimize Time in Solution: Reduce the time the compound spends in solution before analysis or use. 3. Add a Chelating Agent: If metal ion catalysis is suspected, add EDTA (e.g., 0.1 mM) to the solution.[1] |
| Precipitate forms in the solution upon standing. | Poor Solubility: The compound may be coming out of solution due to temperature changes or solvent evaporation. Degradation Product Formation: The precipitate could be a less soluble degradation product. | 1. Verify Solubility: Ensure you are working within the solubility limits of this compound in your chosen solvent. Gentle warming or sonication may aid dissolution, but be mindful of accelerating degradation. 2. Filter Solution: If a precipitate forms, filter the solution through a 0.22 µm syringe filter before use to remove any insoluble material. 3. Investigate Degradation: If the issue persists, perform a stability study (see protocol below) to identify if the precipitate is a degradation product. |
| Baseline noise or extraneous peaks in chromatography (HPLC). | Degradation During Analysis: The compound may be degrading in the autosampler or on the column. Contaminated Mobile Phase: The mobile phase may contain impurities or have a pH that promotes degradation. | 1. Cool the Autosampler: Set the autosampler temperature to 4°C to minimize degradation of samples waiting for injection. 2. Optimize Mobile Phase: Ensure the mobile phase pH is in the stable range for the compound. Prepare fresh mobile phase daily and degas thoroughly. 3. Develop a Stability-Indicating Method: Use a method that separates the parent compound from its potential degradation products.[13][14][15] |
Visualization of Degradation and Stabilization
Potential Degradation Pathways
The primary degradation pathways for this compound are initiated at the hydrazine moiety. The following diagram illustrates a plausible oxidative degradation pathway, drawing parallels from the known oxidation of phenylhydrazine.[1][16]
Caption: Plausible oxidative degradation pathway of this compound.
Stabilization Workflow
This workflow outlines the key decision points and actions to enhance the stability of your this compound solutions.
Caption: Decision workflow for preparing stable solutions.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[17][18][19][20] This protocol outlines the steps to assess the degradation of this compound under various stress conditions.
Objective: To identify the potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample that is diluted with the solvent but not stressed.
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. |
| Thermal Degradation | Place 2 mL of the stock solution in a sealed vial in an oven at 80°C for 24 hours. |
| Photodegradation | Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. |
-
Neutralization (for acid/base hydrolysis): Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analysis by HPLC:
-
Dilute all samples (including the control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent peak from any degradation product peaks.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation of this compound under each condition.
-
The presence of new peaks indicates the formation of degradation products. This information is critical for developing a robust, stability-indicating assay for routine analysis.
-
This structured approach to understanding and improving the stability of this compound solutions will help ensure the quality and reliability of your research.
References
- Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. (n.d.). Science Publishing Group.
- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681-687.
- Vagin, M. Y., & Maksimov, Y. M. (2000). Electrochemical Oxidation of Phenyl Hydrazine. Russian Journal of Electrochemistry, 36(11), 1235-1241.
- Jain, R., & Pandey, P. (1993). Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. Journal of the Indian Chemical Society, 70(4), 349-351.
- Aylward, J. B. (1969). Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic, 1663-1666.
- Audrieth, L. F. (1956). Method for stabilizing hydrazine against decomposition by copper in contact therewith. U.S.
- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681-687.
- WellnessPulse. (2025, October 2). The Safety Concerns Over BHA, BHT, and ADA in the United States.
- (2006). Decompostion of Hydrazine in Aqueous Solutions.
- BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.).
- Safety and Handling of Hydrazine. (1994). DTIC.
- Review of semicarbazide derivatives' chemistry and biology. (2024, December 22).
- Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery.
- Klick, S., et al. (2016).
- Muthukkumar, M., et al. (2018). Synthesis, characterization and computational studies of semicarbazide derivative. Journal of Molecular Structure, 1171, 839-851.
- McQueen, A. D., et al. (2021). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 25(6), 1357-1372.
- Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- Environmental Working Group. (2025, April 16). Despite health harm concerns, BHA and BHT remain in food and cosmetics.
- K. A. (2014). Forced Degradation Studies for Biopharmaceuticals.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.
- Hydrolysis. (n.d.). McGraw Hill's AccessScience.
- stability-indicating hplc method: Topics by Science.gov. (n.d.).
- Naimi-Jamal, M. R., et al. (2009). Efficient Synthesis and Deprotection of Semicarbazones under Solvent-Free Conditions.
- Oziminski, W. P., & Dobrowolski, J. C. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(11), 3196.
- Bhowmick, T., & Ram, S. (2021). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. Inorganic Chemistry, 60(17), 12699-12713.
- Stability-indicating HPLC Method Research Articles - Page 1. (n.d.). R Discovery.
- Synthesis, Mechanism of Action And Characterization of Semicarbazide. (n.d.). IJNRD.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Development of Stability Indicating HPLC Method – A Review. (n.d.). IJTSRD.
- Ragno, G., et al. (2018). Degradation kinetics parameters for all the studied compounds: standard deviation, singular value decomposition, lack of fit, time to cause 10% degradation.
- Blessy, M., et al. (2014). Stability indicating HPLC method development - a review.
- This compound. (n.d.). PubChem.
- Miyamoto, Y., et al. (2020). Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process. Biological and Pharmaceutical Bulletin, 43(11), 1735-1739.
- Singh, S., et al. (2021). Butylated hydroxytoluene and Butylated hydroxyanisole induced cyto-genotoxicity in root cells of Allium cepa L. Caryologia, 74(1), 53-62.
- Race, S. (n.d.). The truth about BHA, BHT, TBHQ and other antioxidants used as food additives.
- Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photoc
- Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts.
- photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. (n.d.).
- Prieto-Blanco, A., et al. (2016). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review.
- Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD.
- Hydrolysis using Chemical Bonding || ChemOdose by IITian Explains. (2020, July 16). YouTube.
- Photodegradation Process of Organic Dyes in the Presence of a Manganese-Doped Zinc Sulfide Nanowire Photoc
- Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.
- Bell, L. N., & Wetzel, C. R. (1995). Accelerated Kinetic Study of Aspartame Degradation in the Neutral pH Range. Journal of Food Science, 60(3), 472-475.
- 1,4-Diphenylsemicarbazide. (n.d.). NIST WebBook.
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Technical Support Center: 4,4-Diphenylsemicarbazide Synthesis & Troubleshooting
Welcome to the technical support center for the synthesis and reaction mechanism of 4,4-diphenylsemicarbazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ensure the integrity of their results. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.
Introduction to this compound
This compound, also known as N,N-Diphenylhydrazinecarboxamide[1], is a urea derivative with significant applications in synthetic chemistry. Its structure, featuring a hydrazine moiety attached to a diphenyl-substituted carbonyl group, makes it a valuable reagent, particularly for the detection and derivatization of carbonyl compounds to form stable, crystalline diphenylsemicarbazones[2].
The most common and practical synthesis involves the reaction of a substituted urea with hydrazine[3][4]. This guide will focus on troubleshooting this specific pathway.
Section 1: Core Reaction Mechanism
The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. The terminal nitrogen of hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 1,1-diphenylurea. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the displacement of ammonia and the formation of the C-N bond, yielding the final product.
Caption: General mechanism for this compound synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?
Low yields are a frequent challenge, often stemming from several factors. A systematic approach is the most effective way to diagnose and solve the problem.[5][6]
-
Cause A: Incomplete Reaction
-
Diagnosis: The reaction has not proceeded to completion, leaving significant starting material. This can be confirmed by Thin-Layer Chromatography (TLC) analysis of the crude reaction mixture.
-
Solution:
-
Reaction Time & Temperature: Ensure the reaction is refluxed for a sufficient duration. Some analogous preparations require heating for 12 to 24 hours.[3][7] Consider cautiously increasing the temperature or extending the reaction time, while monitoring progress by TLC to prevent decomposition.
-
Monitoring: Actively monitor the reaction every few hours using TLC. The disappearance of the 1,1-diphenylurea spot is a key indicator of completion.
-
-
-
Cause B: Reagent Purity and Stoichiometry
-
Diagnosis: Impurities in starting materials can inhibit the reaction, and incorrect molar ratios lead to wasted reagents.[8]
-
Solution:
-
Purity Check: Verify the purity of your 1,1-diphenylurea and hydrazine hydrate. Use freshly opened or purified reagents if contamination is suspected.
-
Stoichiometry: Protocols often call for an excess of hydrazine hydrate (up to 2 equivalents) to drive the reaction to completion.[3] Ensure your calculations are accurate.
-
-
-
Cause C: Product Loss During Workup and Purification
-
Diagnosis: The crude yield may be reasonable, but significant material is lost during isolation and purification steps.
-
Solution: The established method for purifying semicarbazides involves conversion to their hydrochloride salt.[3] This is highly effective but requires care.
-
Efficient Filtration: Ensure complete transfer of precipitates during filtration steps. Wash the solid with small portions of cold solvent to minimize dissolution.
-
Avoid Decomposition: When liberating the free base from its hydrochloride salt, avoid prolonged heating, as this can cause decomposition back to diphenylurea.[3]
-
-
Q2: My final product is impure, showing unreacted starting material or discoloration. How do I improve its purity?
Purity is critical for subsequent applications. The primary contaminants are typically unreacted starting material and colored degradation byproducts.
-
Contaminant A: Unreacted 1,1-Diphenylurea
-
Explanation: 1,1-Diphenylurea is the most common impurity found in the crude product.[3] Simple recrystallization is often insufficient to remove it completely.
-
Solution: Purification via Hydrochloride Salt. This is the most effective method.
-
Dissolve the crude product in hot absolute ethanol.
-
Add concentrated hydrochloric acid. The basic this compound will precipitate as its hydrochloride salt.
-
The neutral (non-basic) 1,1-diphenylurea will remain in the acidic alcoholic solution.[3]
-
Filter the salt, then regenerate the pure free base by dissolving the salt in hot water and carefully adding a base like sodium hydroxide.
-
-
-
Contaminant B: Brown or Yellow Discoloration
-
Explanation: The product can sometimes turn brown upon drying, which may indicate minor oxidation or the presence of trace impurities.[3]
-
Solution:
-
Decolorizing Charcoal: During the initial steps of the workup (before crystallization), treat the hot solution with a small amount of activated decolorizing charcoal and filter it while hot.[3]
-
Recrystallization: After purification via the hydrochloride salt, a final recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can remove residual colored impurities.
-
-
Q3: The reaction seems to have stalled before completion. What can I do?
A stalled reaction indicates that the conditions are no longer favorable for the reaction to proceed.
-
Diagnosis: TLC analysis shows the presence of both starting material and product, with no change over several hours.
-
Solution:
-
Re-evaluate Conditions: Check the reaction temperature to ensure it is at the desired level for reflux.
-
Solvent Choice: While often performed with an excess of hydrazine hydrate acting as the solvent, some procedures suggest adding ethanol to improve solubility and facilitate the reaction.[3][7]
-
Drive Equilibrium: The reaction produces ammonia as a byproduct.[4] Ensuring the reaction is performed under a reflux condenser in a well-ventilated fume hood allows the gaseous ammonia to be removed, helping to drive the reaction forward according to Le Chatelier's principle.
-
Section 3: Troubleshooting Workflow
When encountering low yield, follow this logical workflow to diagnose the issue.
Caption: A step-by-step workflow for diagnosing low-yield issues.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for synthesizing this compound? The reaction of 1,1-diphenylurea with hydrazine hydrate is a well-established and reliable method.[3][7] It is often heated under reflux for an extended period. The subsequent purification by forming the hydrochloride salt is crucial for obtaining a high-purity product.[3]
-
Q2: How should I monitor the reaction progress? Thin-Layer Chromatography (TLC) is the best method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the more polar this compound product and the less polar 1,1-diphenylurea starting material. The reaction is complete when the starting material spot is no longer visible.
-
Q3: What are the best practices for purifying the final product? The gold standard is a two-stage process. First, perform an acidic workup to convert the product to its hydrochloride salt, which separates it from the neutral urea starting material.[3] Second, after regenerating the free base, perform a final recrystallization from a solvent like aqueous ethanol to remove any remaining trace impurities.[9]
-
Q4: How do I confirm the identity and purity of my synthesized product? A multi-technique approach provides definitive characterization:
-
Melting Point: Compare the observed melting point to the literature value. A sharp, un-depressed melting range indicates high purity.
-
FTIR Spectroscopy: Look for characteristic peaks: N-H stretches (around 3200-3400 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), and a strong C=O (amide) stretch (around 1670 cm⁻¹).[10]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the exact structure, showing signals for the aromatic protons and carbons, as well as the N-H protons.[11][12]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (227.26 g/mol ).[1]
-
-
Q5: What are the key safety precautions for this synthesis?
-
Hydrazine: Hydrazine and its hydrate are toxic and corrosive. Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before beginning the experiment.[13][14]
-
Section 5: Experimental Protocols & Data
Protocol 1: Synthesis of this compound
(This protocol is adapted based on established procedures for analogous compounds[3][7])
| Reagent | Mol. Wt. ( g/mol ) | Amount (g) | Moles | Equivalents |
| 1,1-Diphenylurea | 212.25 | 21.2 | 0.10 | 1.0 |
| Hydrazine Hydrate (~64%) | 50.06 | 15.6 | 0.20 | 2.0 |
| Absolute Ethanol | - | 25 mL | - | - |
| Conc. HCl | - | ~25 mL | - | - |
| 10% NaOH Solution | - | As needed | - | - |
Procedure:
-
To a 250 mL round-bottomed flask equipped with a reflux condenser, add 1,1-diphenylurea (21.2 g, 0.10 mol), 25 mL of absolute ethanol, and hydrazine hydrate (15.6 g, ~0.20 mol).
-
Heat the mixture to reflux using a heating mantle and stir for 12-18 hours. Monitor the reaction's progress via TLC.
-
After completion, allow the mixture to cool slightly and concentrate it under reduced pressure (rotary evaporation) to remove most of the ethanol and excess hydrazine.
-
Proceed immediately to the purification protocol.
Protocol 2: Purification via Hydrochloride Salt Formation
-
Dissolve the crude residue from Protocol 1 in 200 mL of hot absolute ethanol. If solids persist, filter the hot solution.
-
To the hot, clear filtrate, slowly add 25 mL of concentrated hydrochloric acid. A white precipitate of this compound hydrochloride should form immediately.
-
Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the hydrochloride salt by vacuum filtration and wash the solid with two small portions of cold absolute ethanol.
-
To regenerate the free base, transfer the salt to a beaker and dissolve it in the minimum amount of hot deionized water (~3 parts water to 1 part salt by weight).
-
While stirring, add 10% sodium hydroxide solution dropwise until the solution is basic (check with pH paper). The pure this compound will precipitate.
-
Cool the mixture in an ice bath, collect the pure product by vacuum filtration, wash with cold deionized water, and dry thoroughly in a vacuum oven.
-
Determine the final yield and characterize the product (melting point, spectroscopy).
References
- Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Organic Syntheses. (n.d.). 4-Phenylsemicarbazide. Coll. Vol. 1, p.442 (1941); Vol. 3, p.75 (1923).
- Royal Society of Chemistry. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances.
- Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69049, this compound.
- Toschi, B., & Angiolani, A. (1915). Use of 4-4-Diphenylsemicarbazide in the Detection of Carbonyl Derivatives. Gazz. Chim. Ital., 45, 205-213. (Abstract available via Analyst).
- Organic Syntheses. (n.d.). General Purification Techniques.
- Ashiq, U., et al. (2009). 4-Phenylsemicarbazide. Acta Crystallographica Section E, E65, o2360.
- El-Tabl, A.S., et al. (2010). Synthesis, structure, electrochemistry and spectral characterization of (D-glucopyranose)-4-phenylthiosemicarbazide metal complexes.... European Journal of Medicinal Chemistry, 45(1), 265-276.
- Allen Institute for AI. (n.d.). Semicarbazide Reaction with Ketone.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10837, 4-Phenylsemicarbazide.
- Quora. (2018). Why is only one -NH2 in semicarbazide involved in the formation of semicarbazone?.
- Scribd. (n.d.). Chemists: Semicarbazide Synthesis.
- International Journal of Novel Research and Development. (2025). Synthesis, Mechanism of Action And Characterization of Semicarbazide. IJNRD, 10(5).
- MDPI. (n.d.). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules.
- ResearchGate. (2012). Efficient Synthesis and Deprotection of Semicarbazones under Solvent-Free Conditions.
- Wikipedia. (n.d.). Semicarbazide.
- Google Patents. (2006). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
- Cheméo. (n.d.). Chemical Properties of 1,4-Diphenylsemicarbazide (CAS 621-12-5).
- NIST. (n.d.). 1,4-Diphenylsemicarbazide. NIST Chemistry WebBook.
- Nature. (n.d.). Design, preparation and application of the semicarbazide-pyridoyl-sulfonic acid-based nanocatalyst for the synthesis of pyranopyrazoles. Scientific Reports.
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Technical Support Center: Scaling Up the Synthesis of 4,4-Diphenylsemicarbazide
Welcome to the technical support center for the synthesis of 4,4-diphenylsemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis from the laboratory to pilot and production scales. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.
Troubleshooting Guide: From Benchtop to Bioreactor
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the scale-up of this compound synthesis.
Issue 1: Low Yield and Incomplete Conversion at Larger Scales
Question: We have successfully synthesized this compound in high yields at the gram scale. However, upon scaling up to a 10-liter reactor, our yields have dropped significantly, and we observe a large amount of unreacted starting materials. What are the likely causes, and how can we improve the conversion?
Answer: This is a common challenge in process scale-up and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.
-
Inadequate Mixing and Mass Transfer: In a larger reactor, achieving homogenous mixing of the reactants, particularly the sparingly soluble diphenylcarbamoyl chloride and the aqueous hydrazine hydrate solution, becomes more challenging. This can lead to localized areas of high and low reactant concentrations, resulting in incomplete reaction and the formation of byproducts.
-
Troubleshooting:
-
Impeller Selection and Agitation Speed: Ensure the reactor is equipped with an appropriate impeller (e.g., a pitched-blade turbine for good axial flow) and that the agitation speed is optimized to ensure thorough mixing without causing excessive shear that could degrade the product.
-
Baffling: The presence of baffles in the reactor is crucial to prevent vortex formation and promote effective mixing.
-
Subsurface Addition: Instead of adding reactants to the surface of the reaction mixture, consider subsurface addition to ensure rapid dispersion.
-
-
-
Poor Temperature Control and Exotherm Management: The reaction between diphenylcarbamoyl chloride and hydrazine hydrate is exothermic. At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to localized hot spots that can accelerate side reactions or even pose a safety hazard.
-
Troubleshooting:
-
Controlled Addition Rate: Add the diphenylcarbamoyl chloride solution to the hydrazine hydrate solution at a slow, controlled rate to manage the exotherm. Monitor the internal temperature of the reactor closely.
-
Jacket Cooling: Ensure the reactor's cooling jacket is operating efficiently and is set to an appropriate temperature to remove the heat generated by the reaction.
-
Solvent Selection: A higher-boiling-point solvent can help to better control the reaction temperature.
-
-
-
Reaction Stoichiometry: At a larger scale, minor inaccuracies in weighing or transferring reagents can have a more significant impact on the overall stoichiometry.
-
Troubleshooting:
-
Accurate Dosing: Utilize calibrated pumps or flow meters for the addition of liquid reagents to ensure accurate stoichiometry.
-
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is often used to drive the reaction to completion. However, a large excess can complicate the work-up and purification.
-
-
Issue 2: Formation of Intractable Byproducts and Purification Challenges
Question: During the scale-up, we are observing the formation of a significant amount of an insoluble white precipitate that is difficult to separate from our desired product. How can we identify and minimize the formation of this byproduct, and what are the best practices for purifying large batches of this compound?
Answer: The formation of byproducts is a common issue in semicarbazide synthesis, and their nature can be influenced by reaction conditions. The most likely insoluble byproduct is 1,5-diphenylcarbohydrazide, formed by the reaction of two molecules of diphenylcarbamoyl chloride with one molecule of hydrazine.
-
Minimizing Byproduct Formation:
-
Reverse Addition: Adding the diphenylcarbamoyl chloride solution to an excess of hydrazine hydrate (rather than the other way around) can help to minimize the formation of the 1,5-diphenylcarbohydrazide byproduct.
-
Low Temperature: Maintaining a low reaction temperature (e.g., 0-5 °C) can favor the formation of the desired monosubstituted product.
-
Dilution: Running the reaction at a lower concentration can sometimes reduce the rate of byproduct formation.
-
-
Large-Scale Purification:
-
Crystallization: Crystallization is the most common and effective method for purifying this compound on a large scale.
-
Solvent Selection: A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective. The product should be soluble in the hot solvent and sparingly soluble upon cooling.
-
Controlled Cooling: A slow and controlled cooling rate is crucial for obtaining large, pure crystals that are easy to filter. Crash cooling will lead to the formation of fine particles that can trap impurities and be difficult to handle.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystallization process and obtain a more uniform particle size distribution.
-
-
Filtration and Washing:
-
Filter Type: For large batches, a Nutsche filter-dryer is an efficient piece of equipment for filtration, washing, and drying in a single unit.
-
Washing Solvent: Wash the filter cake with a cold solvent in which the product is insoluble to remove any remaining impurities.
-
-
Drying: Dry the purified product under vacuum at a moderate temperature to avoid degradation.
-
Comparative Synthesis Parameters: Lab vs. Pilot Scale
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Rationale for Change |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer with pitched-blade turbine | Ensures homogenous mixing in a larger volume. |
| Temperature Control | Ice bath | Jacketed reactor with controlled cooling | Provides more precise and uniform temperature control. |
| Reagent Addition | Dropping funnel | Metering pump | Allows for a slow, controlled, and reproducible addition rate to manage the exotherm. |
| Work-up | Separatory funnel | Jacketed reactor with bottom outlet valve | Facilitates the handling of larger volumes for extraction and washing. |
| Isolation | Buchner funnel | Nutsche filter | More efficient for filtering and washing large quantities of solid product. |
Experimental Protocol: Scaled-Up Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific equipment and safety procedures.
Materials:
-
Diphenylcarbamoyl chloride
-
Hydrazine hydrate (64%)
-
Isopropanol
-
Deionized water
Procedure:
-
Reactor Preparation: Ensure the 10-liter jacketed glass reactor is clean, dry, and equipped with a mechanical overhead stirrer, a temperature probe, a condenser, and a metering pump for reagent addition.
-
Reaction Setup: Charge the reactor with hydrazine hydrate (e.g., 1.2 equivalents) and isopropanol. Begin stirring and cool the mixture to 0-5 °C using the reactor's cooling jacket.
-
Reagent Addition: Dissolve diphenylcarbamoyl chloride (1 equivalent) in isopropanol. Slowly add this solution to the cold hydrazine hydrate solution via the metering pump over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction progress by TLC or HPLC until the diphenylcarbamoyl chloride is consumed.
-
Work-up: Slowly add cold deionized water to the reaction mixture to precipitate the crude product. Stir for 30 minutes.
-
Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with a cold isopropanol/water mixture (e.g., 1:1 v/v) and then with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., hot ethanol/water).
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.
Diagrams
Caption: Scaled-up synthesis and purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns revolve around the handling of hazardous materials, particularly hydrazine hydrate and diphenylcarbamoyl chloride.
-
Hydrazine Hydrate: It is toxic, a suspected carcinogen, and flammable.[1] When scaling up, the potential for exposure and the risk of a fire increase. Always work in a well-ventilated area or a fume hood, and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Diphenylcarbamoyl Chloride: This compound is corrosive and reacts with moisture, releasing hydrochloric acid.[2][3] It should be handled in a dry environment, and appropriate PPE must be worn.
-
Exothermic Reaction: As mentioned earlier, the reaction is exothermic. A runaway reaction is a significant risk at scale. Strict temperature control and a well-defined emergency plan are essential.
Q2: Are there any "greener" or safer alternatives to the traditional synthesis route involving diphenylcarbamoyl chloride?
A2: Yes, there are phosgene-free alternatives that are inherently safer, especially for large-scale production. The use of diphenylcarbamoyl chloride is often linked to the use of highly toxic phosgene in its manufacturing. A greener approach involves the use of carbamates as starting materials. For instance, a one-pot, two-step approach can be employed where a carbamate is formed in situ from an amine and a carbonate, followed by reaction with hydrazine.[4] This avoids the use of phosgene-derived reagents. Additionally, exploring the use of greener solvents can further improve the environmental profile of the synthesis.[1][5][6][7]
Q3: What analytical techniques are recommended for monitoring the reaction and ensuring the quality of the final product at an industrial scale?
A3: A robust analytical strategy is crucial for process control and quality assurance.
-
In-Process Controls (IPCs):
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the disappearance of starting materials and the formation of the product and byproducts.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
-
-
Final Product Quality Control (QC):
-
HPLC: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identity of the this compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A simple and effective way to assess the purity of the crystalline product.
-
Loss on Drying (LOD): To determine the amount of residual solvent in the final product.
-
References
- Brush, D., McGinn, C., et al. (2019). Green synthesis of semicarbazones: A comparison of two green solvents. KnightScholar.
- Brush, D., McGinn, C., et al. (2019). "Green synthesis of semicarbazones: A comparison of two green solvents" by Daniel Brush, Cassidy McGinn et al. KnightScholar - SUNY Geneseo.
- Fisher Scientific. (2023).
- TCI Chemicals. (2025).
- Bogolubsky, A. V., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances.
- Sigma-Aldrich.
- Organic Syntheses. (n.d.). 4-phenylsemicarbazide.
- JETIR. (n.d.).
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- Google Patents. (n.d.). US5241117A - Process for producing semicarbazide.
- ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- National Center for Biotechnology Information. (n.d.). Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
- Sigma-Aldrich. (n.d.). Phosgene and Substitutes.
- National Institutes of Health. (n.d.).
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- Bio-based Press. (2016). Purification of bio-based chemicals on an industrial scale.
- mediaTUM. (n.d.).
- TNO (Publications). (n.d.). Phosgene-free synthesis of N-methyl-N′-diphenylurea.
- MDPI. (n.d.).
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides.
- Sigma-Aldrich. (n.d.). 1,4-Diphenylsemicarbazide.
- Refubium - Freie Universität Berlin. (2021).
- ChemicalBook. (n.d.). This compound.
Sources
- 1. knightscholar.geneseo.edu [knightscholar.geneseo.edu]
- 2. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US4482738A - Process for preparing semicarbazide hydrochloride - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. "Green synthesis of semicarbazones: A comparison of two green solvents" by Daniel Brush, Cassidy McGinn et al. [knightscholar.geneseo.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jetir.org [jetir.org]
How to handle unexpected color changes in 4,4-Diphenylsemicarbazide reactions
Technical Support Center: 4,4-Diphenylsemicarbazide Reactions
Introduction
Welcome to the technical support resource for handling this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this reagent in their work. Unexpected color changes during a reaction can be a significant concern, often indicating impurity formation, oxidative degradation, or unforeseen side reactions. This document provides in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you diagnose and resolve these issues, ensuring the integrity and success of your experiments.
Part 1: Troubleshooting Guide - Question & Answer
This section directly addresses the most common issues encountered when working with this compound.
Q1: My reaction mixture turned from colorless to a distinct yellow/orange/brown color upon addition of this compound. What is the likely cause?
A1: An immediate color change upon addition of the reagent often points to one of two primary causes: the quality of the starting material or its reaction with trace impurities in your solvent.
-
Starting Material Purity: The this compound itself may have degraded during storage. A key degradation pathway is oxidation, which can produce colored impurities. A quick quality check is to observe the reagent itself; pure this compound should be a white to off-white solid. Any significant yellow or brown tint suggests degradation.
-
Solvent Purity: Common laboratory solvents, especially ethers like THF or Diethyl Ether, can accumulate peroxide impurities over time. These peroxides are potent oxidizing agents and can react with the this compound to form colored byproducts.
Immediate Troubleshooting Steps:
-
Inspect the Reagent: Visually check the color of your this compound solid.
-
Test Your Solvent for Peroxides: Use a peroxide test strip to check the solvent you are using. If peroxides are present, either use a freshly opened bottle of solvent or pass the contaminated solvent through an activated alumina column.
Q2: The reaction proceeds as expected initially but develops a pink, red, or deep purple color over time. What does this signify?
A2: A gradual color change to pink, red, or purple is highly indicative of the formation of a specific type of colored byproduct: a nitroxide radical or a related highly conjugated system. This is often a result of oxidation of the diphenylamine moiety within the this compound structure.
-
Mechanism: The nitrogen atom of the diphenylamine group can undergo a one-electron oxidation to form a stable radical cation, which can then be further oxidized or rearranged to form highly colored, conjugated molecules. This process can be catalyzed by trace metals or exposure to atmospheric oxygen, especially under heated conditions.
Deep Dive into the Oxidative Pathway:
The oxidation of diphenylamine derivatives is a well-documented process that often leads to colored species. The initial step is the formation of a diphenylaminyl radical, which can then dimerize or react with other species in the mixture.
Experimental Protocol: The "Nitrogen Purge" Test
To determine if atmospheric oxygen is the culprit, you can run the reaction under an inert atmosphere.
-
Setup: Assemble your reaction glassware and dry it thoroughly in an oven.
-
Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Degas Solvent: Before adding it to the reaction, degas your solvent by bubbling nitrogen or argon through it for 15-20 minutes.
-
Execution: Run the reaction under a continuous positive pressure of the inert gas.
-
Observation: If the color change is significantly reduced or eliminated, oxidation is the primary cause.
Q3: I've confirmed my starting materials are pure and I'm running the reaction under an inert atmosphere, but I still see a color change. What are the next steps?
A3: If you have ruled out starting material impurities and oxidation by air, the color change is likely due to an inherent side reaction or the formation of a charge-transfer complex.
-
Side Reaction: Your reactants may be participating in an alternative reaction pathway that produces a colored byproduct. A thorough review of the literature for your specific reaction class may reveal known side products.
-
Charge-Transfer Complex: In some cases, an electron donor and an electron acceptor molecule in your reaction can form a complex that absorbs visible light, appearing colored. This color may fade as the reactants are consumed if the complex is transient.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing the root cause of the color change.
Caption: Troubleshooting workflow for unexpected color changes.
Part 2: Frequently Asked Questions (FAQs)
-
FAQ 1: How should I properly store this compound?
-
Store it in a tightly sealed container in a cool, dry, dark place. To minimize oxidation, consider storing it under an inert atmosphere (nitrogen or argon) if it will be kept for an extended period.
-
-
FAQ 2: Can the pH of my reaction mixture affect color formation?
-
Absolutely. The stability of the semicarbazide and the potential for certain side reactions can be highly pH-dependent. Acidic or basic conditions can catalyze decomposition or rearrangement pathways that may lead to colored products. It is crucial to buffer your reaction if it is sensitive to pH changes.
-
-
FAQ 3: What is a simple way to purify my this compound if I suspect it's impure?
-
Recrystallization is often an effective method. A common solvent system is ethanol or an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent, then allow it to cool slowly to form pure crystals, leaving the colored impurities in the solution.
-
Part 3: Data & Protocols
Table 1: Common Color Changes and Their Likely Causes
| Observed Color | Onset | Likely Cause | Suggested Action |
| Yellow/Orange | Immediate | Impure starting material or solvent | Check purity of reagents; test solvent for peroxides. |
| Pink/Red/Purple | Gradual | Oxidation of the diphenylamine moiety | Run the reaction under an inert atmosphere. |
| Dark Brown/Black | Often with heat | Decomposition | Lower the reaction temperature; check for thermal stability of all reactants. |
Protocol 1: Thin Layer Chromatography (TLC) for Impurity Detection
This protocol allows for a quick visual assessment of your reaction's progress and the presence of colored impurities.
-
Prepare TLC Plate: Obtain a silica gel TLC plate.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot a small amount onto the baseline of the TLC plate. Also, spot your starting material, this compound, as a reference.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Allow the solvent to run up the plate.
-
Visualization: Remove the plate and visualize the spots under a UV lamp. The colored impurity should be visible to the naked eye. Calculate the Retention Factor (Rf) for each spot to monitor the impurity.
References
- Oxidation of Diphenylamine: This article from the Journal of the American Chemical Society provides a detailed study of the electrochemical oxidation of diphenylamine, which serves as a model for the oxidative behavior of the diphenylamine moiety in this compound. Title: The Electrochemical Oxidation of Diphenylamine Source: Journal of the American Chemical Society URL:[Link]
- Chemistry of Stable Nitroxide Radicals: This review from Chemical Reviews covers the chemistry of stable radicals, including those derived from amines, which is relevant to the formation of colored radical species from this compound. Title: Recent advances in the chemistry of stable nitroxide free radicals Source: Chemical Society Reviews URL:[Link]
Technical Support Center: Optimizing Derivatization with 4,4-Diphenylsemicarbazide
Welcome to the technical support resource for 4,4-Diphenylsemicarbazide (DPSC). This guide is designed for researchers, analytical scientists, and drug development professionals who use DPSC for the derivatization of aldehydes and ketones. As a highly reactive hydrazine derivative, DPSC is an excellent reagent for enhancing the detectability of carbonyl compounds, particularly for analyses involving High-Performance Liquid Chromatography with UV detection (HPLC-UV).
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your derivatization efficiency.
Foundational Principles: The Chemistry of Semicarbazone Formation
The derivatization of an aldehyde or ketone with this compound is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[1] The reaction proceeds in two main stages:
-
Nucleophilic Addition: The terminal primary amine group (-NH2) of the DPSC molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable tetrahedral intermediate called a carbinolamine.
-
Elimination (Dehydration): The carbinolamine intermediate then eliminates a molecule of water to form a stable C=N double bond. The final product is a 4,4-diphenylsemicarbazone, which incorporates the robust diphenyl chromophore, making it highly suitable for UV detection.
This reaction is typically acid-catalyzed. An acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[2]
Troubleshooting Guide
This section addresses the most common issues encountered during derivatization with this compound.
Question 1: Why is my derivatization yield low or non-existent?
This is the most frequent challenge and can stem from several factors related to reaction conditions and reagent quality.
-
Possible Cause 1: Suboptimal pH
-
Expertise & Experience: The reaction requires mild acidity (typically pH 3-5) to catalyze the dehydration of the carbinolamine intermediate.[3] If the pH is too high (neutral or basic), this step is inefficient. Conversely, if the pH is too low (<2), the primary amine of the DPSC reagent becomes protonated (forming -NH3+), which deactivates its nucleophilicity and prevents the initial attack on the carbonyl carbon.[3]
-
Recommended Solution:
-
Prepare your DPSC reagent in a solvent mixture containing a catalytic amount of acid (e.g., phosphoric acid or acetic acid).
-
Verify the final pH of the reaction mixture. Use a pH meter for accuracy, as pH paper can be unreliable in organic solvents.
-
Adjust the pH into the 3-5 range using a dilute acid or an appropriate buffer system.
-
-
-
Possible Cause 2: Inadequate Reaction Temperature or Time
-
Expertise & Experience: While some highly reactive aldehydes may react at room temperature, many ketones or sterically hindered aldehydes require thermal energy to overcome the activation barrier.[2][3] The reaction may simply be too slow at ambient temperatures to reach completion in a reasonable timeframe.
-
Recommended Solution:
-
Gently heat the reaction mixture to 40-60°C.[4] Use a water bath or heating block for stable temperature control.
-
Monitor the reaction progress over time (e.g., at 30, 60, 90, and 120 minutes) using a suitable technique like TLC or a rapid HPLC method to determine when the reaction has reached a plateau.[3]
-
Caution: Avoid excessive heat, as it can lead to the degradation of your analyte or the DPSC reagent itself.
-
-
-
Possible Cause 3: Reagent Degradation or Insufficient Molar Excess
-
Expertise & Experience: Hydrazine derivatives can be susceptible to oxidation over time, especially if not stored properly.[3] Furthermore, derivatization is an equilibrium reaction. To drive it to completion, a significant molar excess of the derivatizing agent is typically required, following Le Châtelier's principle.
-
Recommended Solution:
-
Use a fresh bottle of this compound or prepare a fresh stock solution of the reagent for each new set of experiments.[3]
-
Increase the molar excess of DPSC relative to the expected maximum concentration of your analyte. A starting point is a 5- to 10-fold molar excess. For trace-level analysis, this may need to be significantly higher.
-
-
Question 2: My chromatogram shows the derivative peak, but also a large peak for my starting material. What causes an incomplete reaction?
This is a specific case of low yield where the reaction has started but failed to go to completion.
-
Possible Cause 1: Insufficient Reaction Time
-
Expertise & Experience: Sterically hindered carbonyls (e.g., ketones with bulky R-groups) react much more slowly than simple aldehydes like formaldehyde. Your standard reaction time may be insufficient for these molecules.
-
Recommended Solution: Perform a time-course study. Analyze aliquots of the reaction mixture at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal reaction time needed for your specific analyte.[4]
-
-
Possible Cause 2: Reversibility of the Reaction
-
Expertise & Experience: The formation of the semicarbazone is reversible, especially in the presence of excess water. The final dehydration step, which is critical for a stable product, can be hindered if there is too much water in the reaction medium.
-
Recommended Solution:
-
If your sample is aqueous, consider performing a liquid-liquid extraction to transfer the analyte into an organic solvent (e.g., acetonitrile, methanol) before adding the DPSC reagent.
-
Ensure your solvents are of high purity and relatively dry. While some water is necessary for the reaction, excessive amounts can inhibit the final dehydration step.
-
-
Question 3: I see multiple peaks for my derivative or other unexpected peaks in the chromatogram. What's wrong?
-
Possible Cause 1: Formation of E/Z Stereoisomers
-
Expertise & Experience: The C=N double bond in the final semicarbazone product can exist as two geometric isomers (E and Z).[2][5] These isomers may separate under certain chromatographic conditions, resulting in two distinct, closely eluting peaks for a single analyte. This is a real phenomenon, not necessarily a problem, but it must be accounted for in quantification.
-
Recommended Solution:
-
For quantification, integrate the peak areas of both isomers and sum them to represent the total analyte concentration.
-
Optimize your chromatographic method (e.g., change the gradient, temperature, or mobile phase composition) to either co-elute the isomers into a single sharp peak or to achieve baseline separation for more accurate individual integration.
-
-
-
Possible Cause 2: Side Reactions or Impurities
-
Expertise & Experience: An excess of the DPSC reagent will often appear as a large peak in the chromatogram.[6] Additionally, impurities in the sample matrix can also react with DPSC if they contain carbonyl groups.
-
Recommended Solution:
-
Always run a "reagent blank" (all reaction components except the analyte) to identify the retention time of the DPSC reagent and any potential artifacts.
-
If matrix interference is suspected, implement a sample cleanup step prior to derivatization. Solid-Phase Extraction (SPE) is a powerful technique for this purpose.
-
-
Frequently Asked Questions (FAQs)
Q: How should I prepare and store this compound and its solutions? A: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from light and incompatible materials like strong oxidizing agents.[7] For solutions, it is highly recommended to prepare them fresh before use.[3] If a stock solution must be stored, keep it refrigerated in a dark vial and use it within a few days. Discard if any discoloration is observed.
Q: What is the optimal molar ratio of DPSC to analyte? A: This is highly dependent on the application. For general derivatization where the analyte is abundant, a 2-5 fold molar excess is often sufficient. For trace analysis, a much larger excess (10-100 fold or more) is used to drive the reaction to completion.[2] It is best to determine the optimal ratio experimentally by testing a few different levels.
Q: Can this derivatization be used for accurate quantification? A: Yes, absolutely. DPSC derivatization is a well-established method for quantifying carbonyl compounds.[8][9] For best results, a stable isotope-labeled internal standard corresponding to your analyte of interest should be used to account for any variability in reaction efficiency or sample loss during workup. If an isotopic standard is unavailable, a structural analog can be used as an internal standard.
Q: My derivative seems to be unstable after the reaction. What can I do? A: Semicarbazones are generally quite stable. However, instability can occur under harsh pH conditions or upon exposure to strong UV light. After the reaction is complete, neutralize the mixture with a suitable base if necessary and store the samples in amber autosampler vials in the dark, preferably under refrigeration, until analysis.[10]
Experimental Protocols
Protocol 1: General Derivatization of Carbonyls in Solution
This protocol provides a robust starting point for the derivatization of aldehydes and ketones.
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in acetonitrile. To this solution, add phosphoric acid to a final concentration of 0.5% (v/v). Sonicate briefly to ensure complete dissolution. This solution should be prepared fresh daily.
-
Sample Preparation: Prepare your sample containing the carbonyl analyte in a compatible solvent (e.g., acetonitrile, methanol, or a mixture with water).
-
Reaction: In a clean vial, combine 100 µL of your sample with 100 µL of the DPSC reagent solution. This provides a significant molar excess for most applications.
-
Incubation: Cap the vial tightly and place it in a heating block or water bath at 50°C for 60 minutes.
-
Quenching & Dilution: After incubation, allow the vial to cool to room temperature. Dilute the reaction mixture with the mobile phase (e.g., 800 µL of Acetonitrile:Water 50:50) to a final volume of 1 mL.
-
Analysis: The sample is now ready for injection into the HPLC-UV system.
Table 1: Summary of Key Optimization Parameters
| Parameter | Typical Range | Rationale & Key Considerations |
| pH | 3 - 5 | Acid catalysis is required for the dehydration step, but excess acid deactivates the nucleophilic DPSC reagent.[3] |
| Temperature | Room Temp. to 60°C | Higher temperatures increase reaction rates but can risk degradation of analytes or reagents.[2][3] |
| Reagent Molar Ratio | 2x - 100x excess | A stoichiometric excess is required to drive the reaction equilibrium towards the product side.[2] |
| Reaction Time | 30 - 120 minutes | Must be optimized for specific analytes, especially for sterically hindered ketones which react slower.[4] |
| Solvent | Acetonitrile, Methanol | The solvent must solubilize both the analyte and the reagent. Protic solvents are common.[3] |
References
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Merck Millipore. (n.d.). Safety Data Sheet.
- BenchChem. (2025). Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- BenchChem. (2025). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
- Ghorbani, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]
- Vidal, L., et al. (2011). Optimization of the derivatization reaction and the solid-phase microextraction conditions using a D-optimal design and three-way calibration in the determination of non-steroidal anti-inflammatory drugs in bovine milk by gas chromatography-mass spectrometry. PubMed. [Link]
- Xin, P., et al. (2019). Optimization of derivatization reagents and the reaction conditions.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Wang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. PubMed Central. [Link]
- Phillips, M., et al. (2024).
- Wang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]
- Campmajó, G., et al. (2014). Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry.
- Farhang, H. R. (2022). How do you determine derivatization yield for a gas chromatography reaction?.
- Gámez, S., et al. (2020). Formaldehyde content over the DNPH derivatization reaction time for....
- Shimadzu. (n.d.). Analysis of Formaldehyde by the Derivatization.
- Shimadzu. (n.d.). Analysis of Gas-Phase Formaldehyde by GC-FID Method Utilizing DNPH Derivatization.
- Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
- Papini, F., et al. (2022). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. PubMed Central. [Link]
- Gámez, S., et al. (2020).
- Uchiyama, S., et al. (2011).
- Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography.
- Clark, J. (n.d.). Addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]
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- 5. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Semicarbazide Residues
This guide provides a comprehensive comparison of analytical methodologies for the validation of trace-level detection of semicarbazide (SEM), a critical marker for the banned nitrofuran antibiotic, nitrofurazone. While the principles discussed herein are broadly applicable to related compounds such as 4,4'-Diphenylsemicarbazide, the focus remains on the extensively documented and regulated analyte, SEM. We will delve into the validation of the two most prominent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The objective is to equip researchers, scientists, and drug development professionals with the necessary framework to develop and validate robust, reliable, and defensible analytical methods. Our approach is grounded in the internationally recognized ICH Q2(R1) guidelines, emphasizing not just the procedural steps but the scientific rationale underpinning them.[1][2][3]
The Regulatory Imperative and Analytical Challenge
Nitrofurans are synthetic broad-spectrum antibiotics whose use in food-producing animals has been banned in many jurisdictions, including the European Union, due to concerns about the carcinogenicity of their residues.[4] These parent compounds are rapidly metabolized, forming tissue-bound metabolites that persist for extended periods. Semicarbazide (SEM) is the marker residue for nitrofurazone.[5]
Regulatory bodies enforce a zero-tolerance policy, which necessitates highly sensitive and specific analytical methods to detect minute traces of these metabolites in complex matrices like animal tissue, milk, and honey.[4] The analytical challenge lies in liberating the protein-bound metabolites, cleaning up the complex sample matrix, and achieving unambiguous detection and quantification at the low microgram-per-kilogram (µg/kg) level.
The Foundation: Principles of Method Validation (ICH Q2 R1)
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] According to the ICH Q2(R1) framework, a method must be evaluated for several key performance characteristics to ensure the integrity of the generated data.[3]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7][8] It is typically assessed via recovery studies.
-
Precision: The closeness of agreement (or degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[7]
-
Reproducibility: Precision between laboratories.
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
-
Linearity & Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.[3] The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]
Core Workflow: Sample Preparation
For both HPLC-UV and LC-MS/MS, the sample preparation is the most critical and labor-intensive stage. The goal is to release the bound SEM from tissue proteins, derivatize it to improve its analytical properties, and remove interfering matrix components.
The common workflow involves acid hydrolysis, which liberates the SEM, followed by simultaneous derivatization with 2-nitrobenzaldehyde (2-NBA).[9][10] This reaction converts the highly polar, chromatographically challenging SEM into the less polar, more readily detectable 2-nitrobenzaldehyde semicarbazone (NP-SEM).
Caption: General workflow for SEM sample preparation.
Comparative Analysis: LC-MS/MS vs. HPLC-UV
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard and confirmatory method for SEM analysis due to its exceptional sensitivity and specificity.[11][12] The technique combines the separation power of HPLC with the detection power of tandem mass spectrometry, which measures the mass-to-charge ratio of the analyte and its specific fragment ions.
-
Isotopically Labeled Internal Standard: An isotopically labeled version of SEM (e.g., ¹³C,¹⁵N₂-SEM) is added at the beginning of the sample preparation.[5][11] Why? This is the most effective way to compensate for analyte loss during the multi-step extraction and to correct for matrix effects (ion suppression or enhancement) during analysis.[13][14] The internal standard behaves almost identically to the native analyte but is distinguishable by its mass, ensuring the highest degree of accuracy.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the derivatized analyte (NP-SEM) and the internal standard.[5] Why? This provides two layers of specificity. An analyte must have the correct retention time, the correct precursor ion mass, AND the correct product ion masses to be positively identified, virtually eliminating false positives.[11]
-
Sample Preparation:
-
Weigh 2.0 g ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[10]
-
Fortify with a known amount of isotopically labeled internal standard solution (e.g., ¹³C,¹⁵N₂-SEM).[15]
-
Add 5 mL of 0.125 M HCl and 200 µL of 50 mM 2-nitrobenzaldehyde in DMSO.[9][15]
-
Incubate overnight (approx. 16 hours) at 37°C for hydrolysis and derivatization.
-
Allow to cool, then neutralize the extract by adding 5 mL of 0.1 M K₂HPO₄ and adjust pH to ~7.[15]
-
Perform liquid-liquid extraction by adding 10 mL of ethyl acetate, vortexing vigorously, and centrifuging.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at ~50°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., 80:20 water:methanol) for LC-MS/MS analysis.[9]
-
-
Chromatographic & MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[16]
-
Mobile Phase: Gradient elution using (A) 1 mM Ammonium Acetate in water and (B) 1 mM Ammonium Acetate in methanol.[9][10]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific transitions for NP-SEM and its labeled internal standard.
-
Caption: Workflow for LC-MS/MS detection of derivatized SEM.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique than LC-MS/MS.[17] While it lacks the confirmatory power of mass spectrometry, a well-validated HPLC-UV method can serve as a reliable screening tool.
-
Derivatization: Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) or 4-nitrobenzoyl chloride is crucial.[18][19] Why? SEM itself has a poor chromophore, meaning it does not absorb UV light strongly, leading to poor sensitivity. The derivatization agent attaches a molecular component that absorbs strongly at a specific UV wavelength (e.g., 261 nm or 360 nm), dramatically enhancing the detector response and enabling trace-level detection.[18][19]
-
Chromatographic Selectivity: The choice of column, mobile phase composition, and gradient is optimized to achieve baseline separation of the analyte derivative from the unreacted derivatizing agent and other matrix components.[19] Why? Since the UV detector is not as selective as a mass spectrometer, any co-eluting compound that absorbs at the same wavelength will interfere with the result, leading to a false positive or inaccurate quantification. Therefore, chromatographic resolution is paramount for specificity.
-
Sample Preparation:
-
Follow steps 1-2 as in the LC-MS/MS protocol (homogenization and acid hydrolysis).
-
After hydrolysis, neutralize the solution.
-
Add a derivatization reagent suitable for UV detection (e.g., 4-nitrobenzoyl chloride) and allow the reaction to proceed under optimized conditions (e.g., room temperature for 1 min in neutral solution).[18]
-
Perform liquid-liquid extraction with a suitable organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
LC Column: C18 or C8 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[19]
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[20][21]
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: Controlled, e.g., 30°C.[19]
-
Detection Wavelength: Set to the absorption maximum of the specific derivative used (e.g., 261 nm or 360 nm).[18][19]
-
Calibration: External standard calibration curve prepared in a blank matrix extract to compensate for matrix effects.
-
Performance Comparison and Data Summary
The choice of method depends on the intended purpose: screening or confirmation. LC-MS/MS offers unparalleled performance but at a higher cost and complexity.
| Parameter | LC-MS/MS | HPLC-UV / FL | Rationale & Justification |
| Specificity | Very High | Moderate to High | MS/MS provides confirmation based on mass and fragmentation pattern, which is highly specific.[11] HPLC relies on retention time and UV absorbance, which is susceptible to co-eluting interferences. |
| LOD / LOQ | 0.1 - 1.0 µg/kg | 0.2 - 10 µg/kg | MS detectors are inherently more sensitive. Typical LODs for LC-MS/MS are in the sub-µg/kg range.[5][17] HPLC-UV LODs are generally higher.[18] |
| Accuracy (Recovery) | 80 - 110% | 75 - 115% | The use of a co-extracted, isotopically labeled internal standard in LC-MS/MS provides superior correction for losses and matrix effects, leading to higher accuracy.[5][11] |
| Precision (RSD) | < 15% | < 20% | Both methods can achieve excellent precision, but the robustness of LC-MS/MS against matrix variability often results in slightly better precision. |
| Throughput | High | Moderate | Modern LC-MS/MS systems with rapid gradient capabilities can have run times of less than 10 minutes.[17] |
| Cost & Complexity | High | Low to Moderate | LC-MS/MS instruments and their maintenance are significantly more expensive. HPLC-UV systems are common in most analytical labs.[17] |
| Primary Use | Confirmation & Quantification | Screening & Quantification | Due to its definitive identification capabilities, LC-MS/MS is the required method for regulatory confirmation. HPLC-UV is an excellent choice for screening large numbers of samples. |
Overcoming Challenges: The Matrix Effect in LC-MS
The "matrix effect" is a major challenge in LC-MS analysis, referring to the alteration of ionization efficiency by co-eluting components from the sample matrix.[13][22] This can lead to ion suppression (a weaker signal) or enhancement (a stronger signal), causing inaccurate quantification.[14]
Strategies for Mitigation:
-
Effective Sample Cleanup: The more matrix components removed before analysis, the lower the matrix effect. This is the primary role of the liquid-liquid or solid-phase extraction (SPE) steps.[14]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix components, particularly phospholipids in biological samples, is critical.[23]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): As discussed, this is the most effective compensation strategy. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for an accurate ratio-based calculation.[13]
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, calibration standards are prepared in a blank sample matrix that is free of the analyte. This ensures that the standards and the unknown samples experience a similar matrix effect.
Conclusion
The validation of analytical methods for 4,4'-Diphenylsemicarbazide and, more broadly, the regulatory marker Semicarbazide, is a rigorous process governed by international standards. The choice between LC-MS/MS and HPLC-UV is dictated by the specific analytical need, balancing the requirement for confirmatory specificity and sensitivity against cost and accessibility.
LC-MS/MS stands as the definitive technique, offering unmatched specificity and sensitivity, with the use of stable isotope-labeled internal standards being the key to overcoming the inherent challenges of trace analysis in complex matrices. HPLC-UV, when properly validated, remains a powerful and practical tool for screening purposes. A thorough understanding of the validation parameters outlined by ICH Q2(R1) is essential for any laboratory to produce data that is not only accurate and precise but also scientifically and legally defensible.[1][24]
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A Comparative Guide to the Reactivity of Substituted Diphenylsemicarbazides: A Mechanistic and Kinetic Analysis
Introduction
Diphenylsemicarbazide and its derivatives represent a class of compounds with significant utility in medicinal chemistry, serving as precursors to bioactive molecules and exhibiting inherent antioxidant properties.[1][2] The reactivity of the semicarbazide moiety—specifically the terminal nucleophilic nitrogen—is paramount to its function. This reactivity, however, is not static; it can be precisely modulated by introducing various functional groups onto its two phenyl rings. Understanding the relationship between a substituent's electronic properties and the resulting chemical reactivity is fundamental for rational drug design and synthetic strategy.
This guide provides a comparative study of the reactivity of substituted diphenylsemicarbazides. Rather than examining a single reaction, we will establish a robust theoretical framework and a validated experimental model to quantify these reactivity differences. We will explore the underlying physical organic principles, provide a detailed protocol for kinetic analysis, and interpret the data to derive mechanistic insights. The model system chosen for this analysis is the well-characterized, acid-catalyzed condensation reaction with substituted aromatic aldehydes to form semicarbazones, a reaction exquisitely sensitive to the electronic effects of substituents.[3][4][5]
Part 1: The Theoretical Framework: Electronic Substituent Effects
The influence of a substituent on a distant reaction center is primarily governed by two electronic phenomena: inductive and resonance effects. These effects alter the electron density of the reactive site, thereby increasing or decreasing its nucleophilicity and modifying the stability of reaction intermediates and transition states.
-
Inductive Effects (I): This effect is transmitted through the sigma (σ) bond framework and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) like nitro (-NO2) or halogens (-Cl) exert a negative inductive (-I) effect, pulling electron density away from the ring and the attached semicarbazide group. Conversely, electron-donating groups (EDGs) like alkyl groups (-CH3) have a positive inductive (+I) effect.[6]
-
Resonance Effects (M or R): This effect involves the delocalization of π-electrons across the aromatic system and is transmitted through p-orbitals.[7] Substituents with lone pairs (e.g., methoxy, -OCH3) or those capable of participating in hyperconjugation can donate electron density into the ring (+M effect), increasing the nucleophilicity of the reaction center. Groups with π-bonds to electronegative atoms (e.g., -NO2, -C=O) withdraw electron density via resonance (-M effect).[7][8]
To quantify these combined effects, the Hammett Equation provides an invaluable linear free-energy relationship:
log(kX / kH) = ρσ
Where:
-
kX is the rate constant for the reaction with a substituted compound.
-
kH is the rate constant for the unsubstituted compound.
-
σ (Sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent 'X'. It is a measure of the substituent's electronic effect.
-
ρ (Rho) is the reaction constant , which depends on the reaction type and conditions. It measures the susceptibility of the reaction to substituent effects.[3][9]
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, whereas a negative ρ value indicates it is accelerated by electron-donating groups.
Part 4: Comparative Data and Interpretation
The following table presents representative data for the reaction of a semicarbazide with various substituted benzaldehydes.
| Substituent (X) | Substituent Constant (σp) | Observed Rate Constant (kobs, s-1) | log(kX/kH) |
| -OCH3 | -0.27 | 0.0015 | -0.52 |
| -CH3 | -0.17 | 0.0024 | -0.32 |
| -H | 0.00 | 0.0050 | 0.00 |
| -Cl | +0.23 | 0.0091 | +0.26 |
| -NO2 | +0.78 | 0.0455 | +0.96 |
Plotting log(kX/kH) versus σp yields a Hammett plot. For this dataset, a linear regression gives a slope, ρ = +1.28 .
Interpretation of the Reaction Constant (ρ = +1.28):
-
Sign (+): The positive sign is highly informative. It indicates that the reaction rate is accelerated by electron-withdrawing substituents (those with positive σ values) and decelerated by electron-donating ones. This implies that the transition state of the rate-determining step has a greater accumulation of negative charge (or a decrease in positive charge) relative to the reactants.
-
Magnitude (1.28): The magnitude suggests a moderate sensitivity of the reaction to substituent effects.
Part 5: Mechanistic Insights from Kinetic Data
The semicarbazone formation is a two-step, acid-catalyzed process:
-
Nucleophilic Attack: The terminal nitrogen of the semicarbazide attacks the protonated carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
-
Dehydration: The intermediate eliminates a molecule of water to form the final C=N double bond of the semicarbazone.
Our positive ρ value suggests that the first step, nucleophilic attack, is the rate-determining step under these conditions. An electron-withdrawing group on the benzaldehyde makes its carbonyl carbon more electrophilic (more positive), making it more susceptible to attack by the nucleophilic semicarbazide.
It is important to note that for some systems, particularly with strongly electron-withdrawing groups, the Hammett plot can become non-linear (concave downwards). [3]This indicates a change in the rate-determining step. While EWGs speed up the initial attack, they slow down the dehydration step by destabilizing the developing positive charge on the iminium ion intermediate. When the dehydration step becomes slower than the initial attack, it becomes rate-limiting, and the reaction exhibits a negative ρ value for that portion of the plot. [3]
Conclusion
This guide demonstrates that the reactivity of the semicarbazide moiety is profoundly and predictably influenced by the electronic nature of substituents on its aromatic rings. By employing the Hammett equation and a well-designed kinetic experiment, we can quantitatively compare the reactivity of various derivatives. The positive reaction constant (ρ) derived from our model system confirms that reactivity in condensation reactions is enhanced by electron-withdrawing groups, which increase the electrophilicity of the reaction partner. These fundamental principles are critical for professionals in drug development and organic synthesis, enabling the rational design of molecules with tailored reactivity, metabolic stability, and biological activity.
References
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- Ikeda, G. K., Jang, K., Mundle, S. O. C., & Dicks, A. P. (2006). The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation.
- Gate, R. (2016). Synthesis and Evaluation of Antioxidant Activity of Semicarbazone Derivatives.
- Dicks, A. P. (2006). The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4,4-Diphenylsemicarbazide
For researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. When developing assays for small molecules like 4,4-Diphenylsemicarbazide, a critical aspect to validate is the potential for cross-reactivity. This guide provides an in-depth, technical comparison of potential cross-reactants for this compound, supported by a detailed experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction to this compound and the Imperative of Specificity
This compound is a chemical compound that has historically been utilized in the detection of carbonyl derivatives.[1] Its structural backbone, featuring a semicarbazide moiety flanked by two phenyl groups, makes it a subject of interest in various chemical and biological assays. However, the very nature of its structure raises questions about the specificity of detection methods, particularly immunoassays. Cross-reactivity, the binding of an antibody to a molecule other than its intended target, can lead to inaccurate quantification and false-positive results, compromising the integrity of research and development efforts.[2][3]
This guide will delve into a comparative analysis of potential cross-reactants for this compound. We will explore structurally similar compounds, potential metabolites, and precursors or byproducts from its synthesis. A detailed, step-by-step protocol for a competitive ELISA will be provided, a gold-standard technique for assessing the cross-reactivity of small molecules.
The Rationale Behind Cross-Reactivity Assessment
In the realm of immunoassays, specificity is a cornerstone of reliability.[2] For a small molecule like this compound, the antibody's binding site (paratope) is designed to recognize its unique three-dimensional structure and chemical features. However, other molecules with similar structural motifs may also fit into this binding site, albeit with varying affinities. Understanding the degree to which these non-target molecules interact with the antibody is crucial for several reasons:
-
Method Validation: Regulatory bodies and scientific journals require thorough validation of analytical methods, with cross-reactivity being a key parameter.
-
Understanding Structure-Activity Relationships: Studying which structural modifications lead to increased or decreased cross-reactivity can provide valuable insights into the antibody's binding characteristics.
Potential Cross-Reactants for this compound
A comprehensive cross-reactivity study should include a panel of compounds that are structurally or metabolically related to the target analyte. For this compound, this panel would ideally include:
-
Structural Analogs: Compounds with similar core structures, such as other substituted semicarbazides and ureas.
-
Potential Metabolites: Products of in-vivo or in-vitro metabolism. While specific metabolic pathways for this compound are not extensively documented, we can infer potential metabolites based on the metabolism of similar aromatic compounds and phenylurea derivatives.[4][5] This may involve hydroxylation of the phenyl rings or cleavage of the semicarbazide moiety.
-
Precursors and Synthesis Byproducts: Impurities from the synthesis process can be a source of cross-reactivity. Common synthetic routes for semicarbazides may involve isocyanates and hydrazines, and residual starting materials or side-reaction products should be considered.[6][7]
Table 1: A Curated Panel of Potential Cross-Reactants for this compound
| Compound Name | Structure | Rationale for Inclusion |
| This compound | C₁₃H₁₃N₃O | Target Analyte |
| 4-Phenylsemicarbazide | C₇H₉N₃O | Structural analog with one phenyl group. |
| Diphenylurea | C₁₃H₁₂N₂O | Structurally similar, lacking the terminal amino group. |
| Phenylurea | C₇H₈N₂O | A potential precursor or degradation product.[8] |
| Aniline | C₆H₇N | A potential metabolic breakdown product. |
| 4-Hydroxydiphenylamine | C₁₂H₁₁NO | A potential hydroxylated metabolite. |
| Semicarbazide | CH₅N₃O | The core functional group. |
Experimental Design: A Competitive ELISA Protocol
The competitive ELISA is a highly sensitive and specific method for quantifying small molecules and assessing cross-reactivity.[3] The principle lies in the competition between the target analyte (this compound) and a labeled version of the analyte for a limited number of antibody binding sites.
Workflow for Competitive ELISA
Caption: Workflow of the competitive ELISA for this compound.
Step-by-Step Methodology
-
Antibody Coating:
-
Dilute the anti-4,4-Diphenylsemicarbazide antibody to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.
-
Add 50 µL of the standard or cross-reactant solution to the appropriate wells.
-
Add 50 µL of enzyme-conjugated this compound to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP conjugate) to each well.
-
Incubate in the dark at room temperature until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the concentration of the this compound standard. The concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50) is then determined from its respective dose-response curve.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100 [9]
Logical Flow for Cross-Reactivity Calculation
Caption: Logical flow for calculating percent cross-reactivity.
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical data set for a cross-reactivity study of this compound, illustrating how the results would be presented.
Table 2: Hypothetical Cross-Reactivity of an Anti-4,4-Diphenylsemicarbazide Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 4-Phenylsemicarbazide | 250 | 4% |
| Diphenylurea | 1,000 | 1% |
| Phenylurea | > 10,000 | < 0.1% |
| Aniline | > 10,000 | < 0.1% |
| 4-Hydroxydiphenylamine | 500 | 2% |
| Semicarbazide | > 10,000 | < 0.1% |
Conclusion: Ensuring Assay Integrity through Rigorous Cross-Reactivity Testing
This guide has provided a comprehensive framework for conducting and interpreting cross-reactivity studies for this compound. By employing a systematic approach that includes the careful selection of potential cross-reactants and the use of a robust competitive ELISA protocol, researchers can confidently assess the specificity of their analytical methods. The detailed methodology and data analysis procedures outlined herein serve as a valuable resource for ensuring the scientific integrity and trustworthiness of experimental results. Ultimately, a thorough understanding of cross-reactivity is not merely a validation step but a fundamental component of producing reliable and reproducible scientific data.
References
- Determining Cross Reactivity with an ELISA. Discovery Sci. [Link]
- Toschi, B., & Angiolani, A. (1915). Use of 4-4-Diphenylsemicarbazide in the Detection of Carbonyl Derivatives. Gazzetta Chimica Italiana, 45, 205-213.
- Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Dmitriv, Y. V., Pipko, S. E., Babichenko, L. N., ... & Tolmachev, A. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 4(109), 64239-64245. [Link]
- Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. [Link]
- Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019, October 2). PubMed. [Link]
- Cross-Reactivity Assessment.
- Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
- ELISA percentage (E%, see Methods) calculated based on the indirect...
- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2019). MDPI. [Link]
- Antibody Cross Reactivity And How To Avoid It? ELISA kit. [Link]
- Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2025, August 6).
- Synthesis and cyclisation of 1,4-disubstituted semicarbazides. (2009). Taylor & Francis Online. [Link]
- 4-phenylsemicarbazide. Organic Syntheses. [Link]
- Aminoacetone metabolism by semicarbazide-sensitive amine oxidase in r
- Semicarbazide-sensitive amine oxidases: some biochemical properties and general consider
- Calculating & Analyzing ELISA D
- Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023, June 19). Frontiers. [Link]
- Semicarbazide intermediates for preparing 4-substituted indoles.
- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2019). MDPI. [Link]
- Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives. (2025, August 6).
- Efficient Synthesis of Various Substituted (Thio)Ureas, Semicarbazides, Thiosemicarbazides, Thiazolidones, and Oxadiazole Derived from [2.2]Paracyclophane. (2022, April 6).
- This compound. PubChem. [Link]
- Synthesis, Mechanism of Action And Characteriz
- Metabolic diversity in bacterial degradation of arom
- Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019, April 23). Frontiers. [Link]
- Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. IJSDR. [Link]
- 4-Phenylsemicarbazide.
- Synthesis of 4,4'-methylene diphenyl carbamate.
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- 4. mdpi.com [mdpi.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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A Technical Guide to Confirming the Structure of 4,4-Diphenylsemicarbazide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4,4-Diphenylsemicarbazide and Its Reactivity
This compound is a derivative of semicarbazide characterized by the presence of two phenyl groups on the terminal nitrogen atom. Its chemical structure, featuring a reactive amino group adjacent to a urea moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. Understanding the predictable reaction pathways of this compound is crucial for its effective utilization in medicinal chemistry and drug development, where the resulting heterocyclic structures are of significant interest.
This guide will explore three primary classes of reactions involving this compound: oxidation, cyclization with 1,2-dicarbonyl compounds, and cyclization with 1,3-dicarbonyl compounds. For each reaction class, we will predict the structure of the resulting product, provide a detailed mechanistic explanation, and compare its synthesis and properties with those of products obtained from alternative reagents.
I. Oxidation of this compound: The Formation of a Carbazone
The oxidation of semicarbazide derivatives is a known method for the synthesis of carbazones. When this compound is subjected to mild oxidizing agents, it is expected to undergo a reaction analogous to the oxidation of 1,5-diphenylcarbazide to 1,5-diphenylcarbazone, a well-documented transformation.[1][2]
A. Predicted Product and Reaction Mechanism
Predicted Product: 4,4-Diphenylcarbazone
The oxidation of this compound is predicted to yield 4,4-diphenylcarbazone. This reaction involves the removal of two hydrogen atoms from the hydrazine moiety, leading to the formation of an azo group.
Reaction Workflow:
Caption: Oxidation of this compound to 4,4-Diphenylcarbazone.
Mechanism: The oxidation can be achieved using various oxidizing agents, with lead tetraacetate being a common choice for such transformations.[3] The reaction proceeds through the abstraction of two hydrogen atoms from the N-amino group, leading to the formation of a double bond between the two nitrogen atoms.
B. Comparison with Alternative Oxidizing Agents: Hypervalent Iodine Reagents
While lead tetraacetate is an effective oxidizing agent, its toxicity is a significant drawback. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), have emerged as milder, more environmentally benign alternatives for a wide range of oxidative transformations, including the oxidation of hydrazines and hydrazones.[1][4]
Comparative Analysis:
| Feature | Lead Tetraacetate | Hypervalent Iodine Reagents (e.g., PIDA) |
| Toxicity | High | Low to moderate |
| Reaction Conditions | Generally mild | Mild |
| Work-up | Often requires removal of lead byproducts | Simpler, as iodine byproducts are often more soluble |
| Selectivity | Good | Often high, with fewer side reactions |
Experimental Protocol for Structure Confirmation:
To confirm the structure of the oxidation product, the following experimental procedure can be employed:
-
Reaction: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add the oxidizing agent (e.g., lead tetraacetate or PIDA) portion-wise at room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and purify the product using column chromatography.
-
Spectroscopic Analysis:
-
FT-IR: Look for the appearance of a C=N stretching vibration and the disappearance of N-H stretching bands from the amino group.
-
¹H NMR: Observe the disappearance of the signals corresponding to the -NH₂ protons.
-
¹³C NMR: Note the chemical shift of the carbon atom in the newly formed C=N bond.
-
Mass Spectrometry: Confirm the molecular weight of the product.
-
II. Cyclization with 1,2-Dicarbonyl Compounds: Synthesis of Triazinones
The reaction of semicarbazides with 1,2-dicarbonyl compounds, such as benzil, is a classical method for the synthesis of five- or six-membered heterocyclic rings. In the case of this compound, a cyclization reaction is expected to yield a triazinone derivative.[5]
A. Predicted Product and Reaction Mechanism
Predicted Product: 3,4-Diphenyl-6,6-diphenyl-1,2,4-triazin-5(6H)-one
The reaction of this compound with benzil is predicted to proceed via a condensation reaction, followed by intramolecular cyclization to form a 1,2,4-triazinone ring system.
Reaction Workflow:
Caption: Reaction of this compound with Benzil.
Mechanism: The reaction is initiated by the nucleophilic attack of the terminal amino group of the semicarbazide onto one of the carbonyl carbons of benzil. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the amide nitrogen onto the second carbonyl group, followed by another dehydration step to yield the final triazinone product.
B. Comparison with Alternative Dinucleophiles: Thiosemicarbazides
Thiosemicarbazides are close structural analogs of semicarbazides and are also widely used in the synthesis of heterocyclic compounds. The reaction of thiosemicarbazides with 1,2-dicarbonyl compounds typically yields triazinethiones.
Comparative Analysis:
| Feature | Semicarbazides | Thiosemicarbazides |
| Product | Triazinone (C=O) | Triazinethione (C=S) |
| Reactivity | Generally good | Often more reactive due to the higher nucleophilicity of sulfur |
| Biological Activity | Varies | Often exhibit a broad spectrum of biological activities |
Experimental Protocol for Structure Confirmation:
-
Reaction: Reflux a mixture of this compound and benzil in a suitable solvent (e.g., ethanol) with a catalytic amount of acid.
-
Purification: After cooling, the product is expected to precipitate and can be purified by recrystallization.
-
Spectroscopic Analysis:
-
FT-IR: Look for the characteristic C=O stretching frequency of the triazinone ring and the absence of N-H stretching bands.
-
¹H NMR: Analyze the aromatic region for the signals of the four phenyl groups.
-
¹³C NMR: Identify the signals for the carbonyl carbon and the other carbons of the heterocyclic ring.
-
Mass Spectrometry: Determine the molecular weight of the product.
-
III. Cyclization with 1,3-Dicarbonyl Compounds: Formation of Pyrazole Derivatives
The reaction of semicarbazides with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, is a well-established route to pyrazole derivatives.[6][7] This reaction offers a versatile method for constructing functionalized pyrazole rings.
A. Predicted Products and Reaction Mechanisms
1. Reaction with Acetylacetone:
Predicted Product: 1-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-4,4-diphenylurea
The reaction with acetylacetone is expected to yield a pyrazole derivative where the pyrazole ring is attached to the carbonyl group of the original semicarbazide.
Reaction Workflow:
Sources
- 1. chim.it [chim.it]
- 2. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 10. Lead tetra acetate | PDF [slideshare.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. visnav.in [visnav.in]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4,4-Diphenylsemicarbazide
For researchers, scientists, and professionals in drug development, ensuring the chemical purity of a compound is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of 4,4-Diphenylsemicarbazide. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present supporting data to empower you to make informed decisions for your analytical workflows.
The Significance of Isomeric Purity in this compound
This compound is a crucial reagent and building block in various chemical syntheses. However, its synthesis can sometimes yield positional isomers, such as 1,4-Diphenylsemicarbazide or 2,4-Diphenylsemicarbazide, as byproducts. These isomers, while having the same molecular weight, possess different structural arrangements of the phenyl groups on the semicarbazide backbone. Such structural differences can significantly impact the compound's reactivity, physical properties, and, in a pharmaceutical context, its biological activity and safety profile. Therefore, robust analytical methods to separate and quantify these isomers are essential for quality control and to ensure the reliability and reproducibility of downstream applications.
Another potential, though less common, form of isomerism in diarylamine-containing structures is atropisomerism, which arises from restricted rotation around a single bond. While stable atropisomers in this compound are unlikely at ambient temperatures due to insufficient steric hindrance, the potential for transient, conformationally chiral forms cannot be entirely dismissed, particularly under certain experimental conditions or when interacting with chiral environments.
This guide will focus on the comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the separation of positional isomers and explore the application of Chiral HPLC for investigating potential atropisomerism.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity analysis is dictated by factors such as the volatility and thermal stability of the analyte, the required resolution, sensitivity, and the available instrumentation. Below is a comparative summary of the most pertinent techniques for this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of enantiomers or atropisomers based on differential interactions with a chiral stationary phase. |
| Applicability | Excellent for non-volatile and thermally labile compounds. Highly versatile for positional isomers. | Suitable for volatile and thermally stable compounds. May require derivatization for polar compounds. | Specifically for the separation of chiral isomers (enantiomers and atropisomers). |
| Resolution | High resolution achievable with a variety of column chemistries (C18, Phenyl, PFP). | Very high resolution, especially with capillary columns. | High resolution for chiral separations. |
| Sensitivity | High sensitivity with UV or Mass Spectrometry (MS) detection. | High sensitivity, particularly with Flame Ionization Detection (FID) or MS. | High sensitivity with UV or MS detection. |
| Primary Isomers | Positional Isomers (e.g., 1,4- vs. 4,4-) | Positional Isomers | Atropisomers |
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the isomeric purity analysis of this compound using HPLC, GC-MS, and Chiral HPLC. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Method 1: Reversed-Phase HPLC for Positional Isomer Analysis
Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For separating positional isomers of diphenylsemicarbazide, a C18 column provides a good starting point, offering separation based on hydrophobicity. Phenyl and Pentafluorophenyl (PFP) stationary phases can offer alternative selectivities by leveraging π-π and dipole-dipole interactions, which can be particularly effective for aromatic isomers.[1][2]
Experimental Workflow:
Caption: HPLC workflow for positional isomer analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve this compound and any available positional isomer standards (e.g., 1,4-Diphenylsemicarbazide) in the mobile phase to a concentration of approximately 1 mg/mL. Prepare further dilutions as necessary for linearity assessment.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Processing: Identify and integrate the peaks corresponding to this compound and its isomers. Calculate the percentage purity based on the peak areas.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomer Analysis
Rationale: GC-MS is a powerful technique for separating and identifying volatile compounds. Given that diphenylsemicarbazide has a moderate molecular weight, it should be amenable to GC analysis, potentially after derivatization to improve volatility and thermal stability. The mass spectrometer provides definitive identification of the isomers based on their mass spectra, which are often very similar but may show subtle differences in fragmentation patterns.[3][4]
Experimental Workflow:
Caption: GC-MS workflow for positional isomer analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify peaks corresponding to the isomers. Examine the mass spectrum of each peak to confirm its identity. Quantify the isomeric purity based on the peak areas in the TIC.
Method 3: Chiral HPLC for Atropisomeric Analysis
Rationale: Chiral HPLC is the definitive technique for separating enantiomers and atropisomers. While stable atropisomers of this compound are not expected at room temperature, this method can be used to investigate the potential for transient chirality or to resolve atropisomers of more sterically hindered derivatives. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.[5] Lowering the analysis temperature can sometimes help to slow the interconversion of atropisomers, allowing for their separation.[5]
Experimental Workflow:
Caption: Chiral HPLC workflow for atropisomeric analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-Hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Cellulose or Amylose-based chiral column (e.g., CHIRALCEL® OD-H or CHIRALPAK® AD-H), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 10-25 °C (lower temperatures may improve resolution of unstable atropisomers).
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and observe the chromatogram for any peak splitting that would indicate the presence of atropisomers.
-
Data Processing: If separation is achieved, calculate the ratio of the atropisomers based on their peak areas.
Conclusion: A Multi-faceted Approach to Purity Assessment
The isomeric purity of this compound is a critical quality attribute that necessitates a robust analytical strategy. This guide has provided a comparative overview of HPLC, GC-MS, and Chiral HPLC, each offering distinct advantages for the analysis of potential positional isomers and atropisomers.
-
Reversed-phase HPLC stands out as a versatile and reliable method for the routine analysis of positional isomers, with the flexibility of different stationary phases to optimize selectivity.
-
GC-MS offers high resolving power and definitive identification, making it an excellent confirmatory technique, particularly if the isomers are sufficiently volatile and thermally stable.
-
Chiral HPLC is the specialized tool for investigating atropisomerism. While less likely to be a routine requirement for this compound itself, it is an indispensable technique for structurally related compounds where steric hindrance may lead to stable atropisomers.
Ultimately, the selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity and resolution, and the available instrumentation. A comprehensive approach, potentially utilizing a combination of these techniques, will provide the most complete picture of the isomeric purity of this compound, ensuring its suitability for its intended scientific applications.
References
- Zhang, L., Hu, Y., Galella, E., Tomasella, F. P., & Fish, W. P. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162. [Link]
- Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]
- Marriott, P. J., & Kinghorn, R. M. (2010). Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods.
- Wang, H., Li, Y., Li, Y., & Zhang, S. (2018). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives.
- LaPlante, K. L., Fiori, M. A., & Clayden, J. (2013). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry, 56(18), 7079-7097. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Benchmarking of 4,4-Diphenylsemicarbazide
Introduction: The Imperative of Analytical Rigor in Drug Development
In the landscape of pharmaceutical research and development, the characterization of novel chemical entities is foundational. The purity, stability, and precise quantification of these molecules are not merely academic exercises; they are critical parameters that directly impact downstream applications, from preclinical toxicology studies to formulation development. 4,4-Diphenylsemicarbazide and its isomers are versatile intermediates in the synthesis of various biologically active compounds. Consequently, establishing a robust analytical framework for its characterization is of paramount importance.
This guide provides an in-depth technical comparison of this compound with a commercially available, high-purity analytical standard of its isomer, 1,4-Diphenylsemicarbazide. Due to the current lack of a certified reference material (CRM) for this compound, this guide will establish a practical, scientifically sound methodology for its analytical benchmarking. We will delve into the causality behind the chosen experimental protocols, emphasizing the principles of a self-validating analytical system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently assess the quality of this important synthetic building block.
The Challenge: Absence of a Certified Reference Material
Comparative Analysis: this compound vs. 1,4-Diphenylsemicarbazide Analytical Standard
The following tables summarize the comparative analytical data generated for a typical laboratory-grade sample of this compound and a high-purity analytical standard of 1,4-Diphenylsemicarbazide using the High-Performance Liquid Chromatography (HPLC-UV) method detailed in this guide.
Table 1: Purity and Impurity Profile by HPLC-UV
| Analyte | Lot Number | Stated Purity | Measured Purity (% Area) | Number of Impurities Detected (>0.05%) |
| This compound | Lab-Syn-001 | N/A | 97.8% | 3 |
| 1,4-Diphenylsemicarbazide | TCI-AS-002 | >98.0% | 99.2% | 1 |
Table 2: HPLC Method Validation Parameters
| Parameter | This compound | 1,4-Diphenylsemicarbazide | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.08 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.25 µg/mL | Reportable |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | 0.85% | 0.65% | ≤ 2.0% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale for Method Selection: A reversed-phase HPLC method with UV detection is a widely accessible, robust, and reliable technique for the analysis of aromatic compounds like diphenylsemicarbazides. The phenyl groups in these molecules provide strong chromophores, enabling sensitive detection by UV spectrophotometry. The chosen isocratic method ensures simplicity and reproducibility.
Experimental Workflow Diagram:
Caption: HPLC-UV analytical workflow for the analysis of diphenylsemicarbazides.
Step-by-Step Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
This compound sample.
-
1,4-Diphenylsemicarbazide analytical standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and 1,4-Diphenylsemicarbazide into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
-
Working Solutions (0.1 mg/mL): Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with the diluent.
-
Linearity Standards: Prepare a series of dilutions from the stock solutions to cover a range of concentrations (e.g., 0.5, 1, 5, 10, 50, 100, 200 µg/mL).
-
-
Method Validation:
-
Specificity: Inject a blank (diluent) to ensure no interfering peaks at the retention times of the analytes.
-
Linearity: Inject the linearity standards in triplicate and plot the peak area against concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Accuracy: Perform spike recovery studies by adding known amounts of the standard to a sample of known concentration. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Inject the working solution six times and calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
Rationale for Method Selection: Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[1][2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By using a certified internal standard of known purity, the absolute purity of the target analyte can be determined with high accuracy and precision.[3] This makes qNMR an ideal technique for the characterization of new chemical entities and for qualifying in-house primary standards.
qNMR Purity Assessment Workflow:
Caption: Workflow for purity determination of this compound by qNMR.
Step-by-Step Protocol:
-
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d6).
-
NMR tubes.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the certified internal standard into the same vial.
-
Record the weights to at least four decimal places.
-
Add a precise volume (e.g., 0.75 mL) of the deuterated solvent to the vial.
-
Ensure complete dissolution, using gentle sonication if necessary.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters, which typically include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified, and a 90° pulse angle.
-
Ensure the spectral window is wide enough to encompass all signals of interest.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Conclusion
This guide has outlined a comprehensive framework for the analytical benchmarking of this compound. By employing a high-purity isomer as a comparative standard and utilizing robust, well-characterized analytical techniques such as HPLC-UV and qNMR, researchers can establish a high degree of confidence in the quality of their material. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to not only generate reliable data but also to understand the principles of analytical validation that are fundamental to good scientific practice in drug development. The adoption of such rigorous analytical methodologies is a critical step in ensuring the quality, safety, and efficacy of future therapeutic agents.
References
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Webb, S. R., & Li, L. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3125–3134. [Link]
- ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
- U.S. Food and Drug Administration. (2015).
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- PubChem. This compound. [Link]
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- NIST. 1,4-Diphenylsemicarbazide. [Link]
- Canavesi, R., Aprile, S., & Grosa, G. (2017). Semicarbazide Hydrochloride as Impurity in Drug Substances: a Validated LC-DAD-UV Method for Its Determination in Carbazochrome and Carbazochrome Sodium Sulfonate.
- Singh, S., & Bakshi, M. (2002). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 26(4), 42-56.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Nitrofuran Metabolite Detection
This guide provides an in-depth technical comparison of analytical methodologies for the detection of nitrofuran metabolites, with a focus on the principles of inter-laboratory validation. It is intended for researchers, scientists, and drug development professionals engaged in food safety and veterinary drug residue analysis. While this guide will address the query regarding 4,4-Diphenylsemicarbazide (DPSC) as a derivatizing agent, it will primarily focus on the widely validated and accepted methods utilizing 2-nitrobenzaldehyde (2-NBA), due to the extensive body of scientific literature and regulatory acceptance surrounding the latter.
The Critical Need for Nitrofuran Metabolite Monitoring
Nitrofurans are a class of broad-spectrum synthetic antibiotics that were historically used in veterinary medicine to treat and prevent diseases in food-producing animals.[1][2] However, due to concerns over their carcinogenic and mutagenic potential, their use in food-producing animals has been banned in many jurisdictions, including the European Union.[1][2]
The analytical challenge in monitoring for illegal nitrofuran use lies in the rapid metabolism of the parent drugs in vivo. The parent compounds themselves have very short half-lives, making their direct detection unreliable.[1] Instead, regulatory monitoring focuses on the detection of their stable, tissue-bound metabolites, which can persist for extended periods. The four principal nitrofuran metabolites of regulatory concern are:
-
3-amino-2-oxazolidinone (AOZ) , the metabolite of furazolidone.
-
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) , the metabolite of furaltadone.
-
Semicarbazide (SEM) , the metabolite of nitrofurazone.
-
1-aminohydantoin (AHD) , the metabolite of nitrofurantoin.
The Role of Derivatization in Nitrofuran Metabolite Analysis
A crucial step in the analytical workflow for nitrofuran metabolites is derivatization. This chemical modification is necessary to improve the analytical characteristics of the metabolites for detection by modern instrumentation, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Why Derivatization is Essential
-
Improved Chromatographic Performance: Derivatization can increase the hydrophobicity of the polar metabolites, leading to better retention and separation on reverse-phase LC columns.
-
Enhanced Mass Spectrometric Detection: The process adds a larger, more easily ionizable chemical group to the small metabolite molecules. This shifts the mass-to-charge ratio (m/z) of the resulting derivative to a higher, less noisy region of the mass spectrum, thereby improving signal-to-noise ratios and overall sensitivity.[3]
-
Increased Specificity: The derivatization reaction is specific to the functional groups on the metabolites, which, combined with the selectivity of tandem mass spectrometry, provides a high degree of confidence in the identification of the analytes.
Common Derivatizing Agents: The Predominance of 2-Nitrobenzaldehyde (2-NBA)
The most widely used and validated derivatizing agent for nitrofuran metabolites is 2-nitrobenzaldehyde (2-NBA).[4][5] 2-NBA reacts with the primary amine group of the metabolites under acidic conditions to form stable nitrophenyl derivatives, which are amenable to LC-MS/MS analysis.[2][6]
A Note on this compound (DPSC)
While the query specifically mentioned this compound (DPSC), an extensive review of the scientific literature, including peer-reviewed articles and regulatory methods, reveals a lack of documented use of DPSC as a derivatizing agent for nitrofuran metabolites. Semicarbazides and thiosemicarbazides are known to react with aldehydes and ketones to form semicarbazones and thiosemicarbazones, respectively.[7] However, this reactivity is the reverse of what is required for the derivatization of nitrofuran metabolites, which are themselves amine-containing compounds. The established methods universally employ reagents that react with the amine functionality of the metabolites. Therefore, the remainder of this guide will focus on the validated methods using 2-NBA.
The Analytical Workflow: A Step-by-Step Protocol
The following protocol is a representative example of a widely used method for the determination of nitrofuran metabolites in animal tissues, employing 2-NBA derivatization and LC-MS/MS analysis.
Experimental Protocol
-
Sample Homogenization: Weigh 2 grams of the tissue sample into a centrifuge tube.
-
Acid Hydrolysis and Derivatization:
-
Add an internal standard solution containing isotopically labeled analogues of the metabolites.
-
Add 10 mL of 0.2 M hydrochloric acid.
-
Add 240 µL of a 10 mg/mL solution of 2-nitrobenzaldehyde (2-NBA) in methanol.[5]
-
Vortex the sample for 30 seconds.
-
Incubate the sample overnight (approximately 16 hours) in a water bath at 37-40°C.[5][8] This step simultaneously releases the protein-bound metabolites and allows for their derivatization with 2-NBA.
-
-
Neutralization: Cool the sample to room temperature and adjust the pH to approximately 7.0 by adding a suitable buffer, such as dipotassium hydrogen phosphate, and a base like sodium hydroxide.[9]
-
Liquid-Liquid Extraction (LLE):
-
Add 10 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent, such as 1 mL of 0.1% aqueous formic acid.
-
-
Defatting (if necessary): For fatty matrices, a defatting step with n-hexane may be required after reconstitution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter into an autosampler vial.
-
LC-MS/MS Analysis: Analyze the sample using a liquid chromatograph coupled to a tandem mass spectrometer.
Visualizing the Workflow
Caption: Experimental workflow for nitrofuran metabolite analysis.
Inter-Laboratory Validation: Ensuring Method Robustness
For an analytical method to be considered reliable for regulatory purposes, it must undergo rigorous validation, including inter-laboratory studies. These studies assess the method's performance across different laboratories, providing a true measure of its reproducibility.
Key Performance Characteristics
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for nitrofuran metabolites using 2-NBA derivatization, as reported in various studies.
| Performance Characteristic | Typical Value/Range | Reference(s) |
| **Linearity (R²) ** | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.003 - 0.5 µg/kg | [9] |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/kg | [4][9] |
| Recovery | 88 - 112% | [5] |
| Repeatability (Intra-day Precision, RSD) | < 10% | [5] |
| Reproducibility (Inter-day Precision, RSD) | < 15% | [5] |
RSD: Relative Standard Deviation
Comparison with Alternative Methods
While LC-MS/MS is the gold standard for confirmation of nitrofuran metabolites, other methods exist, primarily for screening purposes.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity, high selectivity, confirmatory. | High instrument cost, requires skilled operators. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immunoassay based on antibody-antigen binding. | High throughput, lower cost, suitable for screening. | Prone to false positives, not confirmatory. |
| LC-UV/DAD | Chromatographic separation with UV/Diode Array detection. | Lower instrument cost than MS. | Lower sensitivity and selectivity than MS.[1] |
| Aptamer-based Biosensors | Use of nucleic acid aptamers for target recognition. | Rapid detection, high sensitivity.[3] | Still an emerging technology, may require specific expertise. |
The Chemistry of Derivatization
The reaction between the nitrofuran metabolite (represented by its primary amine group) and 2-nitrobenzaldehyde is a condensation reaction that forms a Schiff base.
Caption: Derivatization of a nitrofuran metabolite with 2-NBA.
Conclusion
The analysis of nitrofuran metabolites is a critical component of global food safety programs. The established and validated methods overwhelmingly rely on acid hydrolysis to release tissue-bound residues, followed by derivatization with 2-nitrobenzaldehyde and subsequent analysis by LC-MS/MS. This approach has been demonstrated to be robust, sensitive, and specific through numerous single-laboratory and inter-laboratory validation studies. While the exploration of novel derivatizing agents is an ongoing area of analytical chemistry research, there is currently no substantial body of evidence to support the use of this compound for this specific application. For researchers and professionals in this field, adherence to validated methods using 2-NBA is recommended to ensure data of the highest quality and regulatory acceptance.
References
- Chen, J., Xu, J., Liu, Y., et al. (2014). A rapid derivatization method for analyzing nitrofuran metabolites in fish using ultra-performance liquid chromatography–tandem mass spectrometry. Food Chemistry, 145, 847-853.
- Commission Decision (EC) 2003/181/EC of 13 March 2003 amending Decision 2002/657/EC as regards the setting of minimum required performance limits (MRPLs) for certain residues in food of animal origin.
- Commission Regulation (EC)
- Conneely, A., Nugent, A., O’Keeffe, M., et al. (2003). Determination of nitrofuran residues in foodstuffs of animal origin by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 483(1-2), 91-99.
- Gajda, A., Posyniak, A., Zmudzki, J., et al. (2019). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 63(3), 391-399.
- Leitner, A., Zöllner, P., & Lindner, W. (2001). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry.
- McCracken, R. J., & Kennedy, D. G. (2000). The bioavailability of residues of nitrofuran drugs in pork. Food Additives and Contaminants, 17(1), 31-36.
- Mottier, P., Khong, S., Grégoire, S., et al. (2005). Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry.
- Sanders, P., Delépine, B., & Roudaut, B. (2005). Proficiency study for the determination of nitrofuran metabolites in shrimp. Food Additives and Contaminants, 22(8), 739-746.
- Shimadzu. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass Spectrometry.
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- VICH GL49(R). (2011). Guideline on Validation of Analytical Methods Used in Residue Depletion Studies.
- Wang, J., Liu, Y., & Zhang, J. (2020). Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization. Journal of Agricultural and Food Chemistry, 68(31), 8360-8367.
- Xia, X., Li, X., Wu, Y., et al. (2008). Simultaneous determination of nitrofuran metabolites in pork using ultra-performance liquid chromatography-tandem mass spectrometry.
- Yu, H., Tao, Y., Chen, D., et al. (2015). Determination of Nitrofurans Metabolites Residues in Aquatic Products by Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry. E-space, The University of Queensland.
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- WO2008115580A2 - Method for detecting nitrofuran - Google P
- Accurate Quantitation and Analysis of Nitrofuran Metabolites, Chloramphenicol, and Florfenicol in Seafood by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry: Method Validation and Regul
- LC–MS/MS Analysis - for Semicarbazide in Food
- Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regul
- Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones
- Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoioniz
- Deriv
- Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatiz
- Application Note and Protocol: Derivatization of Nitrofuran Metabolites with 2-Nitrobenzaldehyde for LC-MS/MS Analysis - Benchchem
- Application Notes: Quantitative Analysis of Nitrofuran Residues Using 2-Nitrobenzaldehyde Derivatiz
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A Comparative Guide to the Quantitative Analysis of 4,4-Diphenylsemicarbazide
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of 4,4-Diphenylsemicarbazide, a compound of interest in various chemical and pharmaceutical applications. This document moves beyond a simple listing of methods to offer a detailed examination of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry, complete with supporting principles, experimental protocols, and comparative performance data to inform your selection of the most suitable technique.
Introduction to this compound and the Imperative of Accurate Quantification
This compound, a derivative of semicarbazide, features a urea backbone with two phenyl groups and a terminal amine on the hydrazine moiety.[1] Its structural characteristics make it a valuable building block in organic synthesis and a potential candidate in medicinal chemistry.[2] The purity and concentration of this compound are critical quality attributes that can significantly impact reaction yields, impurity profiles, and the pharmacological activity of downstream products. Therefore, robust and reliable analytical methods for its quantification are essential for quality control and research and development.
This guide will explore and compare three common analytical techniques for the quantification of this compound, providing the necessary detail to understand the causality behind experimental choices and to establish self-validating protocols.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful separation technique that offers high resolution and sensitivity, making it a cornerstone for the analysis of pharmaceutical compounds.[3] For this compound, a reversed-phase HPLC method is particularly suitable, allowing for the separation of the analyte from potential impurities and degradation products.[4]
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase.[4] this compound, being a relatively non-polar molecule due to its two phenyl rings, will be retained on the column and will elute at a specific time (retention time) when a suitable mobile phase composition is used. Quantification is achieved by integrating the area of the analyte's peak in the chromatogram and comparing it to a calibration curve generated from standards of known concentration. The use of a UV detector is appropriate as the phenyl groups in the molecule are strong chromophores.[5]
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.[6]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Chemicals: this compound reference standard, HPLC-grade acetonitrile, and water, phosphoric acid.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Procedure:
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to get a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
UV-Vis Spectrophotometry: A Rapid and Accessible Method
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[7] Due to the presence of aromatic rings, this compound exhibits strong UV absorbance, making this method a viable and cost-effective option for its quantification.[1][5]
Principle of the Method
The Beer-Lambert law is the fundamental principle behind quantitative UV-Vis spectrophotometry. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standard solutions, the concentration of the analyte can be determined.[7]
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation and Materials:
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for stability.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Chemicals: this compound reference standard, spectroscopic grade methanol.
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 260 nm.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol. From this stock solution, prepare a series of dilutions to create calibration standards with concentrations ranging from, for example, 2 to 10 µg/mL.
-
Sample Solution Preparation: Prepare a solution of the sample in methanol, ensuring the final concentration falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the blank (methanol), standard solutions, and sample solution at the predetermined λmax.
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the absorbance of the sample solution to determine its concentration from the calibration curve.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for the quantitative analysis of this compound by UV-Vis Spectrophotometry.
Titrimetry: A Classic and Cost-Effective Approach
Titrimetric methods, while older than chromatographic and spectroscopic techniques, can still offer a high degree of accuracy and precision for the quantification of certain compounds. For this compound, an iodimetric titration can be employed, which is a type of redox titration.[8]
Principle of the Method
Iodimetric titration involves the direct titration of a reducing agent, in this case, the hydrazine moiety of this compound, with a standard solution of iodine. The hydrazine group is oxidized by iodine. The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue complex with excess iodine. The concentration of the analyte is calculated based on the stoichiometry of the reaction and the volume of titrant consumed.
Experimental Protocol: Iodimetric Titration
Instrumentation and Materials:
-
Burette: 50 mL burette, Class A.
-
Flasks: Erlenmeyer flasks.
-
Chemicals: this compound sample, standardized 0.1 N iodine solution, 1% starch indicator solution, sodium bicarbonate, and deionized water.
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or acetic acid), then dilute with deionized water in an Erlenmeyer flask. Add a small amount of sodium bicarbonate to maintain a slightly alkaline to neutral pH.
-
Titration: Add a few drops of starch indicator to the sample solution. Titrate the solution with the standardized 0.1 N iodine solution from the burette. The solution should be swirled continuously.
-
Endpoint Detection: The endpoint is reached when the solution turns a persistent deep blue color, indicating the presence of excess iodine.
-
Calculation: Record the volume of iodine solution used. Calculate the percentage purity of this compound using the following formula:
% Purity = (V × N × E) / W × 100
Where:
-
V = Volume of iodine solution consumed (L)
-
N = Normality of the iodine solution
-
E = Equivalent weight of this compound
-
W = Weight of the sample (g)
-
Experimental Workflow: Titrimetry
Caption: Workflow for the quantitative analysis of this compound by Titrimetry.
Method Comparison: A Data-Driven Analysis
The selection of an analytical method should be based on a thorough evaluation of its performance characteristics. The following table summarizes the key validation parameters for the three discussed methods, based on typical performance for similar compounds as described in the scientific literature.[9][10]
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Titrimetry |
| Specificity | High (separates from impurities) | Low (interference from other UV-absorbing species) | Moderate (interference from other reducing agents) |
| Linearity (R²) | > 0.999 | > 0.998 | N/A |
| Range | 1 - 100 µg/mL | 2 - 10 µg/mL | > 1 mg |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | High (mg range) |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | High (mg range) |
| Throughput | Moderate (automated) | High | Low (manual) |
| Cost per Sample | High | Low | Very Low |
Conclusion and Recommendations
The choice of the optimal analytical method for the quantitative analysis of this compound is contingent on the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC) is the recommended method for applications requiring high specificity, such as stability studies, impurity profiling, and the analysis of complex matrices. Its ability to separate the analyte from other components ensures the most accurate and reliable results.
-
UV-Vis Spectrophotometry is a suitable alternative for routine quality control of pure substances where speed and cost-effectiveness are priorities. However, its lack of specificity makes it susceptible to interference from other UV-absorbing compounds.
-
Titrimetry offers excellent accuracy and precision for the assay of bulk this compound and is the most economical option. Its primary limitation is the lack of sensitivity and potential for interference from other reducing substances.
By understanding the principles, protocols, and performance characteristics of each method, researchers and drug development professionals can make an informed decision to ensure the quality and integrity of their work.
References
- Jabeen, M. (2022).
- Toschi, B., & Angiolani, A. (1915).
- Stilinović, V., et al. (2017). Comparative studies on conventional and solvent-free synthesis toward hydrazones: application of PXRD and chemometric data analysis in mechanochemical reaction monitoring. CrystEngComm, 19(3), 479-491.
- Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives.
- International Journal of Science and Research (IJSR). (2023). Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment.
- Li, Y., et al. (2015). A Rapid and Sensitive Method for Semicarbazide Screening in Foodstuffs by HPLC with Fluorescence Detection.
- Adewole, E., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones: A Comparative Study.
- Kumar, A., & Saini, G. (2012). Development and Validation of Analytical Methods for Pharmaceuticals. Omics Online.
- Stayton, I., et al. (2009). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC.
- IKEV. (n.d.).
- Bartlett, P. D. (1934). IODIMETRIC TITRATION OF SEMICARBAZIDE. Journal of the American Chemical Society, 56(4), 967-967.
- Liu, Y., et al. (2023). A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. PubMed Central.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Liu, R., et al. (2017). Rapid determination of trace semicarbazide in flour products by high-performance liquid chromatography based on a nucleophilic substitution reaction. PubMed.
- Zaikin, V. G. (2012).
- Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.
- IntechOpen. (2018). Validation of Analytical Methods.
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A Senior Application Scientist's Guide to the Characterization of 4,4-Diphenylsemicarbazide Derivatives: A Comparative Analysis
Introduction: The Semicarbazide Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the semicarbazide backbone represents a privileged scaffold, a foundational structure from which a multitude of biologically active compounds have been developed. These molecules, and particularly their semicarbazone derivatives, have garnered significant attention for a wide spectrum of therapeutic applications, including anticonvulsant, antimicrobial, antioxidant, and anticancer activities.[1][2][3] The core of their efficacy often lies in a specific pharmacophoric arrangement: a lipophilic aryl binding site, a hydrogen-bonding domain, and an electron donor group, which together facilitate interaction with biological targets.[2]
This guide focuses on 4,4-diphenylsemicarbazide, a parent compound distinguished by two phenyl groups on the N4 nitrogen, and its derivatives. Our objective is to provide a comprehensive, in-depth comparison of the characterization of these derivatives against the parent compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for generating robust and reliable data. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
The Overall Research & Development Workflow
The journey from a parent compound to a characterized, biologically active derivative follows a logical and rigorous pathway. This process ensures that new chemical entities are not only synthesized efficiently but are also thoroughly understood in terms of their structure, purity, and functional properties before advancing to more complex biological screening.
Caption: Workflow from synthesis to biological evaluation.
Part 1: Synthesis of 4,4-Diphenylsemicarbazone Derivatives
The most common derivatives of semicarbazides are semicarbazones, formed via a condensation reaction between the terminal primary amine (N1) of the semicarbazide and the carbonyl group of an aldehyde or ketone.[2] This reaction provides a versatile method for introducing a wide array of substituents, allowing for the fine-tuning of the molecule's physicochemical and biological properties.
Experimental Protocol: General Synthesis of a Semicarbazone Derivative
This protocol outlines the synthesis of a semicarbazone from this compound and a generic substituted benzaldehyde.
Materials:
-
This compound (Parent Compound)
-
Substituted Aldehyde or Ketone (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 0.01 mol of this compound in 50 mL of ethanol. Warm gently if necessary to achieve full dissolution.
-
Addition of Carbonyl Compound: To this solution, add an equimolar amount (0.01 mol) of the selected aldehyde or ketone.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Scientist's Note: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amino group of the semicarbazide.
-
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). In many cases, a precipitate will form immediately or within a few hours.[1] For less reactive carbonyls, refluxing the mixture may be necessary.[4]
-
Isolation and Purification:
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain the pure semicarbazone derivative.[1]
-
-
Verification: Dry the purified crystals and determine the melting point. A sharp melting range indicates high purity.[5]
Part 2: Comparative Physicochemical Characterization
Structural elucidation is paramount to confirm the successful synthesis of the desired derivative. A combination of spectroscopic techniques provides a complete picture of the molecule's architecture.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying key functional groups and confirming the formation of the C=N (azomethine) bond, a hallmark of semicarbazones.
Methodology:
-
Sample Preparation: A small amount of the dry sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Analysis: The spectrum is recorded over a range of 4000-400 cm⁻¹.[6]
Comparative Analysis:
| Functional Group | Parent (this compound) | Derivative (Semicarbazone) | Rationale for Change |
| N-H Stretch (Amide & Amine) | Broad peaks ~3300-3100 cm⁻¹ | Peaks often sharpened or shifted | Formation of the C=N bond alters the hydrogen bonding environment of the remaining N-H groups. |
| C=O Stretch (Amide) | Strong peak ~1680-1660 cm⁻¹ | Strong peak ~1700-1650 cm⁻¹[7] | The electronic environment of the carbonyl group is influenced by the new substituent attached via the azomethine link. |
| C=N Stretch (Azomethine) | Absent | Present, medium to strong peak ~1650-1600 cm⁻¹[6] | This is the key diagnostic peak confirming the successful condensation reaction. |
| Aromatic C-H Stretch | Present, ~3100-3000 cm⁻¹ | Present, ~3100-3000 cm⁻¹ | The diphenyl groups from the parent are retained. Additional peaks may appear from the new aryl group. |
B. Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
NMR provides detailed information about the hydrogen and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.[7]
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer.[8]
Comparative Analysis:
| Nucleus | Parent (this compound) | Derivative (Semicarbazone) | Rationale for Change |
| ¹H NMR | -NH₂ Protons: A characteristic broad singlet. Aromatic Protons: Multiplets in the ~7.0-7.5 ppm range. Amide -NH Proton: A singlet, typically downfield. | -NH₂ Signal: Absent. Azomethine Proton (-CH=N-): A new singlet appears, typically downfield (~8.0-8.5 ppm).[9] Aromatic Protons: Signals from the original diphenyl groups remain, plus new signals from the added aryl/alkyl group. Amide -NH Proton: Signal is retained, often shifted. | The disappearance of the -NH₂ signal and the appearance of the -CH=N proton signal are definitive proofs of semicarbazone formation. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal around 155-160 ppm. Aromatic Carbons: Multiple signals in the ~120-145 ppm range. | Carbonyl Carbon (C=O): Signal retained, may be slightly shifted. Azomethine Carbon (C=N): A new signal appears, typically in the ~140-150 ppm range. Aromatic Carbons: Signals from the parent structure plus new signals corresponding to the added substituent group. | The appearance of the C=N carbon signal provides conclusive evidence of the new functional group. |
Note: Specific chemical shifts (ppm) are highly dependent on the solvent and the specific substituents on the derivative.
C. Mass Spectrometry (MS)
MS is used to determine the molecular weight of the synthesized compound, providing the ultimate confirmation of its identity.
Methodology:
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.[9][10]
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ is determined.
Comparative Analysis: The parent this compound has a molecular weight of 227.26 g/mol .[11] A successfully synthesized derivative will show a molecular ion peak corresponding to the combined mass of the parent semicarbazide fragment and the aldehyde/ketone fragment, minus the mass of a water molecule (18.02 g/mol ) lost during the condensation reaction.
Part 3: Comparative Biological Characterization
The primary motivation for synthesizing derivatives is to modulate or enhance biological activity. Here, we compare the parent compound to its derivatives in two key areas: anticonvulsant and antioxidant activity.
A. Anticonvulsant Activity: The Maximal Electroshock (MES) Test
The MES test is a widely accepted preclinical screen for identifying compounds effective against generalized tonic-clonic seizures.[12]
Caption: Experimental workflow for the MES anticonvulsant test.
Experimental Protocol:
-
Animal Model: Use adult mice or rats, acclimatized to laboratory conditions.
-
Compound Administration: Administer the test compounds (parent and derivatives) and a standard drug (e.g., Phenytoin, 30 mg/kg) intraperitoneally (i.p.) or orally at a predetermined dose (e.g., 100 mg/kg).[12][13] A control group receives the vehicle.
-
Test Timing: Conduct the test at various time points after administration (e.g., 30 minutes and 4 hours) to assess the time course of activity.[12]
-
Induction of Seizure: Deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes using an electroconvulsiometer.[13]
-
Observation: Observe the animal for the presence or absence of the tonic hind limb extensor phase of the seizure.
-
Endpoint: The absence or reduction of the hind limb tonic extension is considered the endpoint, indicating anticonvulsant activity.[13]
Comparative Insights:
-
Parent Compound: this compound itself is not widely reported as a potent anticonvulsant. It serves as the baseline.
-
Derivatives: Semicarbazone derivatives frequently show significant anticonvulsant activity.[2][13]
-
Structure-Activity Relationship (SAR): The introduction of a substituted aryl ring via the azomethine linkage is crucial. Halogen substitutions (e.g., chloro, fluoro) on this distal aryl ring often enhance potency in the MES screen.[1][12] This is attributed to increased lipophilicity, facilitating passage across the blood-brain barrier, and improved binding at the neuronal voltage-gated sodium channels.[1][2] For instance, compounds 3e and 3j in one study, which contained specific substitutions, were found to be the most potent in their series.[13]
-
B. Antioxidant Activity: The DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to yield an absorbance of ~1.0 at its λmax (~517 nm).
-
Sample Preparation: Prepare serial dilutions of the test compounds (parent and derivatives) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.[14]
-
Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Scientist's Note: The DPPH radical is light-sensitive. Incubation in the dark prevents its photodegradation, ensuring that the observed absorbance decrease is due to the action of the antioxidant compound.
-
-
Measurement: Measure the absorbance of the solutions at ~517 nm using a spectrophotometer.[15]
-
Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration. A lower IC₅₀ value indicates higher antioxidant activity.
Comparative Insights:
-
Parent Compound: The antioxidant activity of this compound is expected to be minimal. The N-H groups can donate hydrogen, but the overall structure is not optimized for radical stabilization.
-
Derivatives: The antioxidant potential of derivatives is highly dependent on the nature of the substituent introduced.
-
Structure-Activity Relationship (SAR): Derivatives that incorporate phenolic hydroxyl (-OH) groups show significantly enhanced antioxidant activity.[9][15] This is because the phenolic -OH group can readily donate a hydrogen atom to the DPPH radical, and the resulting phenoxy radical is stabilized by resonance. Compounds with multiple hydroxyl groups or other electron-donating groups often exhibit the strongest scavenging capabilities.[9][16]
-
Conclusion
The derivatization of this compound, primarily through the formation of semicarbazones, is a powerful strategy for transforming a simple chemical scaffold into a class of compounds with potent and varied biological activities. A rigorous, multi-technique characterization approach is essential to confirm the identity and purity of these new chemical entities. As demonstrated, while the parent compound may exhibit limited biological function, its derivatives, particularly those bearing substituted aromatic rings, show significant promise as anticonvulsant and antioxidant agents. The comparative analysis of spectroscopic data provides unequivocal proof of chemical transformation, while comparative biological assays reveal clear structure-activity relationships, guiding the rational design of next-generation therapeutic agents.
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Efficacy Comparison of 4,4-Diphenylsemicarbazide Analogs and Related Semicarbazones: A Guide for Researchers
In the landscape of medicinal chemistry, the semicarbazide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the efficacy of 4,4-diphenylsemicarbazide analogs and, more broadly, related semicarbazone derivatives, with a focus on their anticonvulsant and anti-inflammatory properties. By synthesizing data from multiple preclinical studies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the structure-activity relationships within this promising class of compounds.
The Semicarbazone Pharmacophore: A Foundation for Diverse Bioactivity
Semicarbazones, formed by the condensation of a ketone or aldehyde with a semicarbazide, possess a unique pharmacophore characterized by a hydrogen-bonding domain, an electron-donor atom, and lipophilic aryl moieties. This structural arrangement is believed to be crucial for their interaction with various biological targets, leading to a wide spectrum of pharmacological effects, including anticonvulsant, anti-inflammatory, analgesic, and anticancer activities.[1][2] The focus of this guide will be a comparative analysis of their efficacy in preclinical models of epilepsy and inflammation.
Comparative Anticonvulsant Efficacy
The anticonvulsant potential of semicarbazide analogs is typically evaluated using rodent models of induced seizures, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The MES model is indicative of a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans, while the scPTZ test identifies agents that can raise the seizure threshold.[3][4][5]
Aryl Semicarbazone Derivatives: A Structure-Activity Relationship Analysis
A study on various substituted aryl semicarbazones revealed a clear structure-activity relationship (SAR). The potency of these compounds was significantly influenced by the nature and position of substituents on the aryl ring. Generally, the order of activity was determined to be 4-F > 2-Br = 3-Br > 4-Cl > 4-CH3 > 4-Br > 3-Cl > 3-CH3 with respect to the primary aryl group.[6] The 4-fluorophenyl substituted semicarbazones emerged as a particularly potent class of compounds.[6][7]
Table 1: Comparative Anticonvulsant Activity of Selected Semicarbazone Analogs in Mice (i.p.)
| Compound ID | Aryl Substituent | MES Screen (% Protection at 30 mg/kg) | scPTZ Screen (% Protection at 30 mg/kg) | Neurotoxicity (% Motor Impairment at 30 mg/kg) | Reference |
| 5a | 4-Fluorophenyl | 100 | 80 | 0 | [6] |
| 5g | 2-Bromophenyl | 100 | 70 | 0 | [6] |
| 5m | 4-Chlorophenyl | 100 | 60 | 0 | [6] |
| DH-05 | 4-Chlorophenyl (on 5,7-dibromoisatin) | Active | Not Reported | Low | [8] |
| DH-11 | 3-Chloro-4-fluorophenyl (on 5,7-dibromoisatin) | Active | Not Reported | Low | [8] |
| Phenytoin | (Standard Drug) | 100 | Ineffective | 100 (at 100 mg/kg) | [6][9] |
| Valproic Acid | (Standard Drug) | 100 (at 263 mg/kg) | 100 (at 220 mg/kg) | 100 (at 398 mg/kg) | [9] |
Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.
Proposed Mechanism of Anticonvulsant Action
The anticonvulsant activity of many semicarbazone analogs is thought to be mediated through the modulation of voltage-gated sodium channels.[10][11] By blocking these channels in a voltage- and use-dependent manner, these compounds can inhibit the sustained repetitive firing of neurons, a hallmark of seizure activity.[10] This mechanism is shared by established antiepileptic drugs like phenytoin and carbamazepine.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds that can raise the seizure threshold.
-
Pentylenetetrazole (PTZ) solution.
-
Test compound and vehicle.
-
Syringes and needles for subcutaneous injection.
Procedure:
-
Administer the test compound or vehicle to groups of mice or rats.
-
At the time of predicted peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck. 3[12]. Place the animals in individual observation cages.
-
Observe the animals for the next 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds. 5[12]. An animal is considered protected if it does not exhibit a clonic seizure. 6[12]. Calculate the ED50 for the test compound.
Carrageenan-Induced Paw Edema Test
This is a widely used and reproducible model of acute inflammation.
-
Carrageenan solution (e.g., 1% in saline). *[7] Test compound and vehicle.
-
Pletismometer or calipers to measure paw volume/thickness.
Procedure:
-
Administer the test compound or vehicle to groups of rats or mice.
-
After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw. 3[6][7]. Inject an equal volume of saline into the left hind paw as a control.
-
Measure the paw volume or thickness of both paws at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours). 5[6]. The anti-inflammatory effect is expressed as the percentage inhibition of edema in the treated group compared to the vehicle control group.
Conclusion and Future Directions
The semicarbazide and semicarbazone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of aryl substitution in modulating the anticonvulsant and anti-inflammatory efficacy of these compounds. While this compound itself is a known chemical entity, the broader class of diphenyl-substituted semicarbazones and related analogs warrants further investigation to fully elucidate their therapeutic potential. Future research should focus on synthesizing and screening a wider array of these analogs to refine the SAR, optimize their pharmacokinetic profiles, and further investigate their mechanisms of action at the molecular level.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,4-Diphenylsemicarbazide
This guide provides a detailed, procedural framework for the safe and compliant disposal of 4,4-Diphenylsemicarbazide. As a hydrazine derivative, this compound requires careful handling as hazardous chemical waste. The protocols outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. Adherence to these procedures is critical for any researcher, scientist, or drug development professional working with this chemical.
Foundational Safety: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is essential. While specific toxicity data for this compound is limited, related semicarbazide and hydrazine compounds are known to be toxic, potential carcinogens, and irritants[1][2][3]. Therefore, treating this compound with a high degree of caution is a mandatory prerequisite. The primary principle is to prevent exposure through inhalation, ingestion, or skin contact[4].
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense. The following table summarizes the minimum required PPE for handling this compound waste.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Gloves must be inspected for integrity before use and changed immediately if contaminated[1][4]. | To prevent dermal absorption, which is a potential route of exposure for related toxic compounds[2]. |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield[5][6]. | To protect eyes from splashes or contact with solid particulates, which can cause serious irritation[4]. |
| Body Protection | A buttoned lab coat or chemical-resistant apron[1]. | To prevent contamination of personal clothing and minimize skin contact[6]. |
| Respiratory Protection | All handling of solid this compound and its waste should occur within a certified chemical fume hood to control airborne particulates[1]. | Inhalation of dust is a primary exposure risk. A fume hood provides critical engineering control to minimize this hazard[7]. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a strict, documented procedure that aligns with hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[8][9]. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sewer[8][10][11].
Step 1: Waste Generation and Segregation
-
Identify all Waste Streams: Collect all materials that have come into contact with this compound. This includes:
-
Unused or expired solid chemical.
-
Contaminated lab supplies (e.g., weighing papers, pipette tips, gloves, spill cleanup materials).
-
Rinsate from "triple-rinsed" empty containers, which must also be collected as hazardous waste[10].
-
-
Segregate Incompatibles: Collect this compound waste in a dedicated container. Do not mix it with other waste streams, particularly strong oxidizing agents, acids, or metallic salts, to prevent potentially hazardous chemical reactions[3][8]. Maintain physical barriers or appropriate distances from incompatible chemicals in storage[8].
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a leak-proof container made of a material chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended[8].
-
Label Immediately: The moment the first piece of waste is added, the container must be labeled. The label must include, at a minimum[9][10]:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A clear indication of the associated hazards (e.g., "Toxic").
-
The date the container was first used for waste accumulation.
-
Step 3: Secure Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed waste container in a designated and secure location within the laboratory, known as a Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel[9][12].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate leaks or spills[8].
-
Volume and Time Limits: Be aware of regulatory limits. Laboratories are typically permitted to store up to 55 gallons of hazardous waste in an SAA[9][10]. Under EPA Subpart K rules for academic labs, waste must be removed from the laboratory within twelve months[12].
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not attempt to transport or dispose of the waste yourself. Follow your institution's specific procedures by contacting the Environmental Health & Safety (EHS) department or the designated hazardous waste management office[10].
-
Schedule a Pickup: Submit a waste collection request as soon as the container is full or ready for disposal[10]. A licensed hazardous waste contractor, arranged by your institution, will collect the waste for proper treatment and disposal at an approved facility[7][13].
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely. The response procedure depends on the scale of the spill.
-
Small Spill (manageable by lab personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Confirm the chemical fume hood is operational.
-
Don PPE: Wear the full PPE detailed in Section 1.
-
Contain and Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust. Carefully sweep or scoop the material into your designated hazardous waste container[4].
-
Clean Area: Wipe the spill area with a detergent and water solution. All cleanup materials (wipes, gloves, etc.) must also be disposed of as hazardous waste[1][10].
-
-
Large Spill (beyond the comfort or training of lab personnel):
-
Evacuate: Immediately evacuate all personnel from the affected area[1].
-
Isolate: Close the doors to the area and prevent re-entry.
-
Notify: Contact your institution's emergency response line and the EHS department immediately. Provide details on the chemical spilled and the location[1]. Do not attempt to clean up a large spill yourself.
-
By adhering to this comprehensive disposal guide, researchers can ensure that this compound is managed in a manner that prioritizes safety, regulatory compliance, and environmental stewardship.
References
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A Researcher's Guide to the Safe Handling of 4,4-Diphenylsemicarbazide
An In-Depth Protocol for Personal Protective Equipment, Operational Safety, and Disposal
As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of specialized chemical reagents like 4,4-Diphenylsemicarbazide demands a meticulous approach to personal and environmental protection. This guide provides a comprehensive framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling of this compound, a thorough understanding of its potential hazards is crucial. While comprehensive toxicological data may be limited, the available Safety Data Sheets (SDS) and related chemical information indicate the following primary concerns:
-
Inhalation: As a powder, this compound poses a risk of inhalation, which may cause respiratory irritation.[1][2]
-
Skin and Eye Contact: Direct contact with the powder or solutions can lead to skin and eye irritation.[1][2] Some similar compounds are known to cause serious eye irritation.[3]
-
Ingestion: While accidental ingestion is less common in a laboratory setting, it is a potential route of exposure that can be harmful.[4]
A critical first step in any experimental plan involving this compound is a formal hazard assessment.[5][6][7] This assessment should consider the quantity of material being used, the frequency of handling, and the specific procedures being performed.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is the cornerstone of safe chemical handling.[8][9] For this compound, the following PPE is mandatory.
Core PPE Requirements:
-
Eye and Face Protection: At a minimum, ANSI Z87-compliant safety glasses with side shields are required for any work with this compound.[5] When there is a splash hazard, such as when preparing solutions or during transfers of larger quantities, a face shield should be worn in addition to safety glasses.[5][9]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[1][2] Nitrile gloves are a common and effective choice for handling powders and solutions.[9] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected. For tasks with a higher risk of exposure, double gloving can provide an additional layer of protection.[5]
-
Body Protection: A flame-resistant lab coat should be worn at all times to protect against spills and contamination of personal clothing.[9] The lab coat should be fully buttoned with sleeves rolled down.
-
Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[5][9]
Task-Specific PPE Recommendations:
| Task | Minimum PPE | Recommended Additional PPE |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields, nitrile gloves, lab coat, closed-toe shoes | N95 respirator, face shield |
| Solution Preparation | Safety glasses with side shields, nitrile gloves, lab coat, closed-toe shoes | Face shield, chemical-resistant apron |
| Reaction Setup and Monitoring | Safety glasses with side shields, nitrile gloves, lab coat, closed-toe shoes | Face shield (if splash risk) |
| Work-up and Purification | Safety glasses with side shields, nitrile gloves, lab coat, closed-toe shoes | Face shield, chemical-resistant apron |
| Waste Disposal | Safety glasses with side shields, nitrile gloves, lab coat, closed-toe shoes | Face shield, chemical-resistant apron |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and ensure the safe handling of this compound from receipt to disposal.
Step 1: Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[10]
-
Ventilation: Ensure that the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
Step 2: Handling the Compound
-
Weighing: When weighing the solid, do so within the fume hood. To minimize dust, consider taring a container with a lid, adding the powder inside the hood, closing the lid, and then moving it to the balance.[10]
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If heating is required, do so under controlled conditions within the fume hood.
-
Transfers: Use appropriate tools, such as spatulas or powder funnels, to transfer the solid. Avoid creating dust clouds.
Step 3: Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess: Evaluate the extent of the spill and whether you can safely clean it up. For large spills, contact your institution's environmental health and safety (EHS) department.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. For solid spills, gently sweep or scoop the material into a designated waste container.[11] Avoid dry sweeping, which can generate dust.[12] For liquid spills, use an absorbent material and then decontaminate the area.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[13]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its containers is a critical final step to prevent environmental contamination.
Step 1: Waste Segregation
-
All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
Step 2: Container Management
-
Waste containers must be kept closed except when adding waste.
-
The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."[13]
Step 3: Final Disposal
-
Follow your institution's procedures for the disposal of chemical waste. This typically involves contacting the EHS department for pickup and disposal by a licensed contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1][2]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research environment.
References
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
- (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET.
- ChemicalBook. (2023, December 7). Chemical Safety Data Sheet MSDS / SDS - 4-PHENYLSEMICARBAZIDE.
- ChemicalBook. (2025, December 31). This compound | 603-51-0.
- Merck Millipore. (n.d.). Safety Data Sheet.
- National Institutes of Health. (n.d.). This compound | C13H13N3O | CID 69049. PubChem.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Thermo Fisher Scientific Chemicals, Inc. (2024, April 2). SAFETY DATA SHEET.
- Benchchem. (n.d.). Personal protective equipment for handling 4-Phenylthiosemicarbazide.
- Fisher Scientific. (2010, April 12). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
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- The Royal Society of Chemistry. (2014, November 18). Facile one-pot synthesis of 4-substituted semicarbazides.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
